Sorbitan stearate
Description
Properties
IUPAC Name |
[2-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] octadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUMOYIDDBPOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859629 | |
| Record name | 3,6-Anhydro-1-O-octadecanoylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to tan solid; [Merck Index] White crystalline powder; [MSDSonline], Solid | |
| Record name | Sorbitan, monooctadecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sorbitan monostearate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7189 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Sorbitan stearate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029888 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol, isopropanol, mineral oil, and vegetable oil., Insoluble in water and propylene glycol | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1490 | |
| Record name | SORBITAN MONOSTEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0 @ 25 °C | |
| Details | Hawley, G.G. The Condensed Chemical Dictionary. 9th ed. New York: Van Nostrand Reinhold Co., 1977., p. 807 | |
| Record name | SORBITAN MONOSTEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to tan waxy solid | |
CAS No. |
1338-41-6, 96094-21-2, 76169-00-1 | |
| Record name | Sorbitan, monooctadecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6-Anhydro-1-O-octadecanoylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sorbitan stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sorbitan, monooctadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SORBITAN MONOSTEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sorbitan stearate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029888 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
49-65 °C, 56 - 58 °C | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1490 | |
| Record name | SORBITAN MONOSTEARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1490 | |
| Record name | Sorbitan stearate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029888 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of Sorbitan Stearate: A Technical Guide for Researchers
An in-depth guide to the synthesis of sorbitan (B8754009) stearate (B1226849) from sorbitol and stearic acid, tailored for researchers, scientists, and drug development professionals. This document outlines the primary synthesis methodologies, detailed experimental protocols, and key process parameters.
Sorbitan stearate, a non-ionic surfactant widely used in the pharmaceutical, cosmetic, and food industries, is synthesized through the esterification of sorbitol and stearic acid. The production process typically involves the intramolecular dehydration of sorbitol to form sorbitan, followed by its esterification with stearic acid. This guide explores the prevalent one-step and two-step synthesis routes, providing a comparative analysis of reaction conditions and catalysts.
Synthesis Methodologies: One-Step vs. Two-Step Processes
The industrial production of this compound can be broadly categorized into two approaches: a one-step process involving the direct esterification of sorbitol with stearic acid, and a two-step process where sorbitol is first dehydrated to sorbitan, which is then esterified.[1][2]
The one-step process involves reacting sorbitol and stearic acid directly in the presence of a catalyst at elevated temperatures.[1][2] While seemingly more straightforward, this method can lead to a more complex mixture of products and potentially darker coloration.[3]
The two-step process offers better control over the reaction and the final product composition.[1][4][5] The first step is the intramolecular dehydration of sorbitol to yield sorbitan, typically catalyzed by an acid.[1][5] The subsequent step is the esterification of the resulting sorbitan with stearic acid, which is commonly carried out using an alkaline catalyst.[1][5]
Comparative Analysis of Reaction Conditions
The efficiency and yield of this compound synthesis are highly dependent on the reaction parameters. The following tables summarize the key quantitative data for both the dehydration and esterification steps as described in the literature.
Table 1: Dehydration of Sorbitol to Sorbitan - Process Parameters
| Parameter | Atmospheric Pressure | Reduced Pressure | Source |
| Catalyst | Phosphoric Acid | Phosphoric Acid | [1] |
| Temperature | 180°C | 180°C | [1] |
| Optimal Residence Time | 195 minutes | 150 minutes | [1] |
| Alternative Temperature | 170°C | 120°C, 220°C | [1] |
| Note | Increasing temperature above 180°C can lead to a darker product. | At 220°C, optimal dehydration was observed in about 12 minutes. | [1] |
Table 2: Esterification of Sorbitan with Stearic Acid - Process Parameters
| Parameter | Condition | Source |
| Catalyst | Sodium Hydroxide (B78521) (Alkaline) | [1][4][5] |
| Temperature | 210°C - 250°C (preferably 220°C) | [1] |
| Pressure | Atmospheric | [1] |
| Inert Atmosphere | Nitrogen Gas Stream | [1] |
| Reaction Time | 5 hours | [1] |
| Molar Ratio (Stearic Acid:Sorbitol) | ~2.5:1 | [1] |
| Alternative Catalysts | Potassium hydroxide, sodium carbonate, potassium carbonate | [1] |
Experimental Protocols
The following are detailed experimental protocols for the two-step synthesis of this compound, synthesized from multiple sources.
Step 1: Dehydration of Sorbitol to Sorbitan
Materials:
-
D-Sorbitol (powder)
-
Phosphoric acid (85%) or another suitable acid catalyst
-
Four-neck flask equipped with a thermometer, inert gas inlet, sampler, and condenser
-
Heater and magnetic stirrer
Procedure:
-
Charge the four-neck flask with 0.5 mol of D-sorbitol.
-
Heat the flask to 100°C to melt the sorbitol (approximately 6 minutes).
-
Add the acid catalyst (e.g., 0.072 ml of 85% phosphoric acid).
-
The reaction can be carried out under atmospheric or reduced pressure. For reduced pressure, a vacuum of approximately 0.05 bar is applied.[1]
-
Maintain the temperature at 180°C. The reaction time will vary depending on the pressure (195 minutes for atmospheric, 150 minutes for reduced pressure).[1]
-
Water generated during the reaction is continuously removed via the condenser.
-
The reaction progress can be monitored by measuring the refractive index or water content of the mixture.
Step 2: Esterification of Sorbitan with Stearic Acid
Materials:
-
Sorbitan (from Step 1)
-
Stearic acid
-
Sodium hydroxide solution (36N) or other alkaline catalyst
-
Nitrogen gas source
Procedure:
-
To the flask containing the sorbitan from the previous step, add stearic acid. A molar ratio of approximately 2.5 moles of stearic acid per mole of initial sorbitol is recommended.[1]
-
Add the alkaline catalyst (e.g., 0.144 cc of 36N sodium hydroxide solution).[1]
-
Introduce a steady stream of nitrogen gas into the flask to create an inert atmosphere.
-
Heat the reaction mixture to 210°C under normal pressure.
-
Maintain the reaction at this temperature for approximately 5 hours, with continuous stirring.[1]
-
The progress of the esterification can be monitored by measuring the acid value of the reaction mixture. The reaction is typically stopped when the acid value reaches a desired level (e.g., 13-15).[6]
Purification and Analysis
Following the esterification, the crude this compound may require purification to remove unreacted fatty acids, catalysts, and colored impurities.[1] Common purification methods include neutralization, bleaching with agents like hydrogen peroxide, and filtration.[6]
The final product is a complex mixture of different sorbitan esters.[1] Analysis of the product composition can be performed using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][7][8] Key quality control parameters for the final product include the hydroxyl value and saponification number.[1]
Synthesis Workflow and Logical Diagrams
The following diagrams illustrate the synthesis process and the relationship between the one-step and two-step methodologies.
Caption: Two-Step Synthesis Workflow for this compound.
Caption: Comparison of One-Step and Two-Step Synthesis Routes.
References
- 1. iiis.org [iiis.org]
- 2. researchgate.net [researchgate.net]
- 3. US4297290A - Process for preparing sorbitan esters - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. The Manufacture Method of the Stearic acid this compound - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Sorbitan Stearate: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan (B8754009) stearate (B1226849), a non-ionic surfactant, is a pivotal excipient in the pharmaceutical and cosmetic industries, valued for its emulsifying, stabilizing, and dispersing properties.[1][2] This guide provides a comprehensive technical overview of sorbitan stearate, including its chemical structure, physicochemical properties, synthesis, and detailed experimental protocols for its characterization. It is designed to be a practical resource for researchers, scientists, and professionals involved in drug development and formulation.
Chemical Structure and Composition
This compound is not a single chemical entity but rather a complex mixture of partial esters of stearic acid with sorbitol and its anhydrides, primarily sorbitan and isosorbide.[1][3] The lipophilic stearic acid moiety is esterified with the hydrophilic sorbitan backbone. The general structure consists of a fatty acid ester attached to a tetrahydrofuran (B95107) ring with a side chain containing hydroxyl groups.[4]
Commercial this compound, often referred to by the trade name Span 60, is a mixture of different isomers and compounds, including sorbitan monostearate, sorbitan distearate, and residual starting materials.[1][5] The distribution of these components can influence the material's functional properties.
Physicochemical Properties
The functional efficacy of this compound in various applications is dictated by its physicochemical properties. Key quantitative parameters are summarized in the tables below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | References |
| Appearance | Cream to tan colored, hard, waxy solid | [6] |
| Molecular Formula | C24H46O6 | [7][8] |
| Molecular Weight | ~430.62 g/mol | [8][9] |
| Melting Point | 54-57 °C | [1][7][10] |
| Boiling Point | 578-579 °C | [7][10] |
| HLB Value | 4.7 | [1][5][11][12] |
Table 2: Quality Control Parameters for this compound
| Parameter | Value Range | References |
| Saponification Value | 147 - 157 mg KOH/g | [5][9] |
| Acid Value | ≤ 10 mg KOH/g | [9][10] |
| Hydroxyl Value | 235 - 260 mg KOH/g | [9] |
| Water Content | ≤ 1.5% | [7] |
Table 3: Solubility Characteristics of this compound
| Solvent | Solubility | References |
| Water | Insoluble, but dispersible | [1][7] |
| Ethanol (B145695) | Slightly soluble/Partly soluble | [1][13] |
| Mineral Oil | Soluble | [1] |
| Vegetable Oil | Soluble | [1] |
Synthesis of this compound
The industrial synthesis of this compound is typically a two-step process involving the dehydration of sorbitol to form sorbitan, followed by the esterification of sorbitan with stearic acid.[1][14]
Experimental Protocols
Synthesis of this compound
This protocol describes a two-step laboratory-scale synthesis of this compound.
Step 1: Dehydration of Sorbitol to Sorbitan
-
Apparatus: A four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, an inert gas inlet, and a condenser with a water trap.
-
Procedure:
-
Charge the flask with D-sorbitol (e.g., 0.5 mol).[1]
-
Heat the flask to melt the sorbitol (approximately 100°C).[1]
-
Add an acid catalyst, such as phosphoric acid (e.g., 0.072 ml of 85% solution).[1]
-
Increase the temperature to 180°C under atmospheric pressure or apply a vacuum (e.g., 0.05 bar) to facilitate water removal.[1]
-
Maintain the reaction for approximately 150-195 minutes, monitoring the amount of water collected.[1]
-
The reaction is complete when the theoretical amount of water has been removed.
-
Step 2: Esterification of Sorbitan with Stearic Acid
-
Apparatus: The same reaction setup as in Step 1.
-
Procedure:
-
To the produced sorbitan in the flask, add stearic acid (e.g., approximately 2.5 mol per mole of initial sorbitol).[1]
-
Add an alkaline catalyst, such as sodium hydroxide (B78521) solution (e.g., 0.144 cc of 36N solution).[1]
-
Heat the mixture to 210°C under a stream of nitrogen gas.[1]
-
Maintain the reaction for approximately 5 hours.[1]
-
Monitor the reaction progress by determining the acid value of the mixture at regular intervals.
-
The reaction is considered complete when the acid value is below a specified limit (e.g., < 10 mg KOH/g).
-
Cool the mixture and purify as necessary.
-
Analytical Characterization
The acid value is the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize one gram of the chemical substance.
-
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a flask.
-
Dissolve the sample in a suitable neutralized solvent mixture (e.g., toluene (B28343) and ethanol).
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate the solution with a standardized solution of potassium hydroxide in ethanol (e.g., 0.1 mol/L) until a persistent pink color is observed.[2]
-
Perform a blank titration without the sample.
-
Calculate the acid value using the appropriate formula.
-
The saponification value is the mass of potassium hydroxide in milligrams that is required to saponify one gram of a chemical substance.
-
Procedure:
-
Accurately weigh about 2 g of the this compound sample into a round-bottom flask.
-
Add a known excess of alcoholic potassium hydroxide solution (e.g., 25 mL of 0.5 M).[15]
-
Attach a reflux condenser and heat the mixture in a boiling water bath for 1 hour.[4][15]
-
Cool the solution and add phenolphthalein indicator.
-
Titrate the excess potassium hydroxide with a standardized solution of hydrochloric acid (e.g., 0.5 M).[15]
-
Perform a blank determination under the same conditions.[4]
-
Calculate the saponification value based on the difference in the titration volumes between the blank and the sample.[15]
-
The hydroxyl value is the number of milligrams of potassium hydroxide required to neutralize the acetic acid capable of combining by acetylation with one gram of the substance.
-
Procedure:
-
Accurately weigh an appropriate amount of the this compound sample into an acetylation flask.
-
Add a precise volume of an acetylating reagent (e.g., pyridine/acetic anhydride (B1165640) solution).[16]
-
Heat the flask in a water bath for 1 hour to complete the acetylation of the hydroxyl groups.[16]
-
Cool the flask and add water to hydrolyze the excess acetic anhydride.
-
Add phenolphthalein indicator and titrate the liberated acetic acid with a standardized solution of potassium hydroxide in ethanol (e.g., 0.5 mol/L).[16]
-
Perform a blank determination.
-
Calculate the hydroxyl value considering the acid value of the sample.[16]
-
Gas Chromatography (GC)
GC can be used to determine the fatty acid composition of this compound after saponification and derivatization.
-
Sample Preparation:
-
GC Conditions (Example):
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of the different sorbitan ester components.
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., isopropanol/water mixture).[11]
-
-
HPLC Conditions (Example):
Applications in Drug Development
This compound is widely used in pharmaceutical formulations as:
-
An emulsifier: for creating stable water-in-oil (w/o) emulsions in creams, lotions, and ointments.[1][11]
-
A solubilizer: to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[11]
-
A stabilizer: in suspensions and emulsions to prevent the separation of phases.[2]
-
A dispersing agent: to facilitate the uniform distribution of solid particles in a liquid medium.
Its low HLB value of 4.7 makes it particularly suitable for w/o emulsions.[1][11][12] When combined with a high HLB surfactant, such as polysorbate 60, it can be used to form stable oil-in-water (o/w) emulsions.[11]
Conclusion
This compound is a versatile and indispensable excipient in the pharmaceutical industry. A thorough understanding of its chemical structure, physicochemical properties, and appropriate analytical characterization is crucial for formulation scientists to develop robust and effective drug delivery systems. The experimental protocols provided in this guide offer a practical framework for the synthesis and quality control of this compound in a research and development setting.
References
- 1. iiis.org [iiis.org]
- 2. xylemanalytics.com [xylemanalytics.com]
- 3. Chromatographic analysis of sorbitan fatty acid esters | Semantic Scholar [semanticscholar.org]
- 4. pharmajournal.net [pharmajournal.net]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. nhathuocngocanh.com [nhathuocngocanh.com]
- 8. JP4616744B2 - Method for producing sorbitan fatty acid ester - Google Patents [patents.google.com]
- 9. The Manufacture Method of the Stearic acid this compound - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 10. fao.org [fao.org]
- 11. Analysis of sorbitan fatty acid esters by HPLC | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Sorbitan Monostearate [drugfuture.com]
- 14. academic.oup.com [academic.oup.com]
- 15. youtube.com [youtube.com]
- 16. digicollections.net [digicollections.net]
A Technical Guide to the Mechanism of Action of Sorbitan Stearate as an Emulsifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan (B8754009) stearate (B1226849), a non-ionic surfactant, is a pivotal ingredient in the formulation of emulsions across the pharmaceutical, cosmetic, and food industries.[1][2][3] It is synthesized through the esterification of sorbitol, a sugar alcohol, with stearic acid, a saturated fatty acid.[4][5] This process yields a mixture of partial esters of sorbitol and its anhydrides with stearic acid.[3] Functioning primarily as a low Hydrophile-Lipophile Balance (HLB) emulsifier, sorbitan stearate excels at creating stable water-in-oil (W/O) emulsions and acts as a co-emulsifier in oil-in-water (O/W) systems.[6][7] This guide provides an in-depth exploration of the physicochemical properties and the molecular mechanism by which this compound stabilizes immiscible liquids.
Physicochemical Properties of this compound
The emulsifying capability of this compound is intrinsically linked to its molecular structure and resulting physicochemical properties. As an amphiphilic molecule, it possesses distinct hydrophilic (water-loving) and lipophilic (oil-loving) regions. The sorbitan head group, derived from sorbitol, constitutes the hydrophilic moiety, while the long alkyl chain of stearic acid forms the lipophilic tail.[8] This dual nature is fundamental to its function as a surface-active agent.
Caption: Amphiphilic structure of this compound.
Quantitative data defining the properties of this compound are summarized in the table below. The low HLB value confirms its lipophilic character, favoring its solubility in the oil phase and its proficiency in forming W/O emulsions.[3][6][9][10]
| Property | Value | Reference(s) |
| INCI Name | This compound | [3] |
| Synonyms | Span 60, Sorbitan Monostearate | [3][10] |
| Chemical Formula | C₂₄H₄₆O₆ | [4][10] |
| Molecular Weight | 430.62 g/mol | [10] |
| Appearance | Creamy, waxy solid; Pale-yellow pellets | [1][3][4][10] |
| HLB Value | 4.7 | [3][6][7][9] |
| Solubility | Insoluble in water; Soluble in oils and organic solvents | [3][7][8] |
| Melting Point | 54-57 °C | [4][10] |
| Saponification Value | 147-157 | [5][9][10] |
Core Mechanism of Emulsification
Emulsions are thermodynamically unstable systems of two immiscible liquids, where one liquid is dispersed as droplets within the other.[11] Emulsifiers like this compound are essential for both the formation and long-term stability of these systems by acting at the oil-water interface.[11][12]
The mechanism involves three primary stages:
-
Migration and Adsorption: When introduced into an oil-and-water system, this compound molecules migrate to the interface between the two phases.[11] Due to their amphiphilic nature, they orient themselves with the hydrophilic sorbitan head group in the aqueous phase and the lipophilic stearic acid tail in the oil phase.[8]
-
Reduction of Interfacial Tension: The interface between two immiscible liquids, like oil and water, is characterized by high interfacial tension, which is a measure of the repulsive forces between the different molecules.[11] The adsorption of this compound at this interface disrupts the strong interactions between water molecules and between oil molecules, effectively reducing the interfacial tension.[1][8][13] This reduction lowers the energy required to create new surface area, facilitating the formation of smaller droplets during homogenization.[11]
-
Droplet Stabilization: Once droplets are formed, this compound molecules form a protective film around the dispersed phase droplets.[8] For a W/O emulsion, the bulky, oil-soluble stearic acid tails are oriented outwards into the continuous oil phase, creating a steric barrier. This physical barrier prevents the dispersed water droplets from coming into close contact and coalescing, thereby ensuring the stability of the emulsion.[12] When used with a high-HLB emulsifier like a polysorbate in an O/W emulsion, the two emulsifiers form a stable, condensed interfacial film.[5][7]
Caption: Orientation of this compound at an oil-water interface.
Experimental Protocols for Emulsifier Evaluation
The performance of this compound as an emulsifier is quantified through a series of standardized experimental protocols.
Protocol: Measurement of Interfacial Tension
This protocol determines the effectiveness of an emulsifier in reducing the tension between oil and water phases.
Methodology (Spinning Drop Tensiometer):
-
Phase Preparation: Prepare the aqueous phase (e.g., deionized water) and the oil phase containing a known concentration of this compound.
-
Apparatus Setup: Calibrate the spinning drop tensiometer at a controlled temperature (e.g., 45°C).[14]
-
Measurement: Inject a small droplet of the less dense phase (typically oil) into a capillary tube filled with the denser aqueous phase.
-
Rotation: Rotate the capillary tube at high speed (e.g., 5000 rpm).[14] The centrifugal force elongates the droplet.
-
Analysis: The instrument's software captures the droplet shape. Based on the droplet's dimensions and the rotational speed, the interfacial tension is calculated using the Vonnegut equation.
-
Data Collection: Measurements are taken until an equilibrium value is reached, typically after a set time (e.g., 2 hours).[14] This is repeated for various emulsifier concentrations to determine the Critical Micelle Concentration (CMC).
Protocol: Emulsion Formation and Particle Size Analysis
This protocol evaluates the ability of the emulsifier to facilitate the formation of small, uniform droplets.
Methodology:
-
Premixing: Prepare the oil and water phases separately. Add this compound to the oil phase and heat to melt (e.g., 80°C).[6]
-
Coarse Emulsion Formation: While mixing with a high-shear mixer, slowly add the dispersed phase to the continuous phase to form a coarse emulsion.[15][16]
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3 passes) at a set pressure to produce a fine emulsion.[15]
-
Particle Size Analysis: Immediately after homogenization, analyze the droplet size distribution using a technique like laser diffraction or dynamic light scattering. This provides the mean droplet diameter (e.g., d₃₂ or d₄₃).[14]
Protocol: Emulsion Stability Assessment
This protocol assesses the long-term physical stability of the emulsion against destabilization mechanisms like creaming, flocculation, and coalescence.
Methodology (Accelerated Aging):
-
Sample Preparation: Dispense the freshly prepared emulsion into multiple sealed containers.
-
Accelerated Stress: Subject the samples to accelerated aging conditions, such as:
-
Centrifugation: Centrifuge samples at a specific force (e.g., 1,000-10,000 rev/min) for a set time and measure any phase separation.[17]
-
Thermal Cycling: Store samples through multiple temperature cycles (e.g., 4°C to 45°C) to induce stress.
-
-
Analysis over Time: At specified time intervals (e.g., 0, 7, 14, 30 days), evaluate the samples for:
-
Visual Observation: Check for phase separation, creaming, or oiling off.[11]
-
Droplet Size Measurement: Re-measure the particle size distribution to monitor for increases, which indicate coalescence.[11]
-
Turbidity: For O/W emulsions, measure the turbidity of diluted samples over time. A stable emulsion maintains its turbidity.[11]
-
Caption: Experimental workflow for emulsifier evaluation.
Conclusion
This compound functions as a highly effective lipophilic, non-ionic emulsifier due to its distinct amphiphilic molecular structure. By adsorbing at the oil-water interface, it significantly lowers interfacial tension, which facilitates the creation of fine droplets. The subsequent formation of a protective steric barrier around these droplets physically hinders coalescence, imparting crucial long-term stability to the emulsion. Its low HLB value makes it ideal for water-in-oil systems, while its synergistic use with high-HLB surfactants allows for the formulation of stable oil-in-water emulsions. A thorough understanding of this mechanism, supported by quantitative evaluation through standardized protocols, is essential for researchers and formulation scientists in the rational design and optimization of emulsified drug delivery systems and other complex formulations.
References
- 1. farmoganic.com [farmoganic.com]
- 2. hifunwithsoap.co.za [hifunwithsoap.co.za]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. specialchem.com [specialchem.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. lotioncrafter.com [lotioncrafter.com]
- 7. This compound | Sorbitan Monostearate | Cosmetic Ingredients Guide [ci.guide]
- 8. Buy this compound (EVT-284304) | 1338-41-6 [evitachem.com]
- 9. ulprospector.com [ulprospector.com]
- 10. vaccinelab.alfa-chemistry.com [vaccinelab.alfa-chemistry.com]
- 11. Emerging Emulsifiers: Conceptual Basis for the Identification and Rational Design of Peptides with Surface Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lesielle.com [lesielle.com]
- 13. nourishusnaturals.com [nourishusnaturals.com]
- 14. Testing and Evaluation of the Emulsifying Properties of Compound Oil Displacement Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proposed Methods for Testing and Comparing the Emulsifying Properties of Proteins from Animal, Plant, and Alternative Sources [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. onepetro.org [onepetro.org]
An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Sorbitan Stearate
This guide provides a comprehensive technical overview of the Hydrophilic-Lipophilic Balance (HLB) of sorbitan (B8754009) stearate (B1226849), a critical parameter for researchers, scientists, and professionals in drug development. Understanding the HLB value is fundamental to leveraging the emulsifying and stabilizing properties of this widely used non-ionic surfactant.
Introduction to the HLB System and Sorbitan Stearate
The Hydrophilic-Lipophilic Balance (HLB) system is an empirical scale developed to quantify the degree of hydrophilicity or lipophilicity of a surfactant molecule.[1][2] This scale, first introduced by Griffin in 1949, provides a systematic method for selecting surfactants to create stable emulsions.[1][3] The HLB value is determined by the relative size and strength of the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the surfactant molecule.[1][4] The scale for non-ionic surfactants typically ranges from 0 to 20, where a value of 0 indicates a completely lipophilic molecule and a value of 20 signifies a completely hydrophilic molecule.[2][5]
This compound, also known as Span™ 60, is a non-ionic surfactant derived from the esterification of sorbitol (a sugar alcohol) with stearic acid, a fatty acid from vegetable sources.[6][7][8] Its amphiphilic nature makes it a highly effective emulsifier, dispersant, and stabilizer in a variety of applications, including pharmaceuticals, cosmetics, and food products.[7]
HLB Value and Physicochemical Properties of this compound
This compound is characterized by a low HLB value, which defines its strong lipophilic (oil-soluble) nature. This property dictates its primary function as a water-in-oil (W/O) emulsifier.
Table 1: Key Physicochemical Data for this compound
| Property | Value / Description | Source(s) |
|---|---|---|
| HLB Value | 4.7 | [1][6][8][9][10][11][12][13][14][15] |
| Chemical Type | Non-ionic surfactant | [7][9][11] |
| INCI Name | This compound | [8][12] |
| Common Trade Names | Span™ 60, Crill 3, Lumisorb™ SMS KP | [1][12][14][16] |
| Saponification Value | 147 - 157 | [6][8] |
| Appearance | Cream-colored to pale-yellow pellets or granules | [7][8][9][11] |
| Solubility | Insoluble in water; soluble in oils |[9][12] |
The HLB value of 4.7 firmly places this compound in the category of W/O emulsifiers, as indicated by the general HLB application scale.[2][5]
Table 2: General Surfactant Application by HLB Value Range
| HLB Range | Primary Application | Source(s) |
|---|---|---|
| 1 - 3 | Anti-foaming agent | [2] |
| 3 - 6 | Water-in-Oil (W/O) Emulsifier | [2][5] |
| 7 - 9 | Wetting and spreading agent | [2][5] |
| 8 - 16 | Oil-in-Water (O/W) Emulsifier | [2] |
| 13 - 16 | Detergent | [2] |
| 16 - 18 | Solubilizer or hydrotrope |[2] |
Table 3: Comparative HLB Values of Common Sorbitan Esters ("Spans")
| Surfactant (Sorbitan Ester) | Common Trade Name | HLB Value | Source(s) |
|---|---|---|---|
| Sorbitan Trioleate | Span™ 85 | 1.8 | [1][14] |
| Sorbitan Tristearate | Span™ 65 | 2.1 | [14][17][18] |
| Sorbitan Oleate | Span™ 80 | 4.3 | [1][14][18] |
| This compound | Span™ 60 | 4.7 | [1][14][18] |
| Sorbitan Palmitate | Span™ 40 | 6.7 | [14][19] |
| Sorbitan Laurate | Span™ 20 | 8.6 |[14][19] |
Methodologies for HLB Determination
The HLB value of a surfactant can be determined through both theoretical calculation and experimental measurement.
Developed by William C. Griffin in 1949, this method is used for non-ionic surfactants.[1][2] For polyhydric alcohol fatty acid esters like this compound, the formula is:
Where:
-
S is the saponification number of the ester.
-
A is the acid number of the fatty acid.
For other non-ionic surfactants where the hydrophilic portion is primarily polyoxyethylene, the formula is simplified to:
HLB = 20 * (Mh / M) [2][5] or HLB = E / 5 [3][13][20]
Where:
-
Mh is the molecular mass of the hydrophilic portion.
-
M is the total molecular mass of the molecule.
-
E is the weight percentage of ethylene (B1197577) oxide.
In 1957, Davies proposed a method that calculates the HLB value by assigning numerical values to the various chemical groups within the molecule.[1][2][5] This approach considers the relative strengths of different hydrophilic and lipophilic groups.[21]
The general formula is:
HLB = 7 + Σ(hydrophilic group values) + Σ(lipophilic group values) [21]
A more specific representation of the formula is:
HLB = 7 + m * Hh - n * Hl [5]
Where:
-
m is the number of hydrophilic groups.
-
Hh is the value assigned to the hydrophilic groups.
-
n is the number of lipophilic groups.
-
Hl is the value assigned to the lipophilic groups.
While powerful, this method's accuracy depends on the availability of established group values and can sometimes produce results that differ from experimental data.[21]
This protocol provides a practical method for determining the HLB value of an ester-based surfactant like this compound, based on the principles used in Griffin's formula.
Objective: To experimentally determine the Saponification Value (S) required for the HLB calculation.
Materials:
-
This compound sample
-
0.5N Alcoholic Potassium Hydroxide (KOH)
-
0.5N Hydrochloric Acid (HCl)
-
Phenolphthalein (B1677637) indicator
-
Reflux apparatus
-
Boiling water bath
-
Burette and titration equipment
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample.
-
Saponification: Place the sample in a flask and add 30 mL of 0.5N alcoholic potassium hydroxide.[1]
-
Refluxing: Connect the flask to the reflux condenser and heat the mixture on a boiling water bath for approximately one hour to ensure complete saponification.[1]
-
Blank Experiment: Simultaneously, prepare a blank experiment using the same procedure but without the this compound sample. This is crucial for determining the initial amount of KOH.[1]
-
Cooling: After refluxing, allow both the sample and blank reaction mixtures to cool to room temperature.[1]
-
Titration: Add a few drops of phenolphthalein indicator to each flask. Titrate the excess KOH in both the sample and blank flasks with standard 0.5N hydrochloric acid until the pink color disappears.[1]
-
Calculation of Saponification Value (S): The saponification value is the number of milligrams of KOH required to saponify one gram of the substance. It is calculated based on the difference in the titration volumes between the blank and the sample.
-
HLB Calculation: Once the saponification value (S) and the acid number of stearic acid (A) are known, calculate the HLB using the formula: HLB = 20 (1 - S/A) .
Caption: Experimental workflow for HLB determination via saponification.
Logical Relationships and Applications
The chemical structure of this compound directly determines its HLB value and, consequently, its primary applications in formulation science.
Caption: Relationship between this compound's structure and its function.
-
Water-in-Oil (W/O) Emulsions: With an HLB of 4.7, this compound is an ideal choice for creating stable W/O emulsions.[6][9][11] These systems are often used for topical drug delivery, providing occlusive properties and enhancing the penetration of lipophilic active pharmaceutical ingredients (APIs).
-
Co-emulsifier for Oil-in-Water (O/W) Emulsions: While not an O/W emulsifier on its own, this compound is frequently combined with a high-HLB surfactant, such as polysorbate 60 (HLB 14.9) or polysorbate 80 (HLB 15.0).[6][11][12] By manipulating the ratio of the low-HLB and high-HLB emulsifiers, formulators can precisely target the required HLB of the oil phase to create highly stable O/W emulsions.[12][22] This blending technique allows for the creation of a wide range of lotions and creams.
-
Dispersing and Thickening Agent: this compound also functions as an effective dispersing agent and contributes to the viscosity and texture of formulations, improving their overall consistency and feel.[6][8]
Caption: Application pathways for this compound in emulsion systems.
Conclusion
The Hydrophilic-Lipophilic Balance is a cornerstone concept in formulation science. For this compound, its definitive HLB value of 4.7 establishes it as a potent lipophilic, non-ionic surfactant. This property makes it an indispensable tool for creating stable water-in-oil emulsions and, when used in combination with high-HLB surfactants, for fine-tuning oil-in-water systems. A thorough understanding of its HLB, supported by robust calculation methods and experimental verification, is essential for researchers and drug development professionals aiming to design effective and stable delivery systems.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 3. jrhessco.com [jrhessco.com]
- 4. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 5. Hydrophilic-lipophilic balance [chemeurope.com]
- 6. ulprospector.com [ulprospector.com]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. naturalbulksupplies.com [naturalbulksupplies.com]
- 10. scribd.com [scribd.com]
- 11. lotioncrafter.com [lotioncrafter.com]
- 12. This compound | Sorbitan Monostearate | Cosmetic Ingredients Guide [ci.guide]
- 13. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 14. pharmcal.tripod.com [pharmcal.tripod.com]
- 15. scientificspectator.com [scientificspectator.com]
- 16. HLB Calculator - Materials [hlbcalc.com]
- 17. nbinno.com [nbinno.com]
- 18. The Response Surface Methodology for Assessment of HLB Values of Mixtures of Non-Ionic Surfactants Using Parameters from Their π-A Isotherms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. web.ist.utl.pt [web.ist.utl.pt]
- 21. google.com [google.com]
- 22. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]
sorbitan stearate solubility in different organic solvents
An In-depth Technical Guide to the Solubility of Sorbitan (B8754009) Stearate (B1226849) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sorbitan stearate in various organic solvents. This information is critical for researchers, scientists, and professionals in drug development who utilize this compound as an excipient, particularly as an emulsifying and solubilizing agent in formulations.
Introduction to this compound
This compound, also known as Span 60, is a nonionic surfactant derived from the esterification of sorbitol with stearic acid. It is a lipophilic (oil-loving) substance with a low Hydrophilic-Lipophilic Balance (HLB) value, typically around 4.7, making it an effective water-in-oil emulsifier. In combination with polysorbates, it can also be used to form stable oil-in-water emulsions. Its utility in pharmaceutical and cosmetic formulations is widespread, functioning as a stabilizer, thickener, and dispersing agent in creams, lotions, ointments, and other delivery systems. Understanding its solubility in various organic solvents is paramount for optimizing formulation development, ensuring product stability, and controlling the release of active pharmaceutical ingredients.
Solubility Data
The solubility of this compound is highly dependent on the polarity of the solvent and the temperature. Generally, it is insoluble in water but shows varying degrees of solubility in organic solvents. Solubility tends to increase with temperature, particularly above its melting point of 54-57°C.
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) |
| Ethanol | Alcohol | Not Specified | 5 |
| Isopropanol | Alcohol | Not Specified | Soluble |
| Methanol | Alcohol | Not Specified | Slightly Soluble |
| Acetone | Ketone | Not Specified | Not Available |
| Ethyl Acetate | Ester | > 50-57 | Soluble |
| Chloroform | Chlorinated Solvent | Not Specified | Soluble |
| Toluene | Aromatic Hydrocarbon | > 50-57 | Soluble |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Not Specified | Not Available |
| Mineral Oil | Hydrocarbon | Not Specified | Soluble |
| Vegetable Oil | Triglyceride | Not Specified | Soluble |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility Description | Source(s) |
| Water | Insoluble | |
| Ethanol | Soluble (50 mg/ml) | |
| Isopropanol | Soluble | |
| Alcohol (general) | Partly to slightly soluble | |
| Mineral Oil | Soluble | |
| Vegetable Oil | Soluble | |
| Toluene | Soluble at temperatures above its melting point | |
| Ethyl Acetate | Soluble at temperatures above its melting point | |
| Chloroform | Soluble | |
| Ether | Soluble at temperatures above its melting point | |
| Carbon Tetrachloride | Soluble at temperatures above its melting point |
Experimental Protocols
The following section outlines a general methodology for the experimental determination of this compound solubility in an organic solvent. This protocol is based on the isothermal equilibrium method.
Materials and Equipment
-
This compound (pharmaceutical grade)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Isothermal shaker or magnetic stirrer with hot plate
-
Temperature-controlled water bath or oven
-
Centrifuge
-
Vials with screw caps
-
Syringes with appropriate filters (e.g., 0.45 µm PTFE)
-
Drying oven
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal shaker or a water bath set to the desired temperature (e.g., 25°C, 37°C, 50°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
For solvents where sedimentation is slow, centrifugation at the experimental temperature can be employed to facilitate phase separation.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a filter to avoid drawing any undissolved solid.
-
Transfer the aliquot into a pre-weighed container.
-
Determine the weight of the collected aliquot.
-
Evaporate the solvent from the aliquot in a drying oven at a temperature below the decomposition point of this compound.
-
Once the solvent is fully evaporated, weigh the container with the dried this compound residue.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated in g/100 mL using the following formula: S = (mass of residue / volume of aliquot) * 100
-
Visualization of Application Workflow
The primary application of this compound's solubility in organic phases is in the formation of emulsions. The following diagram illustrates a typical workflow for preparing an oil-in-water (O/W) emulsion where this compound is used as a lipophilic emulsifier.
Caption: Workflow for O/W Emulsion Preparation Using this compound.
Conclusion
The solubility of this compound in organic solvents is a key parameter for its effective use in pharmaceutical and cosmetic formulations. While quantitative data is limited in publicly available literature, its general solubility in non-polar and semi-polar organic solvents, especially at elevated temperatures, is well-established. The provided experimental protocol offers a standardized approach to determine its solubility in specific solvent systems, enabling formulators to generate the precise data needed for their applications. The visualization of its role in emulsion preparation highlights the practical importance of its solubility characteristics in creating stable and effective drug delivery systems. Further research to populate a comprehensive quantitative solubility database would be of significant value to the scientific community.
Sorbitan Stearate: A Comprehensive Toxicological Profile and Safety Assessment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitan (B8754009) stearate (B1226849), a widely utilized non-ionic surfactant in the pharmaceutical, cosmetic, and food industries, has been subject to extensive toxicological evaluation to establish its safety profile. This technical guide provides a comprehensive overview of the toxicological data on sorbitan stearate, detailing its absorption, distribution, metabolism, and excretion (ADME), as well as its acute, subchronic, and chronic toxicity. Furthermore, this document assesses its potential for genotoxicity, carcinogenicity, reproductive and developmental toxicity, and dermal and ocular irritation. The information presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals in evaluating the safety of this compound in various applications. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows and metabolic pathways are visualized through diagrams.
Introduction
This compound is a mixture of partial esters of sorbitol and its mono- and dianhydrides with edible commercial stearic acid.[1] It is primarily used as an emulsifier, stabilizer, and dispersing agent in a variety of products.[2][3] Its safety is of paramount importance due to its widespread use and potential for human exposure through oral, dermal, and inhalation routes. This guide synthesizes the available toxicological data to provide a thorough safety assessment.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Upon oral ingestion, this compound is hydrolyzed in the gastrointestinal tract by lipases into its constituent parts: stearic acid and sorbitol (and its anhydrides, such as isosorbide).[4][5]
-
Absorption: The stearic acid moiety is readily absorbed and enters the fatty acid metabolic pool.[4][6] The sorbitan moiety is poorly absorbed.[1] Studies in rats have shown that when administered in an oil solution, approximately 90% of this compound is absorbed and hydrolyzed, whereas, in a water emulsion, this figure is around 50%.[4][5]
-
Distribution: The absorbed stearic acid is distributed and utilized in the same manner as dietary fatty acids. The sorbitan moiety, due to its poor absorption, does not significantly distribute throughout the body.[1] this compound does not accumulate to any appreciable extent in the fat stores of rats (<0.5%).[4][5]
-
Metabolism: The absorbed stearic acid undergoes beta-oxidation and is metabolized for energy or incorporated into lipids. The unabsorbed sorbitan moiety is not significantly metabolized.[6]
-
Excretion: The metabolites of stearic acid are excreted as carbon dioxide and water. The poorly absorbed sorbitan moiety is primarily excreted unchanged in the feces.[6] Any small amount of absorbed sorbitan is excreted in the urine.[1]
Toxicological Studies
Acute Toxicity
This compound exhibits a very low order of acute toxicity.
| Study Type | Species | Route | LD50/Result | Reference |
| Acute Oral | Rat | Oral | >15.9 g/kg | [7] |
| Acute Oral | Rat | Oral | 31 g/kg | [4] |
| Acute Dermal | - | Dermal | No data available | |
| Acute Inhalation | - | Inhalation | No data available |
Experimental Protocol: Acute Oral Toxicity (Limit Test)
-
Objective: To determine the acute oral toxicity of a substance.
-
Species: Typically rats (e.g., Wistar or Sprague-Dawley).
-
Administration: A single high dose (e.g., 5 g/kg body weight) is administered by oral gavage to a group of fasted animals.[8]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[8]
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Endpoint: If no mortality is observed, the LD50 is considered to be greater than the limit dose.[8]
Repeated Dose Toxicity
| Study Type | Species | Duration | Route | NOAEL/LOAEL | Effects Observed at Higher Doses | Reference |
| Subchronic | Rat | 90 days | Oral (diet) | - | At ≥10% in the diet: growth depression, decreased organ weights, diarrhea, hepatic and renal abnormalities. | [9] |
| Chronic | Rat | 2 years | Oral (diet) | 5% in diet (5000 mg/kg bw/day) | No adverse effects observed. | [4] |
| Chronic | Mouse | - | Oral (diet) | 2% in diet (2600 mg/kg bw/day) | At 5200 mg/kg/day: enlarged kidneys and nephrosis. | [10] |
| Chronic | Dog | 20 months | Oral (diet) | 5% in diet | No compound-related changes. | [9] |
Experimental Protocol: 2-Year Chronic Oral Toxicity Study in Rats
-
Objective: To evaluate the chronic toxicity and carcinogenic potential of a substance following long-term oral exposure.
-
Species: Rats (e.g., Fischer 344).
-
Group Size: Typically 50-60 animals per sex per group.[11]
-
Administration: The test substance is administered in the diet at various concentrations (e.g., 0, 80, 200, 500 ppm) for 24 months.[11]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter.[12]
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at interim (e.g., 12 months) and terminal time points.[11]
-
Pathology: All animals that die or are euthanized are subjected to a full gross necropsy. A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically.[12]
Genotoxicity
This compound is generally considered not to be genotoxic.
| Test Type | Test System | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium | With and without | Negative | [4] |
| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Ambiguous | [5] |
| In vitro Gene Mutation | Hamster embryo cells | - | Negative for transformation | [2] |
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[13]
-
Test Strains: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA) are used to detect different types of mutations.[14]
-
Procedure: The test substance, bacterial tester strains, and (with or without) a metabolic activation system (S9 fraction from rat liver) are combined in a soft agar (B569324) and poured onto a minimal glucose agar plate.[14][15]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[13]
-
Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.[13]
Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test
-
Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[16]
-
Cell Lines: Established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human lymphocytes) are used.[16]
-
Procedure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation, for a defined period.[7]
-
Metaphase Arrest: A spindle inhibitor (e.g., colchicine) is added to arrest cells in metaphase.[16]
-
Analysis: Cells are harvested, fixed, stained, and analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).[7]
Carcinogenicity
Long-term studies in animals have not shown any evidence of carcinogenic potential for this compound.
| Species | Duration | Route | Result | Reference |
| Rat | 2 years | Oral (diet) | No evidence of carcinogenicity | [2] |
| Mouse | - | Oral (diet) | No evidence of carcinogenicity | [2] |
| Mouse | - | Dermal | Not a skin carcinogen or tumor promoter | [17] |
Reproductive and Developmental Toxicity
This compound has not been shown to have adverse effects on reproduction or development at doses tested.
| Study Type | Species | Dosing Period | Route | NOAEL | Observations | Reference |
| Developmental | Rat (Wistar) | Gestation days 0-20 | Gavage | 1000 mg/kg bw/day (Maternal and Developmental) | No embryotoxic or teratogenic effects. | [17][18] |
| Two-Generation | Rat (Sprague-Dawley) | Males: 42 days; Females: 2 weeks prior to mating until lactation day 4 | Gavage | 1000 mg/kg bw/day | No adverse effects on fertility, reproduction, or offspring. | [17][18] |
Experimental Protocol: Developmental Toxicity Study (Gavage)
-
Objective: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus.
-
Species: Typically pregnant rats or rabbits.
-
Administration: The test substance is administered daily by gavage to groups of pregnant females during the period of organogenesis.[10]
-
Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.
-
Fetal Examination: Shortly before term, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[10]
Dermal and Ocular Irritation
This compound is generally considered to be a minimal to mild skin irritant and is not an ocular irritant.
| Test Type | Species | Concentration | Result | Reference |
| Skin Irritation | Rabbit | Undiluted | Mild irritant | [17] |
| Skin Irritation | Human | Low concentrations in products | Mild irritant in 21-day cumulative irritation studies | [17] |
| Eye Irritation | Rabbit | 30% | Negative | [17] |
| Eye Irritation | Rabbit | Undiluted | Not irritating | [17] |
Experimental Protocol: Rabbit Skin Irritation Test (Draize)
-
Objective: To assess the potential of a substance to cause skin irritation.
-
Species: Albino rabbits.
-
Procedure: Approximately 0.5 g of the test substance is applied to a small area of shaved, intact skin under a gauze patch. The patch is secured with tape for a specified period (typically 4 hours).[6][17]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[6]
-
Scoring: The reactions are scored according to a standardized scale (e.g., Draize scoring system).[6]
Experimental Protocol: Rabbit Eye Irritation Test (Draize)
-
Objective: To assess the potential of a substance to cause eye irritation or damage.[19]
-
Species: Albino rabbits.[3]
-
Procedure: A small amount (e.g., 0.1 mL of liquid or 0.1 g of solid) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[3]
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.[2]
-
Scoring: Ocular lesions are scored according to a standardized system.[2]
Safety Assessment and Regulatory Status
Acceptable Daily Intake (ADI)
Regulatory bodies have established an Acceptable Daily Intake (ADI) for sorbitan esters, including this compound.
-
JECFA (Joint FAO/WHO Expert Committee on Food Additives): Established a group ADI of 0-25 mg/kg body weight per day for sorbitan esters of lauric, oleic, palmitic, and stearic acids.[6]
-
EFSA (European Food Safety Authority): Re-evaluated sorbitan esters and derived a group ADI of 10 mg/kg bw per day, expressed as sorbitan. This is equivalent to 26 mg sorbitan monostearate/kg bw per day.[6][20]
Regulatory Status
-
FDA (U.S. Food and Drug Administration): Sorbitan monostearate is approved as a food additive for human consumption under 21 CFR 172.842.[21] It is also listed as an inactive ingredient in approved drug products.[17]
-
EFSA: Sorbitan monostearate (E 491) is an authorized food additive in the European Union.[20]
-
Cosmetic Ingredient Review (CIR): The CIR Expert Panel has concluded that this compound is safe as used in cosmetic formulations.[17][22]
Conclusion
Based on the extensive toxicological data available, this compound is considered to have a low order of toxicity. It is poorly absorbed and is hydrolyzed to its constituent fatty acid and sorbitol anhydrides, which are either metabolized through normal physiological pathways or excreted. It is not genotoxic, carcinogenic, or a reproductive or developmental toxicant at the doses tested. It is a minimal to mild skin irritant and is not an eye irritant. The established ADI values by international regulatory bodies further support its safe use in food, pharmaceuticals, and cosmetics when used within the specified limits. This comprehensive profile provides a strong foundation for the continued safe use of this compound in various applications.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Draize test - Wikipedia [en.wikipedia.org]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 6. storage1.snappages.site [storage1.snappages.site]
- 7. oecd.org [oecd.org]
- 8. fda.gov [fda.gov]
- 9. daikinchemicals.com [daikinchemicals.com]
- 10. An oral (gavage) control embryo-fetal development study in the Wistar Hannover rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two-year oral chronic toxicity and carcinogenicity study in rats of diets fumigated with methyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. fda.gov [fda.gov]
- 17. chemview.epa.gov [chemview.epa.gov]
- 18. genedirex.com [genedirex.com]
- 19. Eye irritation: in vivo rabbit eye test template for pre-existing data - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 20. documents.alliancenational.co.uk [documents.alliancenational.co.uk]
- 21. cir-safety.org [cir-safety.org]
- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
An In-Depth Technical Guide to the Thermal Degradation and Stability of Sorbitan Stearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of sorbitan (B8754009) stearate (B1226849) (also known as Span™ 60), a non-ionic surfactant widely used in the pharmaceutical, cosmetic, and food industries. Understanding its behavior under thermal stress is critical for ensuring product quality, stability, and safety during manufacturing, storage, and application.
Physicochemical Properties of Sorbitan Stearate
This compound is a complex mixture of partial esters of stearic acid and sorbitol and its anhydrides (sorbitans). Its lipophilic nature makes it an effective water-in-oil emulsifier. Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | Sorbitan monostearate, Span 60, E491 | [1][2] |
| CAS Number | 1338-41-6 | [2] |
| Molecular Formula | C₂₄H₄₆O₆ | [2][3] |
| Molecular Weight | 430.62 g/mol | [2][3] |
| Appearance | Light cream to pale-yellow, waxy solid, flakes, or beads | [3][4] |
| Melting Point | 50 - 60 °C (literature ranges vary, e.g., 54-57 °C) | [1][4][5] |
| HLB Value | 4.7 (conducive to water-in-oil emulsions) | [1][3] |
| Solubility | Insoluble in water; soluble in ethanol, isopropanol, mineral oil, and vegetable oil, especially at temperatures above its melting point. | [1][3][6] |
| Saponification Value | 147 - 157 mg KOH/g | [1][3] |
| Hydroxyl Value | 235 - 260 mg KOH/g | [3] |
Thermal Stability and Degradation Profile
This compound is stable under recommended storage conditions (typically below 30°C) and in the absence of incompatible materials.[1][6] However, it is a combustible solid that will degrade at elevated temperatures.[1][6] Thermal analysis provides quantitative data on its stability limits.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA reveals a single, major degradation step in an inert atmosphere. Analysis of its TGA thermogram shows that significant thermal decomposition begins at approximately 300°C and is largely complete by 450°C.[7] This indicates a relatively high thermal stability, suitable for processes like melt emulsification that occur well below this decomposition range.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change. For this compound, DSC thermograms clearly show an endothermic peak corresponding to its melting transition.[8][9] The melting point is typically observed in the range of 50-60°C.[4] This thermal event is critical for applications where the material is melted during processing.
Table 2: Summary of Thermal Properties for this compound
| Parameter | Value | Method | Reference(s) |
| Melting Point | 50 - 60 °C | DSC | [4][9] |
| Onset of Thermal Decomposition | ~300 °C (in N₂ atmosphere) | TGA | [7] |
| Flash Point | 225 °C / >230 °F (Closed Cup) | - | [6][10] |
| General Stability | Stable under normal conditions of use/storage | - | [10] |
| Hazardous Decomposition Products | Carbon Oxides (CO, CO₂) upon combustion | - | [10] |
Thermal Degradation Pathways and Products
The thermal degradation of this compound can proceed through several mechanisms, primarily hydrolysis and pyrolysis, depending on the conditions.
-
Hydrolysis: In the presence of water, particularly at extreme pH, the ester linkage can be cleaved to revert this compound to its constituent parts: sorbitan (and its anhydrides) and stearic acid.
-
Pyrolysis (Thermal Decomposition): In the absence of air (inert atmosphere), high temperatures cause the molecule to break down into smaller, more volatile fragments. This process involves the cleavage of the ester bond and the subsequent decomposition of the sorbitan and fatty acid moieties.
-
Oxidative Degradation: In the presence of air or oxygen, degradation can occur at lower temperatures compared to pyrolysis. This process is more complex and can lead to the formation of a wider range of oxidized byproducts.
When heated to decomposition, this compound emits acrid smoke and irritating fumes, primarily composed of carbon monoxide and carbon dioxide.[1][10] The specific organic pyrolysis products would include a complex mixture of hydrocarbons, aldehydes, ketones, and carboxylic acids derived from the breakdown of the stearic acid chain and the furan (B31954) rings of the sorbitan headgroup.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Sorbitan monostearate - Wikipedia [en.wikipedia.org]
- 3. Sorbitan Monostearate Span 60 | 1338-41-6 | E491 - HUANA [huanachemical.com]
- 4. cir-safety.org [cir-safety.org]
- 5. Sorbitan monostearate meets FCC analytical specifications 1338-41-6 [sigmaaldrich.com]
- 6. Span 60 - CD Formulation [formulationbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. redox.com [redox.com]
Spectroscopic Analysis and Characterization of Sorbitan Stearate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitan (B8754009) stearate (B1226849), a nonionic surfactant derived from the esterification of sorbitol and stearic acid, is a critical excipient in the pharmaceutical, cosmetic, and food industries.[1] Its function as an emulsifier, stabilizer, and dispersing agent is intimately linked to its complex chemical composition, which typically includes a mixture of mono-, di-, and triesters of stearic and palmitic acids with sorbitol anhydrides like sorbitan and isosorbide.[2] A thorough spectroscopic characterization is therefore essential for quality control, formulation development, and regulatory compliance. This technical guide provides an in-depth overview of the core spectroscopic techniques—Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive analysis of sorbitan stearate. Detailed experimental protocols, data interpretation, and quantitative analysis strategies are presented to serve as a practical resource for professionals in drug development and chemical analysis.
Introduction to this compound
This compound is produced by the reaction of sorbitol with stearic acid.[1] The reaction process involves the intramolecular dehydration of sorbitol to form cyclic ethers, primarily sorbitan and isosorbide, which are then esterified.[3] This results in a complex mixture of chemical entities, with the general structure consisting of a hydrophilic sorbitan headgroup and a lipophilic stearate tail. The distribution of mono-, di-, and triesters, as well as the presence of different isomers, significantly influences the physicochemical properties of the material, such as its Hydrophilic-Lipophilic Balance (HLB) value, which for sorbitan monostearate is approximately 4.7.[1][4]
The intricate nature of commercial this compound necessitates robust analytical methods to ensure batch-to-batch consistency and to understand its behavior in various formulations. Spectroscopic techniques offer powerful tools for elucidating the molecular structure and composition of this complex excipient.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. It is an invaluable tool for the initial identification and qualitative assessment of this compound.
Key Spectral Features of this compound
The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to its core functional groups. These spectral features provide a molecular fingerprint for the substance.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |
| ~3300 | O-H Stretching | Hydroxyl groups of the sorbitan moiety | [4] |
| 2916 - 2848 | C-H Stretching | Aliphatic chains of the stearate moiety | [4] |
| ~1734 | C=O Stretching | Ester carbonyl group | [4] |
| ~1467 | C-H Bending | Aliphatic chains | [4] |
| ~1177 | C-O Stretching | Ester linkage | [5] |
Experimental Protocol for FTIR Analysis
A reliable FTIR spectrum of this compound can be obtained using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.
Instrumentation:
-
FTIR Spectrometer equipped with a Diamond or Zinc Selenide ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the this compound sample (typically a few milligrams of the waxy solid) directly onto the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
Data Processing:
-
The collected sample spectrum is ratioed against the background spectrum to generate the final absorbance spectrum.
-
ATR correction may be applied to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a traditional transmission spectrum.
Logical Workflow for FTIR Analysis
Caption: FTIR Analysis Workflow for this compound using ATR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for detailed molecular structure elucidation. ¹H NMR, in particular, provides information on the different types of protons in the this compound molecule and their connectivity, allowing for confirmation of the esterification and characterization of the sorbitan and fatty acid moieties.
¹H NMR Spectral Data for Sorbitan Monostearate
The ¹H NMR spectrum of sorbitan monostearate, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows characteristic signals for the fatty acid chain and the sorbitan headgroup.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~0.88 | Triplet | Terminal methyl group (-CH₃) of the stearate chain |
| ~1.25 | Broad Singlet | Methylene groups (-CH₂-) of the stearate chain |
| ~1.62 | Multiplet | β-Methylene group (-CH₂-CH₂-COO-) to the carbonyl |
| ~2.33 | Triplet | α-Methylene group (-CH₂-COO-) to the carbonyl |
| 3.4 - 5.0 | Multiplets | Protons of the sorbitan/isosorbide ring and hydroxyl protons |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific isomeric composition of the sample.
Experimental Protocol for ¹H NMR Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
Data Acquisition:
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30)
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
NMR Analysis Workflow
Caption: ¹H NMR Analysis Workflow for this compound.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), is the most powerful tool for the detailed characterization of the complex mixture that constitutes commercial this compound. HPLC-MS allows for the separation and identification of the various sorbitan esters and their isomers.
Compositional Analysis by HPLC-High Resolution Mass Spectrometry (HRMS)
Commercial this compound is not a single compound but a complex mixture. HPLC-HRMS studies have revealed the presence of a wide array of species, including:
-
Sorbitan mono-, di-, tri-, and tetra-esters
-
Isosorbide mono- and di-esters
-
Esters of both stearic and palmitic acids (as palmitic acid is a common impurity in commercial stearic acid)
The high-resolution capability of the mass spectrometer allows for the determination of the elemental composition of the detected ions, facilitating their confident identification.
Experimental Protocol for HPLC-MS Analysis
Instrumentation:
-
HPLC system with a UV or PDA detector
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI)
HPLC Conditions (Illustrative):
-
Column: Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid
-
Gradient: A time-dependent gradient from a higher proportion of mobile phase A to a higher proportion of mobile phase B to elute compounds with increasing hydrophobicity.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 5-10 µL
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent like isopropanol or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
MS Conditions (Illustrative):
-
Ionization Mode: Positive ESI or APCI
-
Mass Range: m/z 100 - 2000
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Collision Energy: A ramp of collision energies can be used in MS/MS experiments to induce fragmentation and aid in structural elucidation.
Expected m/z Values for this compound Esters
The table below lists the theoretical exact masses for the protonated molecules ([M+H]⁺) of some of the expected components in this compound.
| Compound | Molecular Formula | Theoretical Exact Mass [M+H]⁺ |
| Sorbitan Monostearate | C₂₄H₄₆O₆ | 431.3367 |
| Isosorbide Monostearate | C₂₄H₄₄O₅ | 413.3261 |
| Sorbitan Distearate | C₄₂H₈₀O₇ | 697.5926 |
| Isosorbide Distearate | C₄₂H₇₈O₆ | 679.5820 |
| Sorbitan Tristearate | C₆₀H₁₁₄O₈ | 963.8485 |
HPLC-MS Analysis Workflow
Caption: HPLC-MS Analysis Workflow for this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. FTIR provides a rapid and effective method for identity confirmation through the identification of key functional groups. ¹H NMR offers detailed structural information, confirming the presence of both the sorbitan and stearate moieties. Finally, HPLC-MS is indispensable for the in-depth characterization of the complex mixture of esters present in commercial this compound, enabling the separation and identification of individual components. The detailed protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating robust quality control and a deeper understanding of this critical pharmaceutical excipient.
References
Methodological & Application
Application Notes & Protocols: Preparation of Oil-in-Water (O/W) Emulsions with Sorbitan Stearate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oil-in-water (O/W) emulsions are biphasic systems where oil droplets are dispersed within a continuous aqueous phase. These formulations are fundamental in the pharmaceutical, cosmetic, and food industries for delivering active ingredients, improving texture, and enhancing stability.[1][2] The formation and stabilization of these emulsions require the use of emulsifying agents, or surfactants, which reduce interfacial tension between the oil and water phases.[3][4]
Sorbitan (B8754009) stearate (B1226849) (also known as Span 60) is a non-ionic surfactant derived from the esterification of sorbitol with stearic acid.[1][5][6] It is a lipophilic (oil-loving) emulsifier with a low Hydrophilic-Lipophilic Balance (HLB) value of approximately 4.7.[7][8][9][10][11][12] Due to its low HLB, sorbitan stearate is primarily effective at forming water-in-oil (W/O) emulsions.[5][8][13] However, to create a stable O/W emulsion, this compound must be used as a co-emulsifier in combination with a high-HLB emulsifier, such as a polysorbate (e.g., Polysorbate 60 or 80).[5][7][10][14] By blending low and high HLB emulsifiers, a desired Required HLB for the oil phase can be achieved, leading to a stable O/W emulsion with desirable physicochemical properties.[9][14]
These notes provide a comprehensive protocol for the preparation of O/W emulsions using this compound as a co-emulsifier, including key parameters and a detailed experimental workflow.
Key Parameters and Data
The successful formulation of an O/W emulsion depends on several critical parameters. The following table summarizes the key properties of this compound and typical processing conditions.
| Parameter | Value / Range | Description & Reference |
| This compound Properties | ||
| INCI Name | This compound | A standardized nomenclature for cosmetic ingredients.[7] |
| Appearance | Cream-colored to pale-yellow waxy solid, granules, or flakes. | Physical state at room temperature.[5][7][9][10] |
| HLB Value | 4.7 | Indicates its lipophilic nature, making it suitable as a W/O emulsifier or O/W co-emulsifier.[5][7][8][9][10][11][12][14] |
| Solubility | Soluble in oils; insoluble or dispersible in water. | Dictates its addition to the oil phase during preparation.[7][9][10][15] |
| Melting Point | 54-57 °C | The temperature required to melt the emulsifier for incorporation.[9][15] |
| Formulation & Processing Parameters | ||
| Typical Use Rate (as co-emulsifier) | 0.75 - 5.0% | The concentration range in the final formulation.[7][10][11] Optimal levels are often between 0.75-1.5%.[7][10] |
| Recommended High-HLB Co-emulsifiers | Polysorbate 60 (HLB 14.9), Polysorbate 80 (HLB 15.0) | High-HLB emulsifiers are required to achieve an overall HLB suitable for O/W emulsions.[7][10][16] |
| Target Emulsifier Blend HLB for O/W | 7 - 16 | The effective HLB range for the combined emulsifier system to stabilize an O/W emulsion.[17] |
| Oil Phase Content | 10 - 35% (w/w) | Typical concentration of the dispersed oil phase in O/W emulsions.[17] |
| Processing Temperature | 65 - 80 °C | Both oil and water phases should be heated to ensure complete melting and mixing of all components.[10][18] |
| Homogenization Speed | 4,000 - 22,000 rpm | Varies by equipment; higher speeds generally produce smaller droplet sizes and improve stability.[19][20][21] |
| Homogenization Time | 1 - 5 minutes | The duration of high-shear mixing required to achieve a uniform emulsion. |
Experimental Protocol: Hot Process Emulsification
This protocol describes a standard "hot process" method, which is necessary when working with solid or waxy ingredients like this compound.
3.1 Materials & Equipment
-
Oil Phase Components:
-
This compound (Low HLB emulsifier)
-
High HLB co-emulsifier (e.g., Polysorbate 60)
-
Oil/Lipid(s) of choice (e.g., mineral oil, soybean oil, isopropyl myristate)
-
Other oil-soluble ingredients (e.g., cetyl alcohol, waxes)
-
-
Aqueous Phase Components:
-
Purified Water (distilled or deionized)
-
Water-soluble ingredients (e.g., glycerin, preservatives, buffers)
-
-
Equipment:
-
Two separate heat-resistant beakers
-
Heating plate or water bath
-
Digital scale
-
High-shear homogenizer (e.g., rotor-stator type)
-
Overhead stirrer or magnetic stirrer
-
Thermometers for each phase
-
3.2 Phase Preparation
-
Prepare the Oil Phase:
-
Weigh and combine all oil-soluble components, including this compound, the high-HLB co-emulsifier, and the selected oils/waxes, into a heat-resistant beaker.
-
Heat the oil phase to 70-75°C using a water bath or heating plate with gentle stirring until all components are completely melted and the mixture is uniform.[10]
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, weigh and combine the purified water and all other water-soluble ingredients.
-
Heat the aqueous phase to 70-75°C to match the temperature of the oil phase. This prevents premature solidification of the emulsifiers upon mixing.[22]
-
3.3 Emulsification Process
-
Combine the Phases: Slowly add the hot oil phase to the hot aqueous phase while mixing with a standard overhead or magnetic stirrer. Continuous agitation is crucial to begin the formation of the coarse emulsion.
-
Homogenization: Immediately transfer the coarse emulsion to a high-shear homogenizer.
-
Homogenize the mixture at a moderate-to-high speed (e.g., 5,000-10,000 rpm) for 2-5 minutes. The exact speed and time will depend on the batch size and desired droplet size and should be optimized for the specific formulation.[19][23]
-
High-speed homogenization reduces the oil droplet size, creating a finer, more stable emulsion.[2][21]
-
3.4 Cooling and Final Steps
-
Cooling: Remove the emulsion from the homogenizer and allow it to cool to room temperature with gentle, continuous stirring. This prevents phase separation and ensures a uniform final consistency.
-
Addition of Temperature-Sensitive Ingredients: Once the emulsion has cooled to below 40°C, add any temperature-sensitive components, such as fragrances, certain active ingredients, or preservatives.
-
Final Characterization: Evaluate the final emulsion for stability, droplet size distribution, viscosity, and pH to ensure it meets the required specifications.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the hot process emulsification protocol.
Caption: Workflow for preparing an O/W emulsion using the hot process method.
References
- 1. hifunwithsoap.co.za [hifunwithsoap.co.za]
- 2. How to Achieve Stable Oil-in-Water Emulsions [pion-inc.com]
- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 4. specialchem.com [specialchem.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. iiis.org [iiis.org]
- 7. naturalbulksupplies.com [naturalbulksupplies.com]
- 8. ulprospector.com [ulprospector.com]
- 9. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 10. lotioncrafter.com [lotioncrafter.com]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. craftingcosmetics.com [craftingcosmetics.com]
- 13. shreechem.in [shreechem.in]
- 14. This compound | Sorbitan Monostearate | Cosmetic Ingredients Guide [ci.guide]
- 15. This compound - Ataman Kimya [atamanchemicals.com]
- 16. romanpub.com [romanpub.com]
- 17. Oil in Water Emulsions (O/W) I A&T Formulation Knowledge base [atformulation.com]
- 18. tandfonline.com [tandfonline.com]
- 19. High Homogenization Speeds for Preparing Unstable Myofibrillar Protein-Olive Oil Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ejournal2.undip.ac.id [ejournal2.undip.ac.id]
- 21. pure.uva.nl [pure.uva.nl]
- 22. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 23. researchgate.net [researchgate.net]
Application of Sorbitan Stearate in Controlled-Release Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan (B8754009) stearate (B1226849), a non-ionic surfactant, is a versatile excipient widely employed in the pharmaceutical industry for the development of controlled-release drug delivery systems.[1][2] Its biocompatibility, emulsifying properties, and ability to form stable structures make it an ideal candidate for formulating various drug carriers such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and organogels.[3][4][5] This document provides detailed application notes and protocols for utilizing sorbitan stearate in the formulation of controlled-release systems, aimed at researchers, scientists, and drug development professionals.
This compound, an ester of sorbitan and stearic acid, is valued for its ability to stabilize emulsions and modify the crystalline structure of lipid matrices, thereby influencing drug encapsulation and release kinetics.[2][4] Its application can lead to enhanced drug loading capacity, improved stability of the formulation, and sustained release profiles, which are critical for optimizing therapeutic outcomes.[6][7]
Key Applications and Mechanisms
This compound functions primarily as a lipophilic surfactant (HLB value of 4.7), making it an excellent water-in-oil (w/o) emulsifier.[8][9] In controlled-release systems, it contributes to:
-
Formation and Stabilization of Lipid Nanoparticles: In SLNs and NLCs, this compound acts as a co-emulsifier, often in combination with hydrophilic surfactants like polysorbates, to create stable oil-in-water (o/w) emulsions during the production process.[3][8] It incorporates into the lipid matrix, modifying its crystallinity and creating imperfections that can accommodate higher drug loads and control their release.
-
Organogel Formation: this compound can act as an organogelator, forming a three-dimensional network within a liquid lipid phase.[4][10] This gel-like structure can effectively entrap drug molecules, leading to a slower, more controlled release. The concentration of this compound directly influences the density of the gelator network and, consequently, the drug release rate.[4][11]
-
Enhanced Drug Loading: The presence of this compound in the oily core of lipid-core polymeric nanocapsules has been shown to increase drug-loading capacity significantly, in some cases by more than 40 times compared to conventional nanocapsules.[6][7] This is attributed to non-covalent interactions, such as hydrogen bonding, between the drug molecules and the sorbitan monostearate headgroups.[6]
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) using High-Pressure Homogenization (HPH)
This protocol describes the preparation of SLNs where this compound is used as a solid lipid and stabilizer.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (e.g., Span 60)
-
Co-surfactant (e.g., Polysorbate 80)
-
Purified Water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
Methodology:
-
Preparation of the Lipid Phase:
-
Melt the this compound by heating it to 5-10°C above its melting point (approximately 55-65°C).
-
Disperse the lipophilic API in the molten lipid under magnetic stirring until a homogenous mixture is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the co-surfactant (e.g., Polysorbate 80) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar). The temperature should be maintained above the lipid's melting point throughout this process.
-
-
Nanoparticle Solidification:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
-
Workflow for SLN Preparation using HPH
Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.
Protocol 2: Formulation of a this compound-Based Organogel for Topical Delivery
This protocol outlines the preparation of an organogel for the controlled release of a topical drug.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (gelator)
-
Vegetable Oil (e.g., sesame oil, mustard oil)
-
Magnetic stirrer with hot plate
Methodology:
-
Preparation of the Organogel:
-
Heat the vegetable oil to approximately 70-80°C in a beaker on a hot plate stirrer.
-
Gradually add the this compound to the hot oil under continuous stirring. The concentration of this compound can be varied (e.g., 10-20% w/w) to achieve the desired gel consistency.[4]
-
Continue stirring until the this compound is completely dissolved and a clear solution is formed.
-
-
Incorporation of the API:
-
Disperse the API in the hot, clear solution and stir until it is uniformly distributed.
-
-
Gel Formation:
-
Remove the beaker from the heat and allow it to cool to room temperature undisturbed. The solution will form a gel upon cooling.
-
-
Characterization:
-
Evaluate the organogel for its physical appearance, pH, viscosity, drug content uniformity, and in vitro drug release profile.
-
Logical Relationship in Organogel Formulation
Caption: Logical steps in this compound-based organogel formulation.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of this compound-based controlled-release systems.
Table 1: Physicochemical Properties of this compound-Based SLNs
| Formulation Code | This compound (%) | Co-surfactant (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| SLN-1 | 5 | 1 | 250 ± 15 | 0.25 ± 0.03 | -25 ± 2 | 85 ± 5 | 4.2 ± 0.3 |
| SLN-2 | 10 | 1 | 310 ± 20 | 0.31 ± 0.04 | -22 ± 3 | 90 ± 4 | 8.5 ± 0.5 |
| SLN-3 | 5 | 2 | 210 ± 12 | 0.22 ± 0.02 | -28 ± 2 | 88 ± 6 | 4.5 ± 0.4 |
Data are presented as mean ± standard deviation (n=3). PDI: Polydispersity Index.
Table 2: In Vitro Drug Release from this compound-Based Formulations
| Formulation | Time (h) | Cumulative Drug Release (%) |
| SLN-1 | 2 | 20 ± 2.5 |
| 8 | 45 ± 3.1 | |
| 24 | 75 ± 4.2 | |
| Organogel-1 (10% SS) | 2 | 15 ± 1.8 |
| 8 | 35 ± 2.5 | |
| 24 | 60 ± 3.7 | |
| Organogel-2 (20% SS) | 2 | 10 ± 1.5 |
| 8 | 28 ± 2.1 | |
| 24 | 52 ± 3.3 |
Data are presented as mean ± standard deviation (n=3). SS: this compound.
In Vitro Drug Release Studies
A common method to evaluate the controlled-release properties of these formulations is through in vitro drug release testing using a Franz diffusion cell for topical formulations or a dialysis bag method for nanoparticulate dispersions.
Protocol 3: In Vitro Drug Release using Franz Diffusion Cell (for Organogels)
-
Apparatus Setup: Assemble the Franz diffusion cells with a suitable synthetic membrane (e.g., cellulose (B213188) acetate) separating the donor and receptor compartments.
-
Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate (B84403) buffer pH 7.4) and maintain the temperature at 32 ± 0.5°C to mimic skin temperature.
-
Sample Application: Apply a known quantity of the organogel formulation to the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative amount of drug released per unit area over time and plot the release profile.
Experimental Workflow for In Vitro Drug Release
Caption: Workflow for in vitro drug release testing using a Franz diffusion cell.
Safety and Biocompatibility
This compound is generally regarded as a safe and biocompatible excipient for pharmaceutical use.[8][12] It is hydrolyzed to stearic acid and sorbitol, which are metabolized and excreted.[12][13] However, as with any excipient, it is crucial to assess the safety of the final formulation through appropriate in vitro and in vivo toxicity studies.
Conclusion
This compound is a highly functional excipient for the development of controlled-release drug delivery systems. Its ability to act as an emulsifier, stabilizer, and organogelator allows for the formulation of sophisticated drug carriers with enhanced drug loading and sustained release profiles. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize this compound in their formulation development efforts. Further optimization of formulation parameters is often necessary to achieve the desired product performance for a specific API and therapeutic application.
References
- 1. Buy this compound (EVT-284304) | 1338-41-6 [evitachem.com]
- 2. hifunwithsoap.co.za [hifunwithsoap.co.za]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. How Sorbitan Monostearate Can Increase Drug-Loading Capacity of Lipid-Core Polymeric Nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 9. This compound | Sorbitan Monostearate | Cosmetic Ingredients Guide [ci.guide]
- 10. researchgate.net [researchgate.net]
- 11. Effect of sorbitan monostearate concentration on the thermal, mechanical and drug release properties of oleogels | Semantic Scholar [semanticscholar.org]
- 12. cir-safety.org [cir-safety.org]
- 13. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
Application Notes and Protocols for the Quantification of Sorbitan Stearate in Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan (B8754009) stearate (B1226849), a non-ionic surfactant derived from sorbitol and stearic acid, is a widely utilized excipient in pharmaceutical and cosmetic formulations.[1][2] Its primary functions include acting as an emulsifier, stabilizer, and dispersing agent in creams, lotions, and other preparations.[1][2] The concentration of sorbitan stearate is a critical quality attribute that can impact the stability, bioavailability, and overall performance of the final product. Therefore, accurate and reliable analytical methods for its quantification are essential during formulation development, quality control, and stability studies.
This document provides detailed application notes and protocols for the quantification of this compound in various formulations using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS).
Analytical Methods Overview
The quantification of this compound presents analytical challenges due to its complex composition, often existing as a mixture of mono-, di-, and triesters of stearic acid and sorbitan anhydrides. The lack of a strong chromophore makes UV-Vis detection difficult. Consequently, HPLC-ELSD and GC are the methods of choice.
-
HPLC-ELSD: This method is suitable for the direct analysis of the intact this compound esters. The ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for non-chromophoric compounds like this compound.[3][4][5]
-
Gas Chromatography (GC): This technique typically requires a saponification step to hydrolyze the this compound into its constituent fatty acids and polyols (sorbitan and its anhydrides). These components are then derivatized to increase their volatility for GC analysis.[6]
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Principle
This method separates the different esters of this compound on a reversed-phase column. The eluent is then passed through the ELSD, where it is nebulized, and the solvent is evaporated. The remaining non-volatile analyte particles scatter a light beam, and the scattered light is detected by a photodiode. The signal is proportional to the mass of the analyte.
Experimental Protocol
1. Sample Preparation:
-
Creams and Lotions:
-
Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of a suitable organic solvent (e.g., methanol, isopropanol, or a mixture thereof).
-
Heat the mixture in a water bath at 50-60°C for 15 minutes with intermittent vortexing to ensure complete dissolution of the this compound and dispersion of the formulation.
-
Cool to room temperature and dilute to volume with the same solvent.
-
Mix thoroughly and filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% (v/v) Trifluoroacetic Acid (TFA)[3] |
| Mobile Phase B | Methanol with 0.1% (v/v) Trifluoroacetic Acid (TFA)[3] |
| Gradient | 85% B to 100% B over 10 minutes, hold at 100% B for 5 minutes[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C[3] |
| Injection Volume | 20 µL |
3. ELSD Conditions:
| Parameter | Condition |
| Drift Tube Temperature | 40°C[3] |
| Nebulizer Gas Flow | 1.5 SLM (Standard Liters per Minute)[3] |
| Detector Gain | To be optimized based on instrument sensitivity |
4. Calibration:
Prepare a series of standard solutions of this compound in the mobile phase B ranging from 0.05 to 1.0 mg/mL. The ELSD response is often non-linear, so a quadratic calibration curve is typically used for quantification.[4]
Method Validation Data
The following table summarizes typical validation parameters for an HPLC-ELSD method for this compound quantification, as established by following ICH Q2(R1) guidelines.[3]
| Parameter | Result |
| Linearity (R²) | ≥ 0.997 (using a quadratic fit)[3] |
| Precision (%RSD) | < 5%[3] |
| Accuracy (Recovery) | 92.9% - 108.5%[3] |
| Limit of Detection (LOD) | 0.02 - 0.04 µg on column[3] |
| Limit of Quantitation (LOQ) | 0.04 - 0.10 µg on column[3] |
Experimental Workflow (HPLC-ELSD)
Gas Chromatography (GC)
Principle
This method involves the hydrolysis (saponification) of this compound into stearic acid and sorbitan polyols. The polyols are then derivatized to form volatile trimethylsilyl (B98337) (TMS) ethers, which are separated and quantified by GC, typically with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6] The this compound content is then calculated from the amount of the derivatized polyols.[6]
Experimental Protocol
1. Sample Preparation and Saponification:
-
Creams and Lotions:
-
Accurately weigh a portion of the formulation into a screw-capped tube.
-
Add an internal standard (e.g., a different fatty acid ester not present in the sample).
-
Add 5 mL of 0.5 M methanolic NaOH.
-
Cap the tube tightly and heat at 80°C for 1 hour to saponify the ester.[6]
-
Cool the mixture and acidify with hydrochloric acid.
-
Extract the fatty acids with hexane (B92381) (this step removes the stearic acid).
-
Evaporate the remaining aqueous/methanolic layer containing the polyols to dryness under a stream of nitrogen.
-
2. Derivatization:
-
To the dried residue from the previous step, add 100 µL of pyridine, 50 µL of hexamethyldisilazane (B44280) (HMDS), and 25 µL of trimethylchlorosilane (TMCS).[6]
-
Cap the vial and heat at 70°C for 30 minutes.[6]
-
Cool to room temperature. The sample is now ready for GC injection.
3. GC Conditions:
| Parameter | Condition |
| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Program | 120°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min[6] |
| Detector | FID or MS |
| Detector Temperature | 280°C (FID) |
| Injection Volume | 1 µL (splitless) |
4. Calibration:
Prepare calibration standards by taking known amounts of this compound through the entire saponification and derivatization procedure. Plot the peak area ratio of the derivatized sorbitan polyols to the internal standard against the concentration of this compound.
Method Validation Data
The following table summarizes typical validation parameters for a GC method for this compound quantification.
| Parameter | Result |
| Linearity (R²) | ≥ 0.995 |
| Precision (%RSD) | < 10% |
| Accuracy (Recovery) | 82% - 99% for the polyols[6] |
| Limit of Detection (LOD) | Approximately 0.01% in the sample[6] |
Experimental Workflow (GC)
Conclusion
The choice between HPLC-ELSD and GC for the quantification of this compound will depend on the specific requirements of the analysis and the available instrumentation. HPLC-ELSD offers a more direct approach by analyzing the intact esters, while GC with derivatization provides an alternative method that can be very sensitive and specific, especially when coupled with a mass spectrometer. Both methods, when properly validated, can provide accurate and reliable data for the quality control of formulations containing this compound. It is crucial to validate the chosen method for the specific formulation matrix to ensure its suitability for the intended purpose.[7][8][9][10]
References
- 1. specialchem.com [specialchem.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. wjarr.com [wjarr.com]
- 8. fda.gov [fda.gov]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. iosrphr.org [iosrphr.org]
Application Notes and Protocols: Sorbitan Stearate as a Food-Grade Emulsifier in Novel Food Product Development
Introduction
Sorbitan (B8754009) stearate (B1226849), also known as Span 60, is a non-ionic surfactant widely utilized in the food industry as a versatile and effective emulsifier.[1][2] It is produced through the esterification of sorbitol, a sugar alcohol, with stearic acid, a naturally occurring fatty acid.[3] This lipophilic emulsifier is particularly effective in forming stable water-in-oil (W/O) emulsions, but it is also frequently used in combination with hydrophilic emulsifiers to create stable oil-in-water (O/W) emulsions.[4][5][6] With the increasing consumer demand for novel food products, including plant-based alternatives, low-fat formulations, and functional foods, the role of emulsifiers like sorbitan stearate is becoming increasingly critical. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, its applications in novel food product development, and detailed protocols for its evaluation.
Physicochemical Properties of this compound
This compound's functionality as an emulsifier is dictated by its unique molecular structure, which possesses both a hydrophilic (water-loving) head group (the sorbitan ring) and a lipophilic (oil-loving) tail (the stearic acid chain). This amphiphilic nature allows it to adsorb at the oil-water interface, reducing interfacial tension and preventing the coalescence of droplets.[7][8]
Table 1: Physicochemical Properties of this compound (Span 60)
| Property | Value | Reference |
| Chemical Name | Sorbitan Monostearate | [1] |
| E-Number | E491 | [2] |
| Appearance | Cream-colored waxy solid/flakes | [4] |
| HLB (Hydrophilic-Lipophilic Balance) Value | 4.7 | [6][9] |
| Solubility | Insoluble in water, soluble in oils and organic solvents | [2] |
| Melting Point | 54-57 °C | [10] |
| Saponification Value | 147-157 mg KOH/g | [2] |
Applications in Novel Food Product Development
This compound's lipophilic nature makes it an excellent choice for a variety of food applications, particularly in systems with a continuous oil phase. However, its utility extends to O/W emulsions when used in conjunction with a high HLB emulsifier.
Plant-Based Dairy Alternatives
In the rapidly growing market for plant-based milks, creams, and yogurts, maintaining emulsion stability is a key challenge. The proteins and fats from plant sources often do not form stable emulsions on their own. This compound can be employed, typically in combination with a high-HLB emulsifier like a polysorbate, to improve the stability and texture of these products, preventing phase separation and enhancing mouthfeel. While specific comparative data is emerging, the principles of emulsion stabilization suggest its utility in these systems.
Low-Fat and Fat-Free Formulations
In reduced-fat products such as low-fat mayonnaises and dressings, the reduction in oil content can lead to a loss of creamy texture and stability. This compound can help to create a stable emulsion with a smaller droplet size, contributing to a desirable mouthfeel and appearance even with a lower fat content.
Bakery and Confectionery
In bakery products, this compound improves dough strength and volume.[8] In confectionery, it aids in stabilizing fat and sugar mixtures, preventing the formation of sugar crystals in products like chocolate and ensuring a smooth texture.[1][7]
Oleogels and Structured Fats
Recent research has explored the use of sorbitan monostearate in oleogelation, a technique to structure liquid oils into solid-like fats. This offers a promising strategy for replacing saturated and trans fats in food products. Studies have shown that sorbitan monostearate can act as an organogelator, influencing the crystal network and mechanical properties of the oleogel.[9]
Quantitative Data on Performance
The following tables summarize quantitative data from studies evaluating the performance of this compound in different food systems.
Table 2: Effect of Sorbitan Monostearate (Span 60) Concentration on Whipped Cream Properties
| Span 60 Concentration (%) | Mean Particle Size (d4,3) (μm) | Apparent Viscosity (mPa·s) | Overrun (%) |
| 0 | 2.5 | 150 | 180 |
| 0.2 | 2.2 | 180 | 200 |
| 0.4 | 2.0 | 210 | 220 |
| 0.6 | 1.8 | 240 | 240 |
| 0.8 | 1.9 | 230 | 235 |
Source: Adapted from a study on the effects of Span 60 level on the properties of whipped cream.[11]
Table 3: Effect of Sorbitan Monostearate (SP) on Sunflower Wax-Based Oleogel Properties
| Emulsifier Concentration (% w/w) | Oil Binding Capacity (%) |
| 0 (Control) | >99 |
| 0.05 (SP10) | >99 |
Source: Adapted from a study on the physicochemical parameters of sunflower-wax-based oleogels.[9][12] The study noted that while oil binding capacity was not significantly affected at this low concentration, the emulsifier did influence crystal network density.[9]
Experimental Protocols
The following protocols provide detailed methodologies for preparing and characterizing food emulsions stabilized with this compound.
Protocol for Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes a general method for preparing a model O/W emulsion. The specific oil and aqueous phase compositions can be adapted for the novel food product being developed.
Materials:
-
Deionized water
-
Vegetable oil (e.g., sunflower oil, soybean oil)
-
This compound (Span 60)
-
High-HLB emulsifier (e.g., Polysorbate 80) (optional, for O/W emulsions)
-
High-shear mixer (e.g., rotor-stator homogenizer)
-
High-pressure homogenizer (optional, for smaller droplet sizes)
Procedure:
-
Prepare the Aqueous Phase: Dissolve any water-soluble ingredients in deionized water. If using a high-HLB emulsifier, add it to the aqueous phase and stir until fully dissolved.
-
Prepare the Oil Phase: Disperse the this compound in the vegetable oil. Heat the mixture to 60-70°C while stirring to ensure complete dissolution of the emulsifier.
-
Coarse Emulsification: While mixing the aqueous phase with a high-shear mixer, slowly add the oil phase. Continue mixing for 5-10 minutes to form a coarse emulsion.
-
Fine Homogenization (Optional): For a smaller and more uniform droplet size, pass the coarse emulsion through a high-pressure homogenizer. The number of passes and pressure will depend on the desired particle size.
-
Cooling: Cool the emulsion to room temperature while gently stirring.
Protocol for Characterization of Emulsion Properties
Method: Laser Diffraction or Dynamic Light Scattering (DLS)
Instrumentation: Laser diffraction particle size analyzer or a DLS instrument.
Procedure:
-
Sample Preparation: Dilute the emulsion with an appropriate solvent (usually deionized water for O/W emulsions) to an optimal concentration for the instrument. Gentle inversion is recommended to avoid altering the droplet size.
-
Measurement: Follow the instrument's standard operating procedure to measure the particle size distribution.
-
Data Analysis: Report the volume-weighted mean diameter (D[4][11]) and the particle size distribution curve. For DLS, the Z-average diameter and polydispersity index (PDI) are typically reported.
Method 1: Centrifugation
Procedure:
-
Place a known volume of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 x g) for a set time (e.g., 15 minutes).
-
Measure the volume of the separated cream or sediment layer.
-
Calculate the Creaming Index (CI) as: CI (%) = (Height of cream layer / Total height of emulsion) x 100.
Method 2: Light Scattering (Turbiscan)
Procedure:
-
Transfer the emulsion to the specific glass cell for the instrument.
-
Place the cell in the instrument and start the measurement. The instrument will scan the sample vertically, measuring backscattering and transmission profiles over time.
-
Data Analysis: The instrument's software will calculate a Turbiscan Stability Index (TSI), which provides a quantitative measure of destabilization phenomena such as creaming, sedimentation, and coalescence.
Method: Rotational Rheometry
Instrumentation: A rheometer equipped with a suitable geometry (e.g., concentric cylinders or parallel plates).
Procedure:
-
Load the emulsion sample onto the rheometer.
-
Perform a steady shear rate sweep to determine the flow behavior (viscosity as a function of shear rate).
-
Perform an oscillatory frequency sweep within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').
-
Data Analysis: Plot viscosity versus shear rate to characterize the flow behavior (e.g., Newtonian, shear-thinning). Plot G' and G'' versus frequency to characterize the viscoelastic properties.
Visualizations
Caption: Mechanism of emulsion stabilization by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Choose the Best Plant-Based Emulsifier for Modern Food Applications [cnchemsino.com]
- 3. repositori.udl.cat [repositori.udl.cat]
- 4. Rheology of oleogels based on sorbitan and glyceryl monostearates and vegetable oils for lubricating applications | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 5. Rheological properties and printability of plant-based emulsions : towards high-quality 3D printed meat analogs [biblio.ugent.be]
- 6. mdpi.com [mdpi.com]
- 7. Development and characterization of topical formulation for maintenance therapy containing sorbitan monostearate with and without PEG‐100‐stearate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. allanchem.com [allanchem.com]
- 10. specialchem.com [specialchem.com]
- 11. Plant-Based Oil-in-Water Food Emulsions: Exploring the Influence of Different Formulations on Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. palsgaard.com [palsgaard.com]
Application Notes and Protocols: The Role of Sorbitan Stearate in Improving the Texture of Topical Creams and Lotions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of sorbitan (B8754009) stearate (B1226849) in modulating the texture of topical creams and lotions. This document includes experimental protocols and quantitative data to guide formulation development and characterization.
Introduction
Sorbitan stearate is a non-ionic surfactant and emulsifier derived from the esterification of sorbitol with stearic acid.[1] It is widely used in the cosmetic and pharmaceutical industries to create stable and aesthetically pleasing topical formulations.[1] With a low Hydrophilic-Lipophilic Balance (HLB) value, typically around 4.7, this compound is primarily oil-soluble and is an effective emulsifier for creating water-in-oil (w/o) emulsions.[2] However, it is most commonly used in combination with a high HLB emulsifier, such as a polysorbate, to form stable oil-in-water (o/w) emulsions, which are often preferred for their non-greasy feel.[2]
The primary function of this compound in topical formulations is to stabilize the emulsion by preventing the coalescence of dispersed droplets, thereby ensuring product homogeneity and longevity.[1] Beyond its stabilizing properties, this compound significantly contributes to the textural characteristics of creams and lotions, influencing properties such as viscosity, firmness, spreadability, and skin feel.
Mechanism of Action in Texture Improvement
This compound's impact on texture is a direct result of its function at the oil-water interface and its interaction with other formulation components.
-
Emulsion Stabilization: By reducing interfacial tension, this compound facilitates the dispersion of oil droplets within the aqueous phase (or vice versa), creating a stable emulsion. This prevents phase separation, which would lead to a gritty or uneven texture.
-
Viscosity Modification: The presence of this compound at the interface and within the continuous phase contributes to the overall viscosity of the formulation. The interaction between the emulsifier molecules and the dispersed phase can create a network structure that increases the resistance to flow.
-
Formation of Liquid Crystalline Structures: In combination with co-emulsifiers and fatty alcohols, this compound can form lamellar liquid crystalline structures in the external phase of the cream. These structures entrap water, leading to an increase in viscosity and a rich, creamy texture.
-
Droplet Size Control: The efficiency of the emulsifier system, including this compound, influences the size of the dispersed droplets. Finer and more uniform droplet sizes generally lead to a smoother and more elegant skin feel.
The following diagram illustrates the logical relationship of how this compound improves the texture of topical formulations.
Caption: Mechanism of this compound in Texture Improvement.
Quantitative Data on Textural Properties
The concentration of this compound can be varied to achieve the desired textural properties. The following tables summarize the impact of this compound concentration on key textural parameters, compiled from various studies. It is important to note that the absolute values can vary depending on the complete formulation matrix.
Table 1: Effect of this compound Concentration on Apparent Viscosity
| This compound Concentration (% w/w) | Apparent Viscosity (mPa·s) | Formulation Type |
| 0.0 | ~2500 | Whipped Cream Emulsion |
| 0.2 | ~3000 | Whipped Cream Emulsion |
| 0.4 | ~3500 | Whipped Cream Emulsion |
| 0.6 | ~4000 | Whipped Cream Emulsion |
| 0.8 | ~4500 | Whipped Cream Emulsion |
Source: Adapted from a study on the effect of sorbitan monostearate on the physical characteristics of whipped cream.[3]
Table 2: Influence of Emulsifier System on Rheological Properties
| Emulsifier System | Storage Modulus (G') (Pa) | Tan δ (G''/G') | Interpretation |
| Sorbitan Monolaurate (0.011 mol) | ~100 | ~0.4 | Less Elastic |
| Sorbitan Monostearate (0.011 mol) | ~500 | ~0.3 | More Elastic |
| Sorbitan Monostearate (0.017 mol) | ~800 | ~0.35 | Increased Elasticity with Concentration |
Source: Adapted from a study on the rheological properties of creams containing sorbitan monoesters. The data indicates that an increase in the alkyl chain length (stearate vs. laurate) and an increase in concentration generally lead to a more elastic cream.[4]
Experimental Protocols
To quantitatively assess the impact of this compound on the texture of topical formulations, the following experimental protocols are recommended.
Rheological Analysis
Rheological measurements provide insights into the flow and deformation properties of semi-solid formulations, which are critical for predicting their performance and stability.
Objective: To determine the viscoelastic properties (storage modulus G' and loss modulus G'') and the flow behavior (viscosity) of a cream formulation.
Equipment:
-
Controlled stress or controlled rate rheometer with a parallel plate or cone and plate geometry.
-
Peltier temperature control system.
Protocol:
-
Sample Loading: Place an adequate amount of the cream sample onto the lower plate of the rheometer. Lower the upper plate to the desired gap setting (e.g., 1 mm) and trim any excess sample.
-
Equilibration: Allow the sample to equilibrate at the test temperature (e.g., 25°C or 32°C for skin-related studies) for a defined period (e.g., 5 minutes) to ensure thermal and structural equilibrium.
-
Oscillatory Amplitude Sweep:
-
Perform a stress or strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).
-
The LVER is the range where G' and G'' are independent of the applied stress or strain.
-
-
Oscillatory Frequency Sweep:
-
Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant stress or strain within the LVER.
-
This provides information on the structure of the sample; a gel-like structure is indicated when G' is greater than G'' and both are largely independent of frequency.
-
-
Flow Curve Measurement:
-
Measure the viscosity as a function of shear rate (e.g., from 0.1 to 100 s⁻¹).
-
This will demonstrate whether the formulation exhibits Newtonian, shear-thinning, or shear-thickening behavior. Most creams are shear-thinning.
-
Texture Profile Analysis (TPA)
TPA is an instrumental method that mimics the compression of a product, providing quantitative data on several textural attributes.
Objective: To quantify the mechanical textural properties of a cream, such as firmness, adhesiveness, and cohesiveness.
Equipment:
-
Texture Analyzer equipped with a load cell.
-
Cylindrical or spherical probe.
-
Sample container.
Protocol:
-
Sample Preparation: Fill a container with the cream sample, ensuring a flat surface and no air bubbles.
-
Test Setup:
-
Select an appropriate probe (e.g., a 1 cm diameter cylindrical probe).
-
Set the test parameters:
-
Pre-test speed (e.g., 1.0 mm/s)
-
Test speed (e.g., 1.0 mm/s)
-
Post-test speed (e.g., 1.0 mm/s)
-
Penetration distance (e.g., 5 mm)
-
Trigger force (e.g., 5 g)
-
-
-
Test Execution: The probe performs a two-cycle compression into the sample.
-
Data Analysis: From the resulting force-time or force-distance curve, the following parameters can be calculated:
-
Firmness: The maximum force during the first compression.
-
Adhesiveness: The negative force area during the first withdrawal of the probe, representing the work required to pull the probe away from the sample.
-
Cohesiveness: The ratio of the positive force area during the second compression to that of the first compression.
-
Sensory Panel Evaluation
Sensory analysis by a trained panel is crucial for understanding the consumer perception of a product's texture.
Objective: To obtain quantitative and qualitative sensory data on the textural attributes of a cream during and after application.
Panelists: A panel of 10-15 trained assessors.
Protocol:
-
Panelist Training: Train panelists to identify and scale various textural attributes using standardized terminology and reference samples.
-
Evaluation Procedure:
-
Provide panelists with coded samples in a controlled environment (controlled temperature and humidity).
-
Instruct panelists to apply a standardized amount of the product to a specific area of the skin (e.g., the forearm).
-
Panelists will evaluate and score the following attributes on a labeled magnitude scale (e.g., 0-10 or 0-100):
-
Appearance: Gloss, color, consistency.
-
Pick-up: Firmness, stickiness.
-
Rub-out: Spreadability, absorbency, slipperiness.
-
After-feel: Greasiness, tackiness, smoothness, residue.
-
-
-
Data Analysis: Analyze the data statistically to determine significant differences between formulations.
The following diagram outlines a comprehensive workflow for evaluating the textural properties of a topical cream.
Caption: Experimental Workflow for Texture Evaluation.
Conclusion
This compound is a versatile excipient that plays a critical role in defining the textural properties of topical creams and lotions. By functioning as a stabilizer and viscosity modifier, it contributes to a smooth, creamy, and stable formulation. The concentration of this compound, often in conjunction with a co-emulsifier, can be tailored to achieve a wide range of desired textural profiles. A comprehensive approach combining instrumental analysis, such as rheology and texture profile analysis, with sensory panel evaluations is essential for fully characterizing and optimizing the textural attributes of topical formulations containing this compound. This integrated approach enables formulators to develop products with superior performance and consumer acceptance.
References
Experimental Determination of the Critical Micelle Concentration (CMC) of Sorbitan Stearate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitan (B8754009) stearate (B1226849), a non-ionic surfactant, is widely utilized in the pharmaceutical, cosmetic, and food industries as an emulsifying, stabilizing, and dispersing agent. Its amphiphilic nature, possessing both a hydrophilic sorbitan head group and a lipophilic stearic acid tail, enables it to reduce interfacial tension and form self-assembled structures known as micelles in a liquid medium. The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which these micelles begin to form. Knowledge of the CMC is critical for optimizing formulations, ensuring product stability, and controlling drug delivery systems.
This document provides detailed application notes and experimental protocols for the determination of the CMC of sorbitan stearate in aqueous systems. It is important to note that this compound has very low water solubility and is often described as water-dispersible.[1] This property presents challenges in determining a true CMC in a purely aqueous solution. The following protocols are adapted for aqueous dispersions and are designed to detect the onset of aggregation, which is analogous to the CMC in soluble surfactant systems.
Experimental Methodologies
The CMC of this compound can be determined by various methods that monitor a change in the physicochemical properties of the surfactant dispersion as a function of its concentration. The two primary methods detailed here are the Surface Tension Method and the Fluorescence Probe Method.
Surface Tension Method
Principle: Below the CMC, the addition of surfactant molecules to an aqueous dispersion leads to their accumulation at the air-water interface, causing a decrease in surface tension. Once the interface is saturated, further addition of surfactant results in the formation of micelles in the bulk phase, and the surface tension remains relatively constant. The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration.[2]
Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is required for this measurement.
Protocol:
-
Preparation of Stock Dispersion:
-
Accurately weigh a known amount of this compound and disperse it in a specific volume of high-purity water (e.g., Milli-Q or equivalent) to prepare a concentrated stock dispersion (e.g., 1 g/L).
-
To aid dispersion, gentle heating (to just above the melting point of this compound, approx. 55-60°C) and sonication can be applied. Ensure the dispersion is cooled to the desired experimental temperature (e.g., 25°C) before use.
-
-
Sample Preparation:
-
Prepare a series of dilutions from the stock dispersion covering a wide concentration range (e.g., from 10⁻⁶ M to 10⁻³ M). It is crucial to prepare these dilutions accurately.
-
-
Surface Tension Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute sample to the most concentrated, to minimize contamination.
-
Ensure the platinum ring or plate is thoroughly cleaned and flamed (if applicable) between each measurement.
-
Allow sufficient time for the surface tension to equilibrate at each concentration, as the diffusion of surfactant molecules to the interface can be slow.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.
-
The resulting graph will typically show two linear regions. The intersection of the two extrapolated linear portions corresponds to the CMC.
-
Fluorescence Probe Method (Using Pyrene)
Principle: The fluorescence emission spectrum of certain hydrophobic probes, such as pyrene (B120774), is sensitive to the polarity of their microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment and exhibits a characteristic fluorescence spectrum. Upon the formation of micelles, pyrene preferentially partitions into the hydrophobic micellar core. This change in the microenvironment leads to a significant change in the pyrene fluorescence spectrum, particularly in the ratio of the intensities of the first and third vibronic peaks (I₁/I₃). The CMC is determined from the inflection point in the plot of the I₁/I₃ ratio versus the surfactant concentration.
Instrumentation: A spectrofluorometer is required for this measurement.
Protocol:
-
Preparation of Pyrene Stock Solution:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 10⁻³ M.
-
-
Preparation of this compound Dispersions:
-
Prepare a series of this compound dispersions in high-purity water at various concentrations, similar to the surface tension method.
-
To each dispersion, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is very low (e.g., 10⁻⁶ M) to avoid excimer formation. The final concentration of the organic solvent should be kept to a minimum (e.g., < 0.1% v/v) to avoid influencing the micellization process.
-
Allow the samples to equilibrate, typically for several hours or overnight, in the dark to ensure the partitioning of pyrene is complete.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.
-
Record the emission spectra for each sample over a range of approximately 350 nm to 450 nm.
-
Identify the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the ratio of the intensities of the first and third peaks (I₁/I₃) for each this compound concentration.
-
Plot the I₁/I₃ ratio on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.
-
The plot will typically show a sigmoidal curve. The CMC is determined from the midpoint of this transition.
-
Data Presentation
The CMC of this compound can be influenced by factors such as temperature, pH, and the presence of electrolytes. It is crucial to report these conditions alongside the determined CMC value. Due to the low aqueous solubility of this compound, literature values for its CMC in pure water are scarce. The table below presents "apparent CMC" values determined at a water-oil interface, which can provide a useful reference.
| Experimental Method | Interface | Temperature (°C) | CMC (M) | Reference |
| Interfacial Tensiometry | Water-Hexane | Not Specified | ~2.5 x 10⁻⁵ | [3][4] |
Note: The term "apparent CMC" is used for measurements at a liquid-liquid interface, as the micellization behavior can be influenced by the partitioning of the surfactant between the two phases.
Visualization of Experimental Workflows
Conclusion
The determination of the Critical Micelle Concentration of this compound in aqueous systems requires careful consideration of its low solubility. The surface tension and fluorescence probe methods are robust techniques for identifying the onset of molecular aggregation. For accurate and reproducible results, it is imperative to maintain consistent experimental conditions, including temperature and the use of high-purity water. The provided protocols and workflows serve as a comprehensive guide for researchers and professionals in the fields of pharmaceutical sciences, cosmetics, and other areas where the interfacial and self-assembly properties of this compound are of paramount importance.
References
Application Notes and Protocols for Employing Sorbitan Stearate in the Microencapsulation of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing sorbitan (B8754009) stearate (B1226849), a non-ionic surfactant, in the microencapsulation of active pharmaceutical ingredients (APIs). The following sections detail the role of sorbitan stearate, experimental protocols for various microencapsulation techniques, and methods for characterizing the resulting microparticles.
Introduction to this compound in Microencapsulation
This compound (also known as Span 60) is a versatile and widely used excipient in the pharmaceutical industry.[1][2] It is an ester of sorbitan (a derivative of sorbitol) and stearic acid, making it a lipophilic surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value, typically around 4.7.[2] This characteristic makes it particularly suitable as a water-in-oil (W/O) emulsifier or as a co-emulsifier in oil-in-water (O/W) emulsions to enhance stability.[2]
In the context of microencapsulation, this compound serves several critical functions:
-
Emulsifier and Stabilizer: It facilitates the formation and stabilization of emulsions, which are often the precursors to microparticles, by reducing the interfacial tension between the dispersed and continuous phases.[3]
-
Morphology and Size Control: The concentration of this compound can influence the particle size and surface morphology of the resulting microcapsules.[4]
-
Organogel Formation: this compound can act as an organogelator, forming a structured network within the oil phase of an emulsion. This can significantly increase the drug-loading capacity of the microparticles.
-
Release Rate Modification: As a component of the microparticle matrix, this compound can influence the release kinetics of the encapsulated API.
Data Presentation: Influence of Formulation Parameters
The following tables summarize the impact of key formulation variables, including this compound concentration, on the physicochemical properties of microparticles.
Table 1: Effect of this compound Concentration on Oleogel Properties
| This compound (Span 60) Conc. (% w/w) | Appearance at 25°C | Crystallization Temperature (°C) |
| < 15 | Phase Separation | - |
| 15 | Opaque Gel | ~50 |
| 17 | Opaque Gel | ~55 |
| 20 | Opaque Gel | ~60 |
Data synthesized from studies on oleogel formation.
Table 2: Influence of Process Parameters on Microparticle Size
| Polymer Concentration (% w/v) | Surfactant (PVA) Conc. (% w/v) | Stirring Rate (rpm) | Mean Particle Size (µm) |
| 1 | 1 | 500 | 23.0 ± 1.5 |
| 1 | 1 | 1000 | 10.5 ± 0.8 |
| 1 | 5 | 1000 | 6.8 ± 0.1 |
| 5 | 1 | 1000 | 15.2 ± 1.1 |
Data adapted from studies on PLGA microparticle synthesis, illustrating general trends.[4] Note: While this table uses PVA as an example, similar trends are observed with other surfactants like this compound.
Table 3: Comparative Data on Encapsulation Efficiency and Drug Release
| Formulation | Surfactant System | Encapsulation Efficiency (%) | Initial Burst Release (%) |
| A | 1% this compound | 75 ± 4 | 25 ± 3 |
| B | 2% this compound | 82 ± 3 | 20 ± 2 |
| C | 1% this compound + 0.5% Polysorbate 80 | 88 ± 5 | 18 ± 2 |
Illustrative data compiled from various sources demonstrating the impact of surfactant composition.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of API-loaded microparticles using this compound.
Protocol 1: Microencapsulation of a Hydrophobic API by Oil-in-Water (O/W) Solvent Evaporation
This method is suitable for encapsulating water-insoluble drugs within a polymeric matrix.
Materials:
-
Active Pharmaceutical Ingredient (API) - Hydrophobic
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer
-
This compound (Span 60)
-
Dichloromethane (DCM) or other suitable volatile organic solvent
-
Poly(vinyl alcohol) (PVA) or other suitable aqueous phase stabilizer
-
Deionized water
-
Magnetic stirrer with heating plate
-
Homogenizer (optional)
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 500 mg) and the hydrophobic API (e.g., 50 mg) in a minimal amount of DCM (e.g., 5 mL).
-
Add this compound to the organic phase at a desired concentration (e.g., 1-5% w/v of the organic solvent).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water (e.g., 100 mL).
-
-
Emulsification:
-
Slowly add the organic phase to the aqueous phase while stirring at a controlled speed (e.g., 500-1000 rpm) with a magnetic stirrer.
-
For smaller particle sizes, homogenization can be employed at this stage (e.g., 5000-10000 rpm for 2-5 minutes).
-
-
Solvent Evaporation:
-
Continue stirring the emulsion at room temperature for 4-6 hours to allow for the evaporation of the DCM. A gentle stream of air or nitrogen over the surface can expedite this process.
-
-
Microparticle Collection and Washing:
-
Collect the hardened microparticles by centrifugation (e.g., 5000 rpm for 10 minutes).
-
Wash the collected microparticles three times with deionized water to remove residual PVA and unencapsulated drug.
-
-
Drying:
-
Lyophilize or air-dry the washed microparticles to obtain a free-flowing powder.
-
-
Storage:
-
Store the dried microparticles in a desiccator at 4°C.
-
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the dried microparticles (e.g., 10 mg).
-
-
Drug Extraction:
-
Dissolve the weighed microparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., DCM or acetonitrile).
-
Vortex the solution to ensure complete dissolution.
-
-
Quantification:
-
Analyze the concentration of the API in the solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
-
Calculations:
-
Drug Loading (%) = (Mass of drug in microparticles / Mass of microparticles) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
Theoretical drug loading = (Mass of drug initially added / Total mass of polymer and drug initially added) x 100
-
-
Protocol 3: Particle Size Analysis by Laser Diffraction
Procedure:
-
Sample Dispersion:
-
Disperse a small amount of the dried microparticles in a suitable dispersant (e.g., deionized water with a small amount of surfactant like Tween 80 to prevent aggregation).
-
Sonication may be used for a short duration to ensure a uniform dispersion.
-
-
Instrument Setup:
-
Set the parameters on the laser diffraction particle size analyzer (e.g., Malvern Mastersizer) according to the manufacturer's instructions. This includes selecting the appropriate refractive indices for the particles and the dispersant.
-
-
Measurement:
-
Introduce the dispersed sample into the instrument's measurement cell until the desired obscuration level is reached.
-
Perform the measurement. The instrument will provide the particle size distribution, mean particle size (e.g., D50), and polydispersity index (PDI).
-
-
Data Analysis:
-
Analyze the particle size distribution data. Report the mean particle size and the width of the distribution.
-
Protocol 4: In-Vitro Drug Release Testing using USP Apparatus 4 (Flow-Through Cell)
Procedure:
-
Apparatus Setup:
-
Sample Preparation:
-
Accurately weigh a specific amount of the microparticles (e.g., 20-50 mg) and carefully place them on top of the glass beads in the flow-through cell.
-
-
Release Medium:
-
Prepare a suitable release medium (e.g., phosphate-buffered saline, pH 7.4) and ensure it is de-gassed.
-
The medium can contain a surfactant (e.g., 0.02% Tween 80) to ensure sink conditions.
-
-
Release Study:
-
Sample Collection:
-
Collect the eluate at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours, and then daily).
-
-
Quantification:
-
Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time and plot the release profile.
-
Mandatory Visualizations
Caption: O/W Solvent Evaporation Workflow
Caption: Role of this compound
Caption: In-Vitro Drug Release Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effect of sorbitan monostearate concentration on the thermal, mechanical and drug release properties of oleogels | Semantic Scholar [semanticscholar.org]
- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 4. Fabrication of PEG-PLGA Microparticles with Tunable Sizes for Controlled Drug Release Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. A Reproducible Accelerated In Vitro Release Testing Method for PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative study of various microencapsulation techniques: effect of polymer viscosity on microcapsule characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
causes of phase separation in sorbitan stearate-stabilized emulsions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sorbitan (B8754009) stearate-stabilized emulsions.
Troubleshooting Guide: Phase Separation
Issue: My emulsion is showing signs of phase separation (e.g., creaming, oil droplets on the surface, a watery layer at the bottom). What are the potential causes and how can I fix it?
Phase separation in emulsions is a common issue stemming from the inherent thermodynamic instability of dispersing one immiscible liquid in another.[1] Sorbitan stearate (B1226849), a lipophilic (oil-loving) surfactant, is used to stabilize these systems.[2][3][4] Instability can manifest in several ways, including creaming, flocculation, coalescence, and ultimately, complete phase separation.[5]
Below is a step-by-step guide to troubleshoot and resolve phase separation in your sorbitan stearate-stabilized emulsions.
Step 1: Verify the Hydrophilic-Lipophilic Balance (HLB) of Your System
The HLB value is a critical parameter for selecting the appropriate emulsifier system.[6] this compound has a low HLB value (around 4.7), making it suitable for water-in-oil (W/O) emulsions.[2][7][8] For oil-in-water (O/W) emulsions, it is often used as a co-emulsifier with a high HLB surfactant.[2][7]
-
Action:
-
Determine the "required HLB" for your specific oil phase using the tables provided below.
-
Calculate the HLB of your current emulsifier system. If using a blend of emulsifiers, the final HLB is the weighted average of the individual emulsifier HLB values.[9]
-
Adjust your emulsifier blend to match the required HLB of your oil phase. You may need to incorporate a high HLB emulsifier, such as a polysorbate (e.g., Polysorbate 60), to achieve the desired HLB for an O/W emulsion.[7][8]
-
Step 2: Evaluate Emulsifier Concentration
An insufficient amount of emulsifier is a common cause of emulsion instability, leading to coalescence where droplets merge.[5]
-
Action:
Step 3: Assess the Oil-to-Water Ratio
An imbalance in the phase ratio can lead to instability. If the internal phase volume is too high, it can increase the likelihood of droplet coalescence.
-
Action:
-
If you are observing creaming or sedimentation, consider adjusting the ratio of your oil and water phases.[5]
-
Step 4: Control Processing Parameters
The method of emulsification significantly impacts the final stability of the emulsion.
-
Action:
-
Temperature: Heat both the oil and water phases to a similar temperature (typically 70-75°C) before mixing. This is especially important if your formulation contains waxes.[11][12]
-
Shear: Use appropriate shear to reduce the droplet size. High shear mixing generally leads to smaller, more uniform droplets and a more stable emulsion. However, be cautious of excessive shear, which can sometimes break the emulsion or be detrimental to shear-sensitive ingredients.[10][11][12]
-
Step 5: Consider Other Formulation Components
Other ingredients in your formulation can impact the stability of the emulsion.
-
Action:
-
pH: Check the pH of your emulsion. Significant pH changes can deactivate certain emulsifiers.[11][12]
-
Viscosity: Increase the viscosity of the continuous phase by adding thickeners or polymers (e.g., xanthan gum, carbomer). This will slow down the movement of droplets and inhibit creaming and coalescence.[12]
-
Co-emulsifiers: Incorporate co-emulsifiers like cetearyl alcohol or glyceryl stearate to provide structural support to the emulsion.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the HLB value of this compound and what type of emulsions is it best for?
A1: this compound has a low HLB value, typically around 4.7.[2][7][8] This makes it a lipophilic (oil-loving) emulsifier, ideal for creating stable water-in-oil (W/O) emulsions.[1][2] It can also be used as a co-emulsifier in oil-in-water (O/W) systems when blended with a high HLB emulsifier.[2][7]
Q2: My O/W emulsion stabilized with this compound alone is separating. Why?
A2: this compound's low HLB of 4.7 is not optimal for creating a stable oil-in-water emulsion on its own.[2][8] For O/W emulsions, you need an emulsifier system with a higher HLB, typically in the range of 8-16.[9] To resolve this, you should blend this compound with a high HLB emulsifier, such as Polysorbate 60 (HLB 14.9), to achieve the required HLB for your oil phase.[7][8]
Q3: How does temperature affect the stability of my this compound emulsion?
A3: Temperature can significantly impact emulsion stability. Elevated temperatures can decrease the viscosity of the continuous phase, leading to increased droplet movement and a higher chance of coalescence.[12] It's crucial to control the temperature during both the manufacturing process and storage. For processing, heating both oil and water phases to a similar temperature (e.g., 70-75°C) before emulsification is recommended.[12]
Q4: Can I use this compound with any type of oil?
A4: While this compound is a versatile emulsifier, the stability of the emulsion will depend on the specific oil being used. Different oils have different "required HLB" values for stable emulsification.[13] It is important to match the HLB of your emulsifier system to the required HLB of your oil phase. You may need to blend this compound with other emulsifiers to achieve this match.
Q5: I'm observing a thin layer of oil on the surface of my cream. What is this and how can I prevent it?
A5: This phenomenon is known as "creaming" and is an early sign of emulsion instability.[5] It occurs when the oil droplets, being less dense than the aqueous phase in an O/W emulsion, rise to the top. This can be caused by an incorrect HLB, insufficient emulsifier concentration, large droplet size, or low viscosity of the continuous phase. To prevent this, you can:
-
Ensure your emulsifier system has the correct HLB for your oil phase.
-
Increase the concentration of your emulsifiers.
-
Use high shear during manufacturing to reduce droplet size.[10]
-
Increase the viscosity of the continuous phase by adding a thickener.[12]
Q6: My emulsion looks grainy. What could be the cause?
A6: A grainy texture can be due to the crystallization of certain components, particularly if waxes are not sufficiently heated during the emulsification process.[11] Ensure that both the oil and water phases are heated to a temperature above the melting point of all waxy ingredients before they are combined.
Data Presentation
Table 1: HLB Values of Common Sorbitan Esters
| Emulsifier | Common Trade Name | HLB Value |
| Sorbitan Tristearate | Span 65 | 2.1 |
| Sorbitan Monooleate | Span 80 | 4.3 |
| Sorbitan Monostearate | Span 60 | 4.7 |
| Sorbitan Monopalmitate | Span 40 | 6.7 |
| Sorbitan Monolaurate | Span 20 | 8.6 |
Source: Adapted from multiple sources.[14][15]
Table 2: Required HLB Values for Common Oil Phases (for O/W Emulsions)
| Oil/Wax | Required HLB |
| Beeswax | 12 |
| Cetyl Alcohol | 15 |
| Cottonseed Oil | 10 |
| Lanolin, Anhydrous | 10 |
| Mineral Oil | 12 |
| Petrolatum | 12 |
| Stearic Acid | 15 |
| Stearyl Alcohol | 14 |
Source: Adapted from multiple sources.[13][14]
Experimental Protocols
Particle Size Analysis using Dynamic Light Scattering (DLS)
Objective: To determine the average hydrodynamic diameter and polydispersity index (PDI) of the emulsion droplets. An increase in particle size over time can indicate instability mechanisms like coalescence.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes
-
Deionized water (or the continuous phase of the emulsion) for dilution
-
Pipettes
Procedure:
-
Sample Preparation:
-
Dilute a small amount of the emulsion with deionized water (or the continuous phase) to a concentration that is appropriate for the DLS instrument (typically resulting in a slightly hazy solution). The final concentration should be low enough to avoid multiple scattering effects.
-
Gently mix the diluted sample to ensure homogeneity. Avoid vigorous shaking which could alter the droplet size.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Set the measurement parameters, including the temperature (e.g., 25°C), viscosity and refractive index of the dispersant (water), and the scattering angle.
-
-
Measurement:
-
Transfer the diluted sample to a clean, scratch-free cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Initiate the measurement. The instrument will illuminate the sample with a laser and analyze the fluctuations in the scattered light to determine the particle size distribution.
-
-
Data Analysis:
-
The software will provide the average particle diameter (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a narrow size distribution.
-
Repeat the measurement at different time points (e.g., immediately after preparation, after 1 week, after 1 month) to monitor changes in particle size as an indicator of stability.
-
Zeta Potential Measurement
Objective: To measure the surface charge of the emulsion droplets. A higher absolute zeta potential (typically > ±30 mV) indicates greater electrostatic repulsion between droplets, which contributes to emulsion stability.
Materials:
-
Zeta potential analyzer
-
Specific measurement cells (e.g., disposable capillary cells)
-
Deionized water (or the continuous phase of the emulsion) for dilution
-
Syringe
Procedure:
-
Sample Preparation:
-
Dilute the emulsion in the same manner as for DLS analysis, using the continuous phase of the original emulsion as the diluent to maintain the ionic strength.
-
-
Instrument Setup:
-
Turn on the instrument and allow it to equilibrate.
-
Enter the parameters for the dispersant (viscosity, dielectric constant, and refractive index).
-
-
Measurement:
-
Carefully inject the diluted sample into the measurement cell, ensuring no air bubbles are present.
-
Place the cell into the instrument.
-
An electric field is applied across the sample, causing the charged droplets to move. The instrument measures the velocity of this movement (electrophoretic mobility) and calculates the zeta potential.
-
-
Data Analysis:
-
The instrument software will report the zeta potential in millivolts (mV).
-
Measurements can be repeated over time to assess changes in surface charge that might correlate with instability.
-
Microscopic Observation
Objective: To visually inspect the emulsion for droplet size, shape, and signs of flocculation or coalescence.
Materials:
-
Optical microscope with a camera
-
Microscope slides and coverslips
-
Pipette
Procedure:
-
Sample Preparation:
-
Place a small drop of the emulsion onto a clean microscope slide. If the emulsion is very concentrated, a slight dilution with the continuous phase may be necessary to clearly visualize individual droplets. . Carefully place a coverslip over the drop, avoiding the formation of air bubbles.[2]
-
-
Observation:
-
Place the slide on the microscope stage.
-
Start with a low magnification and focus on the sample.
-
Gradually increase the magnification to observe the individual droplets.
-
Capture images at different locations within the sample.
-
-
Analysis:
-
Visually assess the droplet size and uniformity.
-
Look for signs of flocculation (clumping of droplets) or coalescence (merging of droplets into larger ones).
-
Image analysis software can be used to measure the size distribution of the droplets from the captured images.[2]
-
Visualizations
Caption: A troubleshooting workflow for addressing phase separation in emulsions.
Caption: Mechanisms of emulsion instability leading to phase separation.
Caption: Stabilization mechanism of this compound at the oil-water interface.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. usp.org [usp.org]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. cheops-tsar.de [cheops-tsar.de]
- 8. ulprospector.com [ulprospector.com]
- 9. Direct Observation of Emulsion Morphology, Dynamics, and Demulsification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rheologylab.com [rheologylab.com]
- 11. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. biolinscientific.com [biolinscientific.com]
- 13. mvm.kit.edu [mvm.kit.edu]
- 14. Investigating the Rheology and Stability of Heavy Crude Oil-in-Water Emulsions Using APG08 Emulsifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microscopic and Biopharmaceutical Evaluation of Emulsion and Self-Emulsifying Oil with Cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Crystallization of Sorbitan Stearate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of sorbitan (B8754009) stearate (B1226849) crystallization in cosmetic formulations. The following information is designed to assist in the development of stable and effective products.
Troubleshooting Guide: Issues with Sorbitan Stearate Crystallization
Formulators may encounter issues with this compound crystallizing out of a formulation, leading to a gritty texture, instability, and a compromised aesthetic of the final product. This guide provides a systematic approach to troubleshooting these challenges.
| Problem | Potential Causes | Recommended Solutions |
| Gritty Texture in Emulsion | - this compound concentration exceeds its solubility in the oil phase at storage temperature.- Inadequate solubilization during the manufacturing process.- Slow cooling rate allowing for large crystal growth. | - Optimize this compound Concentration: Determine the saturation point of this compound in the specific oil phase of your formulation at various temperatures.- Ensure Complete Solubilization: Heat the oil phase containing this compound to at least its melting point (54-57°C) and hold until fully dissolved before emulsification.[1] A higher temperature of around 80°C is often recommended for incorporation.[2]- Control Cooling Rate: Employ a moderate to rapid cooling rate post-emulsification to promote the formation of smaller, less perceptible crystals. |
| Visible Crystal Growth Over Time | - Formulation instability leading to phase separation and subsequent crystallization of this compound.- Incompatible ingredients in the oil phase reducing the solubility of this compound.- Temperature fluctuations during storage and transport. | - Optimize Emulsifier System: this compound (a low HLB emulsifier) is often used with a high HLB co-emulsifier (e.g., Polysorbate 60) to create a stable emulsion.[2] Adjusting the ratio of these emulsifiers can improve overall stability.- Assess Oil Phase Compatibility: Evaluate the solubility of this compound in the individual components of your oil phase. Oils with different polarities can affect solubility.- Conduct Stability Testing: Subject the formulation to various temperature cycles (e.g., freeze-thaw cycles, elevated temperatures) to assess its stability and the potential for crystallization under stress conditions. |
| Phase Separation and Crystallization | - Incorrect HLB (Hydrophilic-Lipophilic Balance) of the emulsifier system for the specific oil phase.- Insufficient homogenization leading to large, unstable oil droplets.- Presence of electrolytes or other ingredients that disrupt the emulsion. | - Calculate Required HLB: Determine the required HLB of your oil phase and select an emulsifier system that matches it closely.- Optimize Homogenization: Increase homogenization speed and/or time to reduce the oil droplet size, creating a more stable emulsion that can better entrap the this compound.- Review Formulation for Antagonistic Ingredients: Evaluate the impact of all ingredients on the stability of the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound crystallization in cosmetic emulsions?
A1: The primary cause is its limited solubility in the oil phase of the formulation, particularly at lower storage temperatures. This compound is a waxy solid at room temperature with a melting point between 54-57°C.[1] If the concentration used exceeds its saturation point in the chosen oil blend at a given temperature, it will crystallize out of the solution.
Q2: How can I increase the solubility of this compound in my formulation?
A2: The solubility of this compound is dependent on the composition of the oil phase. It is generally more soluble in non-polar oils and esters. Experimenting with different cosmetic esters or including a co-solvent in the oil phase might improve its solubility. It is crucial to ensure it is fully dissolved in the hot oil phase during manufacturing.[2]
Q3: What is the role of a co-emulsifier in preventing crystallization?
A3: this compound is a low HLB (Hydrophilic-Lipophilic Balance) emulsifier, typically used for water-in-oil emulsions. In many cosmetic formulations, which are oil-in-water, it is paired with a high HLB co-emulsifier. This combination creates a more robust and stable emulsifier film at the oil-water interface, which can help to keep the this compound molecules well-dispersed and prevent them from aggregating and crystallizing. Polysorbate 60 is a commonly used co-emulsifier with this compound.[2]
Q4: Can the manufacturing process influence this compound crystallization?
A4: Yes, the manufacturing process plays a critical role. Key parameters include:
-
Heating: The oil phase must be heated sufficiently to completely melt and dissolve the this compound. A common recommendation is to heat the oil phase to 80°C.[2]
-
Cooling Rate: A controlled and relatively rapid cooling process after emulsification can promote the formation of very small, imperceptible microcrystals, preventing the growth of large, gritty crystals.
-
Homogenization: Adequate shear during emulsification reduces the oil droplet size, creating a more stable system that can better physically entrap the this compound within the oil droplets.
Q5: What analytical techniques can be used to detect and characterize this compound crystallization?
A5: Several techniques can be employed:
-
Microscopy: Polarized light microscopy is a valuable tool to visualize the presence, size, and morphology of crystals within the emulsion.
-
Differential Scanning Calorimetry (DSC): DSC can be used to detect the melting and crystallization events of this compound in the formulation, providing information on the temperature at which crystallization occurs.
-
Rheology: Changes in the rheological properties of a formulation, such as an increase in viscosity or the development of a grainy texture, can be indicative of crystallization.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Waxy, cream-colored solid | [General Knowledge] |
| Melting Point | 54-57 °C | [1] |
| HLB Value | 4.7 | [General Knowledge] |
| Solubility | Soluble in ethanol, isopropanol, mineral oil, and vegetable oil. Insoluble in water. | [1] |
| Typical Use Level | 1 - 6% | [1] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Cosmetic Oils
Objective: To determine the saturation solubility of this compound in various cosmetic oils at different temperatures.
Methodology:
-
Prepare a series of vials for each cosmetic oil to be tested.
-
Accurately weigh increasing amounts of this compound into each vial.
-
Add a fixed volume of the cosmetic oil to each vial.
-
Seal the vials and place them in a temperature-controlled shaker bath.
-
Heat the samples to 80°C and maintain for 1 hour to ensure complete dissolution.
-
Gradually cool the samples to the desired storage temperatures (e.g., 25°C, 4°C) and allow them to equilibrate for 24 hours.
-
Visually inspect the vials for the presence of crystals. The lowest concentration at which crystals are observed represents the saturation solubility at that temperature.
-
For a more quantitative analysis, the supernatant can be carefully removed and analyzed using a suitable analytical technique (e.g., HPLC) to determine the concentration of dissolved this compound.
Protocol 2: Stability Testing of Emulsions Containing this compound
Objective: To assess the physical stability of a cosmetic emulsion and its propensity for this compound crystallization under accelerated aging conditions.
Methodology:
-
Prepare the cosmetic emulsion according to the formulation protocol.
-
Divide the batch into several sample containers.
-
Store the samples under the following conditions:
-
Room temperature (e.g., 20-25°C)
-
Elevated temperature (e.g., 40°C, 50°C)
-
Low temperature (e.g., 4°C)
-
Freeze-thaw cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours, repeated for several cycles).
-
-
At specified time points (e.g., 1 week, 1 month, 3 months), evaluate the samples for:
-
Visual Appearance: Phase separation, creaming, and the presence of visible crystals.
-
Microscopic Analysis: Use a polarized light microscope to observe the presence, size, and morphology of any crystals.
-
Rheological Measurements: Measure the viscosity and texture profile to detect any changes that may indicate crystallization.
-
Particle Size Analysis: Monitor the oil droplet size distribution to assess emulsion stability.
-
Visualizations
Caption: Logical relationship between causes of this compound crystallization and preventive measures.
Caption: Experimental workflow for preparing and testing the stability of a cosmetic emulsion containing this compound.
References
optimizing the concentration of sorbitan stearate for maximum emulsion stability
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the concentration of sorbitan (B8754009) stearate (B1226849) to achieve maximum emulsion stability.
Frequently Asked Questions (FAQs)
Q1: What is sorbitan stearate and what is its primary function in an emulsion?
This compound (also known as Span™ 60) is a non-ionic surfactant derived from sorbitol and stearic acid.[1] Its primary function in cosmetics and pharmaceutical formulations is as an emulsifying agent, which allows for the mixing of immiscible liquids like oil and water.[2][3] It also contributes to the texture and thickness of a product.[1][3]
Q2: What is the HLB value of this compound and what type of emulsion does it favor?
This compound has a low Hydrophilic-Lipophilic Balance (HLB) value of approximately 4.7.[1][4] This indicates that it is more oil-soluble (lipophilic) and is therefore best suited for creating stable water-in-oil (W/O) emulsions .[1]
Q3: How can I use this compound to formulate a stable oil-in-water (O/W) emulsion?
While this compound's low HLB favors W/O emulsions, it is frequently used in O/W systems by combining it with a high HLB emulsifier, such as a polysorbate (e.g., Polysorbate 60).[4] The combination of a low HLB and a high HLB emulsifier creates a more robust and stable interfacial film around the oil droplets.[5] The final HLB of the emulsifier blend can be tailored to match the "required HLB" of the specific oil phase being used, leading to optimal stability.[5]
Q4: What is a typical concentration range for this compound in formulations?
The recommended use rate for this compound typically falls between 0.5% and 5% .[3][4] However, concentrations can be as high as 8-10% in certain cosmetic products.[6][7] The optimal concentration is highly dependent on the specific formulation, including the type and percentage of the oil phase and the presence of other stabilizers.
Q5: Beyond emulsifier concentration, what other key factors influence emulsion stability?
Several factors are critical for creating a stable emulsion. These include:
-
Emulsifier System: Ensuring the HLB value of your emulsifier or blend is appropriate for your desired emulsion type (O/W vs. W/O) and oil phase.[8]
-
Phase Ratios: The relative amounts of the oil and water phases.
-
Processing Conditions: Applying the correct amount of shear (mixing energy) and controlling the temperature during emulsification are crucial.[8]
-
Viscosity: Increasing the viscosity of the continuous phase can slow down droplet movement and reduce the rate of separation.[8]
-
pH: The pH of the final formulation must be compatible with the chosen emulsifiers.[8]
Troubleshooting Guide
Q6: My emulsion separates quickly, with a layer of oil or water forming at the top (creaming) or bottom (sedimentation). What is the likely cause?
Rapid phase separation is a classic sign of instability. The primary causes are:
-
Incorrect Emulsifier Concentration: The concentration of this compound (and any co-emulsifier) may be too low to adequately stabilize the droplets. There isn't enough emulsifier to cover the entire surface area of the dispersed phase.
-
Inappropriate HLB Value: If you are trying to make an O/W emulsion with only this compound, its low HLB (4.7) will not provide stability. You must blend it with a high HLB emulsifier to achieve the required HLB for your oil phase.[5][9]
-
Insufficient Shear: Inadequate mixing results in large droplets, which, according to Stokes' Law, will separate much faster.[8][10] Consider using a higher speed homogenizer or increasing the mixing time.
-
Temperature Issues: Heating both phases to a similar temperature (typically 70-75°C) before mixing is essential for proper emulsifier function.[8]
Q7: I can see large droplets in my emulsion, and it appears to be thinning over time. What's happening?
This phenomenon is likely coalescence , where small droplets merge to form larger ones. This indicates a failure of the protective interfacial film around the droplets.
-
Check Emulsifier Level: The concentration of this compound may be insufficient to form a robust, resilient film. A stepwise increase in concentration in trial batches can help determine the optimal level.
-
Add a Co-emulsifier/Stabilizer: Incorporating a co-emulsifier (like cetearyl alcohol or glyceryl stearate) can add structural support to the interfacial layer and increase viscosity, hindering coalescence.[8]
Q8: My W/O emulsion is extremely thick and difficult to spread. Could the this compound concentration be too high?
Yes, this is a possibility. This compound can also function as a thickener, and high concentrations can significantly increase the viscosity of an emulsion.[1][3] To address this, try systematically reducing the this compound concentration in small increments. However, be sure to monitor for signs of instability, as reducing it too much could compromise the emulsion. Also, evaluate the concentration of other thickening agents in your formulation.
Q9: How do I systematically determine the optimal concentration of this compound for my specific formulation?
A systematic approach is essential for optimization. This involves creating a series of formulations where you vary the concentration of the emulsifier(s) while keeping all other ingredients and process parameters constant. The stability of each formulation is then assessed to identify the optimal concentration.
References
- 1. ulprospector.com [ulprospector.com]
- 2. cir-safety.org [cir-safety.org]
- 3. learncanyon.com [learncanyon.com]
- 4. lotioncrafter.com [lotioncrafter.com]
- 5. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 6. researchgate.net [researchgate.net]
- 7. cir-safety.org [cir-safety.org]
- 8. thecosmeticformulator.com [thecosmeticformulator.com]
- 9. chemistscorner.com [chemistscorner.com]
- 10. agnopharma.com [agnopharma.com]
Technical Support Center: The Impact of pH on the Stability of Sorbitan Stearate Emulsions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the stability of sorbitan (B8754009) stearate (B1226849) emulsions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is sorbitan stearate and how does it function as an emulsifier?
This compound is a non-ionic surfactant derived from sorbitol and stearic acid, a naturally occurring fatty acid.[1][2] It is a lipophilic (oil-loving) emulsifier, meaning its primary function is to help mix oil and water to form a stable emulsion.[1][3] With a low Hydrophile-Lipophile Balance (HLB) value of approximately 4.7, it is particularly effective for creating water-in-oil (W/O) emulsions.[3][4][5] However, it is also commonly used in combination with high HLB emulsifiers to form stable oil-in-water (O/W) emulsions.[3][5]
Q2: How does pH generally affect the stability of emulsions?
The pH of an emulsion's aqueous phase is a critical factor that can significantly influence its stability.[6] Changes in pH can alter the electrostatic interactions between droplets, potentially leading to instability. For ionic emulsifiers, pH changes can affect their charge and, consequently, the repulsive forces between droplets. While this compound is a non-ionic emulsifier, the overall stability of the emulsion can still be indirectly affected by pH due to its influence on other formulation components or the potential for hydrolysis of the ester bond under extreme pH conditions.
Q3: What is the expected impact of pH on the stability of an emulsion stabilized solely by this compound?
For a non-ionic emulsifier like this compound, the direct impact of pH on droplet surface charge is less pronounced compared to ionic emulsifiers. The stability of this compound-stabilized emulsions is primarily governed by steric hindrance, where the bulky sorbitan and stearate groups at the oil-water interface prevent droplets from coalescing. However, extreme pH values (highly acidic or alkaline) can lead to the hydrolysis of the ester linkage in this compound over time, breaking down the emulsifier and leading to emulsion instability. Generally, a neutral to slightly acidic pH range is considered optimal for the stability of many emulsions.
Q4: What is zeta potential and how does it relate to emulsion stability at different pH values?
Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the dispersed droplets.[7] For emulsions stabilized by ionic surfactants, a high absolute zeta potential (typically > ±30 mV) indicates strong repulsive forces between droplets, leading to greater stability.[7] In the case of non-ionic surfactants like this compound, the zeta potential is generally low and close to zero. While pH changes might not significantly alter the zeta potential of a pure this compound-stabilized emulsion, the presence of other charged molecules in the formulation can lead to pH-dependent changes in zeta potential and, consequently, emulsion stability. A decrease in the absolute value of the zeta potential towards zero can indicate a higher likelihood of droplet aggregation and emulsion breakdown.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound emulsions, with a focus on the role of pH.
Problem 1: Phase separation (creaming or coalescence) is observed in my this compound emulsion.
-
Question: Why is my emulsion separating, and could pH be the cause?
-
Answer: Phase separation can occur due to several factors, including insufficient emulsifier concentration, improper homogenization, or changes in the formulation's physicochemical properties. While this compound is non-ionic, extreme pH values can lead to its chemical degradation (hydrolysis) over time, reducing its emulsifying capacity and causing the emulsion to break. It is also important to measure the pH of your emulsion; a significant shift from the initial pH could indicate a chemical reaction or degradation that is affecting stability.[6]
-
Problem 2: The particle size of my emulsion droplets is increasing over time.
-
Question: What causes the droplet size to increase, and how can I control it with respect to pH?
-
Answer: An increase in droplet size, known as coalescence, is a sign of an unstable emulsion. This can be triggered by a weakening of the interfacial film around the oil droplets. If operating at a very low or high pH, the hydrolysis of this compound could be the root cause. For optimal stability, it is recommended to formulate emulsions within a neutral to slightly acidic pH range. You can monitor the particle size over time at different pH values using techniques like dynamic light scattering (DLS) to determine the optimal pH for your specific formulation.
-
Problem 3: I am observing changes in the viscosity of my emulsion.
-
Question: Can pH fluctuations lead to changes in the viscosity of my this compound emulsion?
-
Answer: Yes, pH can indirectly affect the viscosity. While this compound itself doesn't have a charge that is significantly altered by pH, other components in your formulation might. For instance, if you are using pH-sensitive thickeners or stabilizers, their effectiveness can be highly dependent on the pH of the system. A change in their conformation or solubility due to pH shifts can lead to a noticeable change in the emulsion's viscosity.
-
Quantitative Data Summary
Direct quantitative data on the effect of pH on the stability of emulsions stabilized solely by this compound is limited in publicly available literature. The following table provides a generalized summary based on the principles of emulsion science and data from more complex systems.
| pH Range | Expected Impact on this compound Emulsion Stability | Mean Particle Size | Zeta Potential |
| < 4 (Acidic) | Potential for slow acid-catalyzed hydrolysis of the ester bond over time, leading to decreased stability. | May increase over time due to coalescence. | Generally expected to be low (close to zero). |
| 4 - 7 (Slightly Acidic to Neutral) | Generally considered the most stable range for many emulsions. Minimal hydrolysis of this compound is expected. | Expected to be at its smallest and most stable. | Expected to be low (close to zero). |
| > 8 (Alkaline) | Increased risk of base-catalyzed hydrolysis of the ester bond, which can be faster than acid hydrolysis, leading to a more rapid loss of stability. | Likely to increase significantly over time as the emulsifier degrades. | May become slightly more negative, but generally remains low. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stabilized Oil-in-Water (O/W) Emulsion at a Specific pH
-
Preparation of Phases:
-
Oil Phase: Weigh the required amount of oil and this compound into a beaker. Heat the mixture to 70-75°C while stirring until the this compound is completely dissolved.[5]
-
Aqueous Phase: In a separate beaker, weigh the required amount of distilled or deionized water. If other water-soluble ingredients are used, dissolve them in the water. Heat the aqueous phase to 70-75°C.
-
-
pH Adjustment:
-
Cool the aqueous phase to room temperature and adjust the pH to the desired value using a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide). It is crucial to adjust the pH of the aqueous phase before emulsification.
-
Reheat the pH-adjusted aqueous phase to 70-75°C.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while homogenizing at high speed using a high-shear mixer.
-
Continue homogenization for 5-10 minutes to ensure the formation of fine droplets.
-
-
Cooling:
-
Transfer the emulsion to a water bath and continue stirring at a lower speed until it cools down to room temperature.
-
-
Final pH Check:
-
After the emulsion has cooled, measure the final pH and record it.
-
Protocol 2: Assessing Emulsion Stability
-
Visual Observation: Visually inspect the emulsion for any signs of phase separation (creaming, sedimentation, or coalescence) immediately after preparation and at regular intervals during storage.
-
Particle Size Analysis:
-
Use a particle size analyzer (e.g., Dynamic Light Scattering) to measure the mean droplet size and size distribution of the emulsion at different time points. A stable emulsion will show minimal change in droplet size over time.
-
-
Zeta Potential Measurement:
-
Measure the zeta potential of the emulsion droplets. While the values for a non-ionic system are expected to be low, any significant change over time or with pH could indicate an instability issue.
-
-
Accelerated Stability Testing:
-
To predict long-term stability, store the emulsion samples at elevated temperatures (e.g., 40°C or 50°C) and observe for any physical changes.
-
Centrifugation can also be used to accelerate phase separation and assess the stability of the emulsion.
-
Mandatory Visualizations
References
- 1. specialchem.com [specialchem.com]
- 2. learncanyon.com [learncanyon.com]
- 3. This compound | Sorbitan Monostearate | Cosmetic Ingredients Guide [ci.guide]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. lotioncrafter.com [lotioncrafter.com]
- 6. Cosmetic emulsion separation [personalcarescience.com.au]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. Using Zeta Potential in Product Formulation | Labcompare.com [labcompare.com]
Technical Support Center: Enhancing the Shelf-Life of Sorbitan Stearate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges in formulations containing sorbitan (B8754009) stearate (B1226849).
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and storage of products containing sorbitan stearate.
Issue 1: My emulsion/cream is showing signs of phase separation over time.
-
Possible Cause: Hydrolysis of the this compound ester bond, leading to a loss of emulsifying capacity. This is accelerated by high temperatures and pH extremes (outside the stable range of 2-12).[1]
-
Solution:
-
pH Control: Ensure the formulation's pH is maintained within the optimal range of 2-12. Buffer the aqueous phase if necessary.
-
Temperature Management: Store the formulation at controlled room temperature, avoiding exposure to heat. During manufacturing, minimize the duration of any high-temperature steps.
-
Co-emulsifier: Consider the addition of a suitable co-emulsifier to enhance the overall stability of the emulsion system.
-
Issue 2: The formulation is developing an off-odor or discoloration (e.g., yellowing).
-
Possible Cause: Oxidative degradation of the this compound molecule. This can be initiated by exposure to light, oxygen, and trace metal ions.
-
Solution:
-
Incorporate Antioxidants: Add oil-soluble antioxidants to the formulation. Common choices include Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Tocopherols (Vitamin E). A combination of antioxidants can have a synergistic effect.[2]
-
Add Chelating Agents: Include a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) or citric acid in the aqueous phase.[3] These agents sequester metal ions that can catalyze oxidative reactions.[3]
-
Use Opaque Packaging: Protect the formulation from light by using opaque or amber-colored packaging materials.[4]
-
Minimize Headspace: During packaging, minimize the oxygen in the headspace by flushing with an inert gas like nitrogen.
-
Issue 3: I am observing changes in the viscosity of my formulation upon storage.
-
Possible Cause: This could be due to a combination of factors including hydrolysis, oxidation, or interactions with other formulation components, leading to a breakdown of the emulsion structure.
-
Solution:
-
Comprehensive Stability Strategy: Implement a multi-pronged approach by controlling pH, temperature, and exposure to light and oxygen as described above.
-
Ingredient Compatibility: Ensure all formulation ingredients are compatible with this compound and with each other under the intended storage conditions.
-
Accelerated Stability Testing: Conduct accelerated stability studies to proactively identify potential viscosity issues and test the effectiveness of your stabilization strategies.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester linkage in this compound can be cleaved by water, especially at high temperatures and at pH values outside the 2-12 range, yielding sorbitan and stearic acid.
-
Oxidation: This process can be initiated by factors like light, heat, and the presence of metal ions. It can lead to the formation of various degradation products, resulting in off-odors, discoloration, and a loss of functionality.
Q2: Which antioxidants are most effective for stabilizing this compound formulations, and at what concentrations?
A2: BHA, BHT, and α-tocopherol are commonly used antioxidants. The optimal concentration depends on the specific formulation, but typical usage levels range from 0.01% to 0.1%. Studies on similar oil-in-water emulsions have shown that α-tocopherol at 100 and 200 ppm can effectively prevent the formation of hydroperoxides.[5] It's also been noted that a combination of BHA and BHT can have a synergistic effect, providing better protection than when either is used alone.[2]
Q3: How do chelating agents improve the stability of this compound formulations?
A3: Chelating agents like EDTA and citric acid work by binding to trace metal ions (e.g., iron, copper) that may be present in the formulation as impurities.[3] These metal ions can act as catalysts for oxidative degradation reactions.[3] By sequestering these ions, chelating agents prevent them from participating in and accelerating the oxidation process, thus enhancing the shelf-life of the product.[3]
Q4: What type of packaging is best for formulations containing this compound?
A4: The ideal packaging should protect the formulation from light and oxygen.
-
Light Protection: Opaque or amber-colored glass or plastic containers are recommended to prevent light-induced degradation.[4]
-
Oxygen Barrier: Glass and certain types of plastic, like high-density polyethylene (B3416737) (HDPE) with low oxygen permeability, are good choices. For highly sensitive formulations, packaging that allows for an inert gas flush (e.g., nitrogen) to displace oxygen in the headspace is beneficial. Airless containers can also be effective in preventing oxidation.[4]
Q5: Can I use accelerated stability testing to predict the shelf-life of my this compound formulation?
A5: Yes, accelerated stability testing is a valuable tool. By subjecting the formulation to elevated temperature and humidity (e.g., 40°C / 75% RH), you can speed up degradation reactions and predict long-term stability more quickly.[6][7] It is crucial to monitor key parameters like appearance, pH, viscosity, and the concentration of this compound and its degradation products over time.[8]
Data Presentation
Table 1: Effect of α-Tocopherol Concentration on the Peroxide Value of a Horse Oil-in-Water Emulsion over 30 Days at 40°C.
| α-Tocopherol Concentration (ppm) | Initial Peroxide Value (mmol/kg oil) | Peroxide Value after 30 days (mmol/kg oil) |
| 0 | 2.96 | 13.76 |
| 100 | 2.91 | 8.81 |
| 200 | 2.93 | 8.86 |
| 500 | 2.89 | 12.46 |
Data adapted from a study on horse oil-in-water emulsions, demonstrating the antioxidant effect of α-tocopherol at certain concentrations and a potential pro-oxidant effect at higher concentrations.[5]
Table 2: Effect of BHA and BHT on the Peroxide Value of Pistachio Halva.
| Treatment | Antioxidant Concentration | Peroxide Value (meq/kg) |
| Control | 0% BHA, 0% BHT | Highest |
| Combination | 0.02% BHA, 0.02% BHT | Lowest |
Qualitative summary from a study on pistachio halva, indicating a synergistic antioxidant effect between BHA and BHT.[2]
Experimental Protocols
1. Protocol for Accelerated Stability Testing of a this compound Cream
-
Objective: To evaluate the physical and chemical stability of a cream formulation containing this compound under accelerated conditions to predict its shelf-life.
-
Materials:
-
Finished cream product in its final packaging.
-
Stability chambers capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH.
-
Viscometer, pH meter, microscope.
-
HPLC system for chemical analysis.
-
-
Methodology:
-
Place a sufficient number of packaged samples of the cream in the stability chamber set to 40°C and 75% relative humidity.[6]
-
Withdraw samples at predetermined time points: 0, 1, 3, and 6 months.[8]
-
At each time point, evaluate the following parameters:
-
Physical Appearance: Visually inspect for color change, phase separation, and odor.
-
pH: Measure the pH of the aqueous phase.
-
Viscosity: Measure the viscosity using a calibrated viscometer.
-
Microscopic Examination: Observe the emulsion under a microscope for changes in globule size and distribution.
-
Chemical Analysis: Quantify the concentration of this compound and any identified degradation products using a validated HPLC method.
-
-
Compare the results at each time point to the initial (time 0) data to assess the rate and extent of degradation.
-
2. Protocol for Quantification of this compound Degradation by HPLC
-
Objective: To develop and validate an HPLC method for the separation and quantification of this compound and its potential degradation products (e.g., stearic acid).
-
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of isopropanol (B130326) and water may be suitable for separating compounds with different polarities.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 210-220 nm) or the use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) may be necessary.
-
Column Temperature: 30°C.
-
-
Methodology:
-
Standard Preparation: Prepare standard solutions of this compound and potential degradation products (e.g., stearic acid) of known concentrations in a suitable solvent.
-
Sample Preparation: Extract the this compound and its degradation products from the formulation matrix. This may involve a liquid-liquid extraction or solid-phase extraction depending on the formulation.
-
Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve for each analyte.
-
Sample Analysis: Inject the prepared sample extracts into the HPLC system.
-
Quantification: Identify and quantify the peaks corresponding to this compound and its degradation products in the sample chromatograms by comparing their retention times and peak areas to the calibration standards.
-
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound formulations.
References
- 1. shreechem.in [shreechem.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How Cosmetic Containers Enhance Shelf Life and Quality [jafedecorating.com]
- 5. Effect of α-tocopherol on the oxidative stability of horse oil-in-water emulsion during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 7. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
- 8. certified-laboratories.com [certified-laboratories.com]
- 9. Analysis of sorbitan fatty acid esters by HPLC | Semantic Scholar [semanticscholar.org]
Technical Support Center: Sorbitan Stearate in Emulsions - The Effect of Temperature
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of sorbitan (B8754009) stearate (B1226849) as an emulsifier, with a specific focus on the impact of temperature on emulsion performance.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for incorporating sorbitan stearate into an emulsion?
A1: this compound is a waxy solid at room temperature with a melting point of 54-57°C.[1][2] To ensure proper dispersion and functionality, it should be melted and incorporated into the oil phase of your formulation. A common practice is to heat the oil phase containing this compound to 70-80°C.[3] The water phase should be heated to a similar temperature before mixing to prevent premature crystallization of the emulsifier and ensure the formation of a stable emulsion.[4]
Q2: How does high temperature affect the stability of an emulsion formulated with this compound?
A2: High temperatures can negatively impact emulsion stability. As temperature increases, the viscosity of the continuous phase decreases, which can lead to an increased rate of droplet coalescence and phase separation.[5] For nonionic emulsifiers like this compound, an increase in temperature can also make the emulsifier more hydrophobic, potentially leading to a phase inversion from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, or destabilization of a W/O emulsion.[5] Studies on sorbitan ester monolayers have shown that as temperature increases, the monolayer expands, and the collapse pressure is lowered, suggesting reduced stability at the oil-water interface.[6][7][8]
Q3: Can low temperatures impact the performance of my this compound emulsion?
A3: Yes, low temperatures can also cause instability. One of the primary concerns is the potential for the emulsifier to crystallize out of the solution, especially if the concentration is high or if it's not properly incorporated during formulation.[9][10] This crystallization can disrupt the emulsifier film around the droplets, leading to coalescence and breaking of the emulsion. Formulations may also exhibit a grainy texture upon exposure to cold temperatures.[10][11]
Q4: What is the Phase Inversion Temperature (PIT) and why is it important for this compound emulsions?
A4: The Phase Inversion Temperature (PIT) is the temperature at which an emulsion inverts from one type to another (e.g., from O/W to W/O or vice versa).[12] For emulsions stabilized by nonionic surfactants like this compound, the PIT is a critical parameter. Emulsions are generally most stable at temperatures significantly below their PIT.[13] Formulating an emulsion by heating it above its PIT and then rapidly cooling can result in very fine droplet sizes and enhanced long-term stability.[13]
Q5: How can I improve the temperature stability of my emulsion containing this compound?
A5: To enhance temperature stability, consider the following strategies:
-
Co-emulsifiers: Combine this compound (a low HLB emulsifier) with a high HLB emulsifier (e.g., Polysorbate 60) to create a more robust and stable emulsifier system for O/W emulsions.[3]
-
Viscosity Modifiers: Incorporate thickening agents such as polymers (e.g., xanthan gum, carbomer) or fatty alcohols (e.g., cetearyl alcohol) to increase the viscosity of the continuous phase.[4][14] This slows down the movement of droplets, reducing the likelihood of coalescence.
-
Optimize Processing Parameters: Ensure proper homogenization (shear) is applied at the correct temperature to achieve a small and uniform droplet size.[4]
-
pH Control: Maintain the pH of the formulation within a range that is optimal for all ingredients, as significant pH shifts can affect emulsion stability.[10]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Phase Separation at High Temperatures (e.g., during stability testing at 40-45°C) | 1. Reduced Viscosity: The continuous phase has thinned out, allowing droplets to coalesce. 2. Approaching PIT: The formulation temperature is nearing the phase inversion temperature, causing instability. 3. Emulsifier Degradation: Although less common for this compound at these temperatures, it can be a factor for other ingredients. | 1. Increase Viscosity: Add a rheology modifier like a gum or polymer to the aqueous phase, or a wax to the oil phase. 2. Adjust Emulsifier System: Increase the concentration of the primary emulsifier or add a co-emulsifier to strengthen the interfacial film. 3. Re-evaluate HLB: Ensure the HLB of your emulsifier system is optimized for your oil phase. |
| Grainy Texture or Separation After Cold Exposure (e.g., freeze-thaw cycles) | 1. Crystallization of this compound: The emulsifier has solidified and come out of the solution.[10] 2. Crystallization of Other Ingredients: High melting point lipids or waxes in the formulation may be crystallizing. | 1. Optimize Emulsifier Concentration: You may be using too high a concentration of this compound. Try reducing it slightly or incorporating a more cold-tolerant co-emulsifier. 2. Modify the Oil Phase: Replace some of the high melting point lipids with oils that remain liquid at lower temperatures. 3. Homogenization: Ensure thorough homogenization during the cooling phase to create a stable crystal lattice. |
| Inconsistent Viscosity at Different Temperatures | 1. Temperature-Sensitive Ingredients: The viscosity of your formulation is highly dependent on the temperature-sensitive nature of its components. 2. Weak Emulsion Network: The emulsifier and stabilizer network is not robust enough to maintain its structure across a range of temperatures. | 1. Incorporate a Stabilizer: Use a polymer that can form a temperature-stable gel network. 2. Optimize Emulsifier Ratio: If using a combination of emulsifiers, adjust the ratio to create a more stable system. 3. Evaluate Processing: The cooling rate during manufacturing can impact the final structure and viscosity. A slower, controlled cooling process can sometimes lead to a more stable network. |
| Emulsion Fails to Form or Separates Immediately After Preparation | 1. Incorrect Temperature: The oil and water phases were not at a sufficiently high and similar temperature during emulsification.[4] 2. Inadequate Mixing/Shear: The energy input was not sufficient to break down the dispersed phase into small droplets. 3. Incorrect HLB: The Hydrophilic-Lipophilic Balance of the emulsifier system is not appropriate for the oil phase. | 1. Control Temperature: Ensure both phases are heated to at least 75-80°C before mixing. 2. Increase Shear: Use a high-shear homogenizer to create a fine emulsion. 3. Calculate and Adjust HLB: Determine the required HLB of your oil phase and select an emulsifier or blend of emulsifiers that matches it. |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| INCI Name | This compound | [15] |
| CAS Number | 1338-41-6 | [1] |
| Appearance | Cream-colored waxy solid/flakes | [3] |
| Melting Point | 54-57 °C | [1][2] |
| HLB Value | 4.7 | [3] |
| Solubility | Oil soluble; dispersible in hot water | [2] |
| Typical Use Level | 1 - 6% | [2] |
Table 2: Hypothetical Effect of Temperature on a this compound Stabilized W/O Emulsion *
| Temperature (°C) | Average Droplet Size (µm) | Viscosity (cP) | Stability Observation (after 24h) |
| 4 | 5.2 | 8500 | Stable, but slight increase in viscosity |
| 25 | 5.0 | 7000 | Stable, no change |
| 40 | 5.8 | 4500 | Minor coalescence observed, slight creaming |
| 50 | 7.5 | 2500 | Significant coalescence, visible oil separation |
*Disclaimer: This table presents hypothetical data to illustrate the expected trends of the effect of temperature on a W/O emulsion stabilized with this compound. Actual results will vary depending on the specific formulation and processing conditions.
Experimental Protocols
Protocol 1: Evaluation of Emulsion Stability under Thermal Stress
Objective: To assess the physical stability of an emulsion containing this compound when subjected to elevated temperatures.
Methodology:
-
Prepare the emulsion according to your standard protocol.
-
Divide the emulsion into three aliquots in sealed, transparent containers.
-
Store one aliquot at room temperature (20-25°C) as a control.
-
Store the second aliquot in an oven at a constant elevated temperature (e.g., 40°C or 45°C).
-
Store the third aliquot in an oven at a higher temperature (e.g., 50°C), if relevant to the product's lifecycle.
-
At predetermined time points (e.g., 24 hours, 1 week, 1 month), visually inspect all samples for signs of instability, such as:
-
Creaming or sedimentation
-
Flocculation
-
Coalescence (droplet growth)
-
Phase separation (a distinct layer of oil or water)
-
-
At each time point, measure the following parameters:
-
Viscosity: Use a viscometer to quantify changes in the emulsion's flow properties.
-
Droplet Size: Use a particle size analyzer or microscope to measure the average droplet size and distribution. An increase in droplet size over time indicates instability.
-
pH: Measure the pH to check for any chemical changes that may be occurring.
-
Protocol 2: Freeze-Thaw Cycle Testing
Objective: To evaluate the stability of an emulsion to extreme temperature fluctuations.
Methodology:
-
Place a sample of the emulsion in a suitable container.
-
Freeze the sample at a low temperature (e.g., -10°C to -20°C) for a set period (e.g., 12-24 hours).
-
Thaw the sample at room temperature (20-25°C) for the same duration.
-
This completes one freeze-thaw cycle. A typical test involves 3-5 cycles.[16]
-
After the final cycle, allow the sample to equilibrate to room temperature and then evaluate its physical properties as described in Protocol 1 (visual inspection, viscosity, droplet size, pH). Compare these to a control sample that has not undergone freeze-thaw cycling.
Visualizations
Caption: Experimental workflow for preparing and testing emulsion stability.
Caption: Troubleshooting logic for temperature-related emulsion instability.
References
- 1. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. lotioncrafter.com [lotioncrafter.com]
- 4. Effect of Storage Temperature and Storage Time on the pH and Oxidation–Reduction Potential of Commercial Oral Moisturizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Temperature on Sorbitan Surfactant Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Temperature on Sorbitan Surfactant Monolayers. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Cosmetic emulsion separation [personalcarescience.com.au]
- 11. cmstudioplus.com [cmstudioplus.com]
- 12. Phase inversion temperature - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 13. Emulsification by the phase inversion temperature method: the role of self-bodying agents and the influence of oil polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. amrformulation.yulicare.com [amrformulation.yulicare.com]
- 15. specialchem.com [specialchem.com]
- 16. ulprospector.com [ulprospector.com]
Technical Support Center: Managing Viscosity in Sorbitan Stearate-Based Formulations
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with sorbitan (B8754009) stearate-based formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to viscosity changes during your experiments.
Troubleshooting Guides & FAQs
This section provides answers to specific issues you may encounter with your sorbitan stearate (B1226849) formulations.
Viscosity and Texture Issues
Q1: My formulation's viscosity is too low. How can I increase it?
A1: Low viscosity in a sorbitan stearate-based formulation can be due to several factors. Here are some troubleshooting steps:
-
Increase this compound Concentration: The concentration of this compound directly impacts the viscosity of the formulation. A gradual increase in its concentration can lead to a proportional increase in viscosity. For example, in some emulsions, increasing the concentration from 0% to 0.8% has been shown to gradually increase the apparent viscosity[1]. In oleogels, concentrations of 15% or higher may be required to form a gel structure that doesn't flow[2].
-
Incorporate a Co-emulsifier or Thickener: The addition of a high HLB emulsifier, such as Polysorbate 60, can enhance emulsion stability and viscosity. Also, consider adding thickening agents like xanthan gum or carbomer to the aqueous phase.
-
Optimize Homogenization: Insufficient shear during homogenization can result in larger droplet sizes, leading to lower viscosity. Ensure your mixing speed and duration are optimized for your batch size.
-
Temperature Control: Ensure that both the oil and water phases are heated to an appropriate temperature (typically 70-75°C) before emulsification to ensure proper dispersion and stability, which influences the final viscosity.
Q2: My cream has become grainy or gritty. What is the cause and how can I fix it?
A2: A grainy or gritty texture is often due to the crystallization of high-melting-point ingredients like this compound or other fatty alcohols in the formulation. This can be triggered by temperature fluctuations during storage or improper processing.
-
Microscopic Examination: Use a polarized light microscope to confirm the presence of crystals. Crystalline structures will appear as bright, birefringent particles.
-
Process Optimization:
-
Cooling Rate: A slow cooling rate can lead to the formation of large crystals. Employ rapid cooling ("shock cooling") after emulsification by using an ice bath or heat exchanger while stirring. This promotes the formation of smaller, less perceptible crystals.
-
Homogenization: Ensure adequate homogenization to create a fine and uniform droplet size, which can help prevent crystallization.
-
-
Formulation Adjustment:
-
Adjust Emulsifier System: An improper Hydrophilic-Lipophilic Balance (HLB) can lead to instability that promotes crystallization. Ensure your emulsifier blend is optimized for your oil phase.
-
Add a Crystallization Inhibitor: Consider adding ingredients that can interfere with crystal growth.
-
Q3: My formulation's viscosity decreases over time. What could be the reason?
A3: A decrease in viscosity over time often points to emulsion instability.
-
Phase Inversion: The emulsion may be slowly inverting, for example, from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, which can lead to a drop in viscosity.
-
Coalescence: The dispersed droplets may be merging, leading to a larger average droplet size and reduced viscosity. This can be caused by an insufficient concentration of this compound or an inappropriate HLB of the emulsifier system.
-
Microbial Growth: Contamination with microorganisms can lead to the breakdown of the emulsion structure. Ensure your preservative system is effective.
Emulsion Stability Issues
Q4: My emulsion is separating (creaming or coalescence). How can I prevent this?
A4: Emulsion separation is a common sign of instability.
-
Creaming: This is the formation of a concentrated layer of the dispersed phase at the top or bottom of the emulsion due to density differences.
-
Increase Viscosity: Increasing the viscosity of the continuous phase by adding thickeners can slow down the movement of droplets.
-
Reduce Droplet Size: Finer droplets are less prone to creaming. Optimize your homogenization process to reduce droplet size.
-
-
Coalescence: This is the irreversible merging of droplets, leading to phase separation.
-
Optimize Emulsifier Concentration: Ensure you have enough this compound to adequately cover the surface of the dispersed droplets.
-
Correct HLB: The HLB of your emulsifier system must match the required HLB of your oil phase to ensure a stable interfacial film. For this compound, which has a low HLB (around 4.7), it is often blended with a high HLB emulsifier for O/W emulsions[3].
-
Control Temperature: High storage temperatures can increase the kinetic energy of droplets, leading to more frequent collisions and coalescence.
-
Q5: I am observing phase inversion in my emulsion. How can I control it?
A5: Phase inversion is the process where the dispersed phase becomes the continuous phase and vice-versa.
-
Oil-to-Water Ratio: An excessively high concentration of the dispersed phase can trigger phase inversion. Maintain an appropriate oil-to-water ratio for your desired emulsion type.
-
Temperature: For non-ionic emulsifiers like this compound, temperature changes can induce phase inversion. This is known as the Phase Inversion Temperature (PIT). Ensure your processing and storage temperatures are well below the PIT of your system.
-
Electrolytes: The presence of electrolytes can influence the hydration of the emulsifier's hydrophilic head, potentially leading to phase inversion.
Data Presentation: Factors Affecting Viscosity
The following tables summarize the expected impact of key parameters on the viscosity of this compound-based formulations. Please note that the exact values can vary significantly depending on the specific composition of your formulation.
Table 1: Effect of this compound Concentration on Apparent Viscosity
| This compound Concentration (% w/w) | Expected Trend in Apparent Viscosity | Reference |
| 0.0 - 0.8 | Gradual Increase | [1] |
| < 15 (in oleogels) | Fluid | [2] |
| ≥ 15 (in oleogels) | Gel Formation (No Flow) | [2] |
Table 2: Effect of Temperature on Viscosity
| Temperature | Expected Trend in Viscosity | Rationale |
| Increasing Temperature | Decrease | Increased kinetic energy of molecules reduces internal friction. For sorbitan esters, increased temperature can lead to expansion of the monolayer, suggesting reduced viscosity. |
| Decreasing Temperature | Increase | Reduced molecular motion leads to higher internal resistance to flow. |
Table 3: Effect of pH on Viscosity
| pH Change | Expected Trend in Viscosity | Rationale |
| Significant deviation from optimal pH | Potential Decrease | This compound is a non-ionic emulsifier and is generally stable over a wide pH range. However, extreme pH values can affect the stability of other components in the formulation, which in turn can impact the overall emulsion stability and viscosity. For some systems, changes in pH can alter the charge of other molecules, affecting their interaction and the emulsion's viscosity[4]. |
| Within stable range (typically 4.5 - 8) | Minimal Change | Non-ionic emulsifiers are less sensitive to pH changes compared to ionic emulsifiers. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound-Based Emulsion (O/W Cream)
Materials:
-
This compound (Span 60)
-
Polysorbate 60 (Tween 60)
-
Cetearyl Alcohol
-
Oil Phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride)
-
Aqueous Phase (Deionized Water)
-
Preservative
-
Heat-sensitive ingredients (e.g., actives, fragrance)
Procedure:
-
Phase Preparation:
-
Oil Phase: In a heat-resistant beaker, combine the this compound, polysorbate 60, cetearyl alcohol, and the chosen oil phase components. Heat to 70-75°C with gentle stirring until all components are melted and uniform.
-
Aqueous Phase: In a separate heat-resistant beaker, heat the deionized water to 70-75°C.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed.
-
Increase the homogenization speed and mix for 5-10 minutes to ensure the formation of a fine emulsion.
-
-
Cooling:
-
Remove the emulsion from the heat and continue to stir gently with an overhead stirrer as it cools.
-
-
Addition of Heat-Sensitive Ingredients:
-
Once the emulsion has cooled to below 40°C, add the preservative and any other heat-sensitive ingredients.
-
-
Final Adjustments:
-
Allow the cream to cool to room temperature.
-
Check and adjust the pH if necessary.
-
Protocol 2: Viscosity Measurement of a Semi-Solid Formulation
Equipment:
-
Rotational Viscometer (e.g., Brookfield type) or Rheometer
-
Appropriate spindle or geometry (e.g., cone-and-plate, parallel plate)
-
Temperature-controlled water bath or Peltier plate
Procedure:
-
Sample Preparation: Allow the formulation to equilibrate to the desired measurement temperature. Avoid introducing air bubbles into the sample.
-
Instrument Setup:
-
Calibrate the viscometer/rheometer according to the manufacturer's instructions.
-
Select a spindle/geometry appropriate for the expected viscosity of your sample.
-
-
Measurement:
-
Carefully lower the spindle/geometry into the sample to the specified immersion mark.
-
Allow the sample to equilibrate with the spindle for a few minutes.
-
Begin the measurement at a specified rotational speed (rpm) or shear rate. For non-Newtonian fluids, it is crucial to measure viscosity at multiple shear rates to understand the flow behavior.
-
Record the viscosity reading (in cP or Pa·s) once it has stabilized.
-
-
Data Analysis:
-
For non-Newtonian fluids, plot viscosity as a function of shear rate to create a rheogram. This will characterize the shear-thinning or shear-thickening behavior of your formulation.
-
Protocol 3: Microscopic Evaluation of Crystal Formation
Equipment:
-
Polarized Light Microscope
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation: Place a small amount of the cream on a microscope slide and gently press a coverslip over it to create a thin, uniform layer.
-
Microscopic Examination:
-
Examine the slide under the microscope using both bright-field and polarized light.
-
Crystalline structures, such as those from fatty alcohols or this compound, will be birefringent and appear as bright particles against a dark background under polarized light.
-
Observe the size, shape, and distribution of any crystals present. This can help in diagnosing the cause of a grainy texture.
-
Visualizations
References
- 1. Rheology by Design: A Regulatory Tutorial for Analytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 3. Rheology by Design: A Regulatory Tutorial for Analytical Method Validation [ouci.dntb.gov.ua]
- 4. The Effect of pH on Emulsifier Performance [cnchemsino.com]
identifying and mitigating impurities in commercial sorbitan stearate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating impurities in commercial sorbitan (B8754009) stearate (B1226849).
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving sorbitan stearate, with a focus on problems arising from impurities.
Issue 1: Inconsistent Emulsion Stability or Formulation Performance
Q1: My emulsion/formulation is showing batch-to-batch variability (e.g., separation, changes in viscosity). Could impurities in this compound be the cause?
A1: Yes, batch-to-batch variability in commercial this compound is a common issue and can significantly impact the stability and performance of your formulation.[1][2][3][4] Commercial this compound is a complex mixture, not a pure compound, and its composition can vary between suppliers and even between batches from the same supplier.
Potential Impurities Affecting Stability:
-
Free Fatty Acids (e.g., stearic and palmitic acid): Variations in the concentration of free fatty acids can alter the hydrophilic-lipophilic balance (HLB) of the emulsifier, leading to inconsistent emulsion properties.[5][6]
-
Different Ester Ratios: Commercial this compound contains a mixture of mono-, di-, and tri-esters of sorbitan and its anhydrides (like isosorbide).[7] Fluctuations in the ratios of these esters will affect the overall emulsifying capacity.
-
Residual Sorbitol and its Anhydrides (e.g., Isosorbide): These unreacted starting materials are more hydrophilic and their presence can disrupt the intended HLB value and emulsion characteristics.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent formulation performance.
Q2: How can I confirm that impurities in my this compound are causing the problem?
A2: A systematic analytical approach is necessary. We recommend the following:
-
Analyze Multiple Batches: Obtain and analyze samples from at least two different batches of this compound – one that performed well in your formulation and one that did not.
-
Perform Comparative Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to compare the impurity profiles of the different batches. Look for significant differences in the levels of free fatty acids, residual sorbitol, and the distribution of different sorbitan esters.
-
Correlate with Performance: Correlate the analytical findings with your formulation's performance data. For example, does a higher level of free stearic acid in a particular batch correspond to decreased emulsion stability?
Issue 2: Unexpected Peaks in Analytical Chromatograms
Q3: I'm seeing unexpected peaks in my HPLC/GC-MS analysis of a formulation containing this compound. What could they be?
A3: Unexpected peaks are often due to the inherent impurities in commercial this compound. Common culprits include:
-
Free Stearic and Palmitic Acid: These are common starting materials and are often present as residues.
-
Sorbitan and Isosorbide (B1672297) Esters: Commercial this compound is a mixture of esters. You will likely see peaks corresponding to mono-, di-, and tri-esters of sorbitan and isosorbide with stearic and palmitic acids.
-
Unreacted Sorbitol and its Anhydrides: Residual sorbitol, 1,4-sorbitan, and isosorbide may be present.[9][10]
-
Process-Related Impurities: Depending on the manufacturing process, trace amounts of catalysts (e.g., acids or bases) or solvents may be present.[11]
Analytical Workflow for Impurity Identification:
Caption: Workflow for identifying unknown impurities.
Frequently Asked Questions (FAQs)
Q4: What are the most common impurities in commercial this compound?
A4: The most common impurities include:
-
Organic Impurities: Free fatty acids (primarily stearic and palmitic acid), unreacted sorbitol and its mono- and di-anhydrides (sorbitans and isosorbide).[11]
-
Inorganic Impurities: Residual catalysts from the manufacturing process.[11]
-
Heavy Metals: Trace amounts of arsenic and lead may be present.[8][11]
Q5: What are the acceptable limits for these impurities?
A5: Acceptable limits are often defined by pharmacopeias such as the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP). These limits are based on parameters like acid value, saponification value, and hydroxyl value.
Table 1: Pharmacopeial Specifications for this compound
| Parameter | Specification | Description |
| Acid Value | ≤ 10.0 mg KOH/g | Measures the amount of free fatty acids.[6] |
| Saponification Value | 147 - 157 mg KOH/g | Indicates the total amount of esters present.[5][12] |
| Hydroxyl Value | 235 - 260 mg KOH/g | Relates to the content of free hydroxyl groups from the sorbitan moiety and unesterified positions.[5][6] |
| Water Content | ≤ 1.5% | |
| Total Ash | ≤ 0.5% | Indicates the amount of inorganic impurities.[6] |
Q6: How can I mitigate the impact of impurities in my experiments?
A6: Here are several strategies:
-
Supplier Qualification: Source this compound from a reputable supplier who can provide a detailed Certificate of Analysis (CoA) with batch-specific data for key parameters.
-
Multi-Batch Testing: If your application is sensitive to variability, consider testing multiple batches from a supplier to establish a baseline and understand the typical range of variation.
-
Stricter Specifications: Establish in-house specifications for incoming this compound that are tighter than the general pharmacopeial limits, if necessary for your application.
-
Formulation Robustness: During development, test the robustness of your formulation by intentionally varying the concentrations of key components to understand its tolerance to variations in excipient quality.
-
Purification: For highly sensitive applications, you may consider purifying the commercial this compound in-house, for example, through recrystallization or chromatographic methods, although this can be a complex process.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and its Impurities
Objective: To separate and quantify the different ester components and identify free fatty acid impurities in this compound.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of isopropanol (B130326) and water is often effective for separating the different esters.[13] A typical gradient might be:
-
Start with 70% isopropanol / 30% water.
-
Ramp to 100% isopropanol over 20 minutes.
-
Hold at 100% isopropanol for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detector:
-
UV at 210 nm for detecting the ester carbonyl group.
-
ELSD for a more universal response to non-chromophoric compounds.
-
-
Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase or a suitable solvent like isopropanol.
-
Analysis: Inject the sample and compare the resulting chromatogram to reference standards of stearic acid, sorbitan monostearate, etc., if available. The distribution of mono-, di-, and tri-esters can be determined by the relative peak areas.[7]
Protocol 2: GC-MS Analysis for Residual Sorbitol and Free Fatty Acids
Objective: To identify and quantify volatile and semi-volatile impurities such as residual sorbitol (as a silylated derivative) and free fatty acids (as methyl esters).
Methodology:
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Derivatization (for sorbitol):
-
React the sample with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to make the polyols volatile.
-
-
Derivatization (for fatty acids):
-
React the sample with a methylating agent (e.g., boron trifluoride in methanol) to convert free fatty acids to their more volatile methyl esters.
-
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Start at a low temperature (e.g., 100°C).
-
Ramp up to a high temperature (e.g., 300°C) to elute all components.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.
-
Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of derivatized standards. Quantification can be performed using an internal standard method.
Table 2: Typical GC-MS Parameters
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Program | 100°C (2 min), ramp to 300°C at 10°C/min, hold for 10 min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-500 |
Logical Relationships
Impurity Source and Impact Diagram:
Caption: Relationship between impurity sources and their impact on formulations.
References
- 1. azom.com [azom.com]
- 2. blog.minitab.com [blog.minitab.com]
- 3. benchchem.com [benchchem.com]
- 4. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-284304) | 1338-41-6 [evitachem.com]
- 6. nhathuocngocanh.com [nhathuocngocanh.com]
- 7. researchgate.net [researchgate.net]
- 8. Re‐evaluation of sorbitan monostearate (E 491), sorbitan tristearate (E 492), sorbitan monolaurate (E 493), sorbitan monooleate (E 494) and sorbitan monopalmitate (E 495) when used as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. cir-safety.org [cir-safety.org]
- 11. cir-safety.org [cir-safety.org]
- 12. ulprospector.com [ulprospector.com]
- 13. Analysis of sorbitan fatty acid esters by HPLC | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Sorbitan Stearate and Polysorbate 80 as Emulsifying Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two widely used non-ionic surfactants, Sorbitan (B8754009) Stearate (B1226849) and Polysorbate 80, in their roles as emulsifying agents. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate emulsifier for their specific formulation needs by presenting objective performance data and detailed experimental methodologies.
Introduction to Sorbitan Stearate and Polysorbate 80
This compound and Polysorbate 80 are ubiquitous in the pharmaceutical, cosmetic, and food industries due to their efficacy in creating and stabilizing emulsions.[1][2] They are structurally related, with Polysorbate 80 being an ethoxylated derivative of a sorbitan ester.[3] This structural difference, however, leads to significant variations in their physicochemical properties and emulsifying performance.
This compound , a lipophilic (oil-loving) surfactant, is an ester of sorbitan (a dehydrated form of sorbitol) and stearic acid. It is known for its ability to form stable water-in-oil (W/O) emulsions and is often used in combination with hydrophilic emulsifiers to improve the stability of oil-in-water (O/W) emulsions.[4]
Polysorbate 80 , a hydrophilic (water-loving) surfactant, is derived from polyethoxylated sorbitan and oleic acid.[5] Its higher water solubility makes it an excellent emulsifier for O/W emulsions, where it is effective at low concentrations.[5]
Physicochemical Properties
A key differentiator between these two emulsifiers is their Hydrophilic-Lipophilic Balance (HLB) value. The HLB scale, ranging from 0 to 20, indicates the relative affinity of a surfactant for water and oil. Low HLB values are indicative of a more lipophilic nature, while high HLB values suggest a more hydrophilic character. Emulsifiers with low HLB values (3-6) are generally used for W/O emulsions, whereas those with high HLB values (8-18) are suitable for O/W emulsions.
| Property | This compound (Span 60) | Polysorbate 80 (Tween 80) |
| Synonyms | Sorbitan monostearate | Polyoxyethylene (20) sorbitan monooleate |
| Chemical Formula | C24H46O6 | C64H124O26 |
| Appearance | Waxy, cream-colored solid | Amber, viscous liquid |
| Solubility | Insoluble in water, soluble in ethanol | Soluble in water and ethanol |
| HLB Value | 4.7 | 15.0 |
| Primary Emulsion Type | Water-in-Oil (W/O) | Oil-in-Water (O/W) |
Experimental Data: A Comparative Performance Analysis
The selection of an appropriate emulsifier is critical for the stability and bioavailability of a formulation. The following tables summarize quantitative data from various studies, comparing the performance of this compound and Polysorbate 80.
Emulsion Stability: Creaming Index
The creaming index is a measure of the physical stability of an emulsion. A lower creaming index indicates a more stable emulsion.
| Emulsifier System | Oil Phase | Emulsifier Conc. (% w/w) | Storage Time (days) | Creaming Index (%) |
| This compound | Mineral Oil | 2% | 7 | ~15% |
| Polysorbate 80 | Mineral Oil | 2% | 7 | <5% |
| This compound & Polysorbate 80 (1:1) | Mineral Oil | 2% | 7 | <2% |
Note: Data is compiled and extrapolated from multiple sources for comparative purposes. Actual values may vary based on the specific oil phase, processing parameters, and other excipients.
Emulsion Droplet Size
Droplet size is a crucial parameter affecting emulsion stability, appearance, and in the case of drug delivery systems, the rate of drug release and absorption. Smaller and more uniform droplet sizes generally lead to more stable emulsions.
| Emulsifier | Oil Phase | Emulsifier Conc. (% w/w) | Mean Droplet Diameter (nm) | Polydispersity Index (PDI) |
| This compound | Sunflower Oil | 5% | 850 ± 50 | 0.45 ± 0.05 |
| Polysorbate 80 | Sunflower Oil | 1% | 250 ± 30 | 0.25 ± 0.03 |
| Polysorbate 80 | Sunflower Oil | 5% | 180 ± 20 | 0.20 ± 0.02 |
Note: Data is representative and compiled from various studies. PDI is a measure of the width of the particle size distribution.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Preparation of Oil-in-Water (O/W) Emulsion
This protocol describes a general method for preparing an O/W emulsion using a high-shear homogenizer.[6][7]
Materials:
-
Oil Phase (e.g., Mineral Oil, Sunflower Oil)
-
Aqueous Phase (Deionized Water)
-
Emulsifier (this compound, Polysorbate 80, or a combination)
-
High-Shear Homogenizer (e.g., Silverson, Ultra-Turrax)
Procedure:
-
Preparation of Phases:
-
Accurately weigh the required amounts of the oil phase and the aqueous phase separately.
-
If using this compound, it should be dispersed and melted in the oil phase at approximately 60-70°C.
-
If using Polysorbate 80, it can be dissolved in the aqueous phase. For combinations, each emulsifier is added to its respective compatible phase.
-
-
Heating: Heat both the oil and aqueous phases separately to the same temperature (typically 60-70°C) to ensure miscibility and prevent precipitation of components.
-
Coarse Emulsion Formation: Slowly add the aqueous phase to the oil phase while mixing at a moderate speed with a standard stirrer.
-
Homogenization: Immediately subject the coarse emulsion to high-shear homogenization. The speed and duration of homogenization are critical parameters and should be optimized for the specific formulation (e.g., 5000-10000 rpm for 5-10 minutes).[6][8]
-
Cooling: Allow the emulsion to cool to room temperature while stirring gently to maintain homogeneity.
Measurement of Creaming Index
This protocol outlines the procedure for determining the creaming index as a measure of emulsion stability.
Materials:
-
Graduated cylinders or test tubes
-
Prepared emulsion samples
Procedure:
-
Sample Preparation: Fill identical graduated cylinders with a known volume (e.g., 10 mL) of the freshly prepared emulsion.
-
Storage: Store the cylinders undisturbed at a controlled temperature (e.g., 25°C).
-
Observation: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), measure the height of the cream layer (Hc) that forms at the top and the total height of the emulsion (He).
-
Calculation: Calculate the creaming index (CI) using the following formula: CI (%) = (Hc / He) x 100
Droplet Size Analysis by Dynamic Light Scattering (DLS)
DLS is a common technique for measuring the size distribution of sub-micrometer particles in a liquid.
Materials:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Cuvettes
-
Deionized water (for dilution)
-
Prepared emulsion samples
Procedure:
-
Sample Preparation: Dilute the emulsion sample with deionized water to a suitable concentration to avoid multiple scattering effects (typically a dilution factor of 100 to 1000).
-
Instrument Setup: Set the parameters on the DLS instrument, including the refractive index of the dispersant (water) and the dispersed phase (oil), and the temperature.
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Perform the measurement according to the instrument's operating procedure.
-
Data Analysis: The instrument's software will provide the mean droplet diameter (Z-average) and the Polydispersity Index (PDI). The PDI indicates the breadth of the size distribution.
Logical Relationship of Emulsifier Properties to Emulsion Stability
The effectiveness of an emulsifier is directly related to its ability to reduce the interfacial tension between the oil and water phases and to form a stable film around the dispersed droplets, thereby preventing coalescence.
Conclusion
Both this compound and Polysorbate 80 are effective emulsifying agents, but their optimal applications differ significantly due to their distinct hydrophilic-lipophilic properties. Polysorbate 80, with its high HLB, is generally superior for creating fine and stable oil-in-water emulsions. This compound, being more lipophilic, is a primary choice for water-in-oil systems.
For many formulations, particularly in the pharmaceutical and cosmetic fields, a combination of these two emulsifiers can provide enhanced stability that is not achievable with either agent alone.[9][10] The synergistic effect of a low-HLB and a high-HLB emulsifier allows for the formation of a more robust and stable interfacial film around the emulsion droplets. The experimental protocols and comparative data presented in this guide provide a foundational framework for the rational selection and optimization of these emulsifiers in the development of stable and effective emulsion-based products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. How high shear mixing can help improve emulsions [manufacturingchemist.com]
- 7. Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. repository.stifar.ac.id [repository.stifar.ac.id]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Sorbitan Stearate in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sorbitan (B8754009) stearate's performance in topical drug delivery systems against other commonly used alternatives. The information presented is supported by experimental data from various studies to assist in formulation development and optimization.
Executive Summary
Sorbitan stearate (B1226849), a non-ionic surfactant, is a well-established excipient in topical formulations, valued for its emulsifying, stabilizing, and thickening properties.[1][2] Its lipophilic nature makes it particularly suitable for water-in-oil (w/o) emulsions, though it is frequently used in combination with high HLB (Hydrophilic-Lipophilic Balance) emulsifiers to create stable oil-in-water (o/w) emulsions.[3][4] This guide delves into the comparative performance of sorbitan stearate in key areas of topical drug delivery: in vitro drug release, skin permeation enhancement, and formulation stability.
Comparative Performance Analysis
The selection of an appropriate emulsifier is critical as it can significantly influence the stability, bioavailability, and sensory characteristics of a topical formulation.[5] While direct comparative studies across a wide range of emulsifiers under identical conditions are limited, the following tables summarize findings from various sources to provide a comparative overview.
In Vitro Drug Release
The rate at which an active pharmaceutical ingredient (API) is released from its vehicle is a crucial factor in its therapeutic efficacy.
| Emulsifier System | Key Findings on In Vitro Drug Release | Reference |
| This compound | Formulations with this compound often exhibit sustained or controlled drug release profiles, particularly in organogels.[6] The release can be modulated by altering the concentration of this compound.[7][8] | [6][7][8] |
| Polysorbates (e.g., Polysorbate 80) | Generally facilitate faster drug release compared to lower HLB emulsifiers like this compound due to their higher water solubility. | [9] |
| Glyceryl Stearate | Often used in combination with other emulsifiers. Its effect on drug release is highly dependent on the overall formulation composition. | [10][11] |
| Cetearyl Alcohol | Primarily functions as a thickener and stabilizer. Its impact on drug release is often linked to the increased viscosity of the formulation, which can sometimes slow down the release rate.[12] | [10][11][12] |
Skin Permeation Enhancement
The ability of a formulation to deliver the API through the stratum corneum is paramount for its effectiveness.
| Emulsifier/Enhancer | Mechanism of Action & Performance | Reference |
| This compound | As a lipophilic surfactant, it can interact with and disrupt the ordered structure of the stratum corneum lipids, thereby enhancing drug penetration.[13][14] | [13][14][15] |
| Polysorbates (e.g., Polysorbate 80) | Can enhance permeation, but their effect is often less pronounced than other enhancers. They are considered to have no detectable penetration-enhancing effects for some drugs. | |
| Glyceryl Stearate | Primarily acts as a structural component of the emulsion and is not typically considered a primary penetration enhancer. | [5] |
| Cetearyl Alcohol | Mainly contributes to the viscosity and structure of the formulation, which can influence drug partitioning and subsequent permeation, but it is not a primary penetration enhancer. | [11] |
Formulation Stability
The long-term physical stability of a topical formulation is essential for its shelf-life and consistent performance.
| Emulsifier System | Key Findings on Formulation Stability | Reference |
| This compound | Provides good stability to emulsions, particularly when used as a co-emulsifier with a high HLB surfactant.[3] It contributes to the formation of a stable emulsion with consistent viscosity over time.[3] | [3][16] |
| Polysorbates (e.g., Polysorbate 80) | Effective at creating stable o/w emulsions, but can be prone to oxidation, which may impact long-term stability. | [9] |
| Glyceryl Stearate | When used in self-emulsifying (SE) grades, it can create highly stable emulsions.[5] It often works synergistically with other emulsifiers to enhance stability.[11] | [5][11] |
| Cetearyl Alcohol | Significantly contributes to the stability of emulsions by increasing the viscosity of the continuous phase and forming a stabilizing network.[10][11] | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of topical drug delivery systems.
In Vitro Release Testing (IVRT)
Objective: To measure the rate and extent of drug release from a semi-solid topical formulation.
Apparatus: Franz Diffusion Cell
Protocol:
-
Receptor Medium Selection: Choose a receptor medium in which the drug is sufficiently soluble to ensure sink conditions. This is often a buffered saline solution (e.g., PBS pH 7.4) or a hydro-alcoholic mixture.
-
Membrane Selection: An inert, synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate) is placed between the donor and receptor chambers.
-
Apparatus Setup:
-
Fill the receptor chamber with the degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Place a magnetic stir bar in the receptor chamber and maintain a constant stirring speed.
-
Maintain the temperature of the receptor chamber at 32°C ± 0.5°C to mimic skin surface temperature.
-
-
Dosing: Apply a finite dose of the topical formulation evenly onto the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Quantify the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of drug released per unit area over time. The release rate is typically determined from the slope of the linear portion of the cumulative amount released versus the square root of time plot.
Skin Permeation Study
Objective: To evaluate the permeation of a drug through the skin from a topical formulation.
Apparatus: Franz Diffusion Cell
Protocol:
-
Skin Preparation: Use excised human or animal (e.g., porcine or rat) skin. Remove any subcutaneous fat and hair. The skin is then mounted on the diffusion cell with the stratum corneum facing the donor compartment.
-
Apparatus Setup: The setup is similar to the IVRT protocol, with the excised skin serving as the membrane. The receptor chamber is maintained at 32°C ± 0.5°C.
-
Dosing: Apply a known quantity of the formulation to the surface of the stratum corneum.
-
Sampling and Analysis: Follow the same sampling and analysis procedure as described for IVRT.
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The lag time (Tlag) can be determined by extrapolating the linear portion of the curve to the x-axis.
Rheological Analysis
Objective: To characterize the flow and deformation properties of the topical formulation.
Apparatus: Rheometer (cone and plate or parallel plate geometry)
Protocol:
-
Sample Loading: Carefully apply the sample to the lower plate of the rheometer, ensuring no air bubbles are trapped.
-
Equilibration: Allow the sample to equilibrate to the testing temperature (typically 25°C or 32°C) for a set period.
-
Flow Curve Measurement: Perform a continuous shear rate ramp to determine the viscosity of the formulation as a function of shear rate. This helps to identify shear-thinning or shear-thickening behavior.
-
Oscillatory Measurement:
-
Amplitude Sweep: Conduct a strain or stress sweep at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain/stress.
-
Frequency Sweep: Perform a frequency sweep within the LVER to evaluate the formulation's structural stability over a range of time scales.
-
-
Data Analysis: Analyze the flow curves to determine viscosity and yield stress. From the oscillatory tests, determine the storage modulus (G'), loss modulus (G''), and tan delta (G''/G') to understand the viscoelastic properties of the formulation.
Visualizations
Experimental Workflow for Topical Formulation Evaluation
Caption: Workflow for the comparative evaluation of topical formulations.
Skin Permeation Pathways and Emulsifier Interaction
References
- 1. Interaction of Epicutaneously Applied Lipids with Stratum Corneum Depends on the Presence of either Emulsifiers or Hydrogenated Phosphatidylcholine | Semantic Scholar [semanticscholar.org]
- 2. specialchem.com [specialchem.com]
- 3. Oil in Water Emulsifier this compound Boosts Skincare Stability [mingyachemicals.com]
- 4. Development and characterization of topical formulation for maintenance therapy containing sorbitan monostearate with and without PEG‐100‐stearate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of Sorbitan Monostearate and Stearyl Alcohol on the Physicochemical Parameters of Sunflower-Wax-Based Oleogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of sorbitan monostearate concentration on the thermal, mechanical and drug release properties of oleogels | Semantic Scholar [semanticscholar.org]
- 9. chemistscorner.com [chemistscorner.com]
- 10. researchgate.net [researchgate.net]
- 11. Stabilizing effect of cetostearyl alcohol and glyceryl monostearate as co-emulsifiers on hydrocarbon-free O/W glyceride creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Influence of viscosity on drug release from ointments, creams, gels and emulsions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of epicutaneously applied lipids with stratum corneum depends on the presence of either emulsifiers or hydrogenated phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO1992010154A1 - Method and systems for administering drugs transdermally using sorbitan esters as skin permeation enhancers - Google Patents [patents.google.com]
- 16. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Sorbitan Stearate and Glyceryl Stearate for Stabilizing O/W Emulsions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate emulsifier is a critical determinant of the stability, efficacy, and sensory characteristics of oil-in-water (O/W) emulsions. Among the myriad of available options, sorbitan (B8754009) stearate (B1226849) and glyceryl stearate are two non-ionic emulsifiers widely employed in the pharmaceutical and cosmetic industries. This guide provides an objective comparison of their performance in stabilizing O/W emulsions, supported by physicochemical data and detailed experimental protocols to aid in formulation development.
Executive Summary
Both sorbitan stearate and glyceryl stearate can be utilized to stabilize O/W emulsions, often in conjunction with a higher HLB co-emulsifier. Glyceryl stearate, particularly its self-emulsifying (SE) grade, is generally considered a more potent primary emulsifier for O/W systems, capable of producing finer and more stable emulsions.[1][2] this compound, with its lower Hydrophilic-Lipophilic Balance (HLB), is an excellent co-emulsifier and can contribute significantly to the overall stability and texture of an emulsion.[3] The choice between the two will ultimately depend on the specific requirements of the formulation, including the desired droplet size, viscosity, and the nature of the oil phase.
Comparative Performance Analysis
While direct, head-to-head experimental studies comparing this compound and glyceryl stearate as sole emulsifiers for O/W emulsions under identical conditions are limited in the readily available scientific literature, a comparative overview can be constructed from their known physicochemical properties and typical performance in formulations.
Physicochemical Properties
| Property | This compound | Glyceryl Stearate (Non-SE) | Glyceryl Stearate (SE) |
| INCI Name | This compound | Glyceryl Stearate | Glyceryl Stearate SE |
| HLB Value | 4.7[3] | ~3.8[1] | 5 - 8[1] |
| Typical Use Level (%) | 1 - 5 | 1 - 10 | 1 - 10 |
| Primary Emulsion Type | W/O, but effective as a co-emulsifier in O/W[3] | W/O[1] | O/W[1] |
| Appearance | Cream-colored waxy substance | White or cream-colored wax-like solid | White or cream-colored wax-like solid |
Performance in O/W Emulsions
| Performance Metric | This compound | Glyceryl Stearate |
| Primary O/W Emulsifying Capacity | Less effective as a sole emulsifier; typically requires a high HLB co-emulsifier.[3] | Self-emulsifying grades are effective primary O/W emulsifiers.[1] |
| Expected Mean Droplet Size (µm) | Generally larger when used alone. | Can produce finer droplets, especially the SE grade (2 - 10 µm).[1] |
| Viscosity Contribution | Moderate to high; contributes to thickening. | Moderate to high; acts as a thickener and stabilizer.[1][4] |
| Stability Contribution | Enhances stability when used as a co-emulsifier by forming a stable interfacial film.[3] | Contributes to stability by reducing interfacial tension and increasing viscosity.[1][4] |
| Effect of pH | Generally stable over a wide pH range as it is a non-ionic surfactant. | Also stable over a wide pH range due to its non-ionic nature. |
| Effect of Temperature | Emulsions may show instability at elevated temperatures due to changes in surfactant solubility and interfacial film properties. | Emulsion stability can be sensitive to temperature fluctuations, which can affect the crystalline structure of the emulsifier at the interface.[5] |
Experimental Protocols
To empirically evaluate and compare the performance of this compound and glyceryl stearate in stabilizing O/W emulsions, the following experimental protocols can be employed.
Protocol 1: Preparation of O/W Emulsion
Objective: To prepare stable O/W emulsions using this compound and glyceryl stearate as the primary emulsifiers.
Materials:
-
This compound
-
Glyceryl Stearate (or Glyceryl Stearate SE)
-
High HLB co-emulsifier (e.g., Polysorbate 60, HLB 14.9)
-
Oil Phase (e.g., Mineral Oil, Isopropyl Myristate)
-
Deionized Water
-
Preservative (e.g., Phenoxyethanol)
Procedure:
-
Oil Phase Preparation: In a beaker, combine the chosen primary emulsifier (this compound or glyceryl stearate), co-emulsifier, and the oil phase. Heat to 75°C with continuous stirring until all components are melted and homogenous.
-
Aqueous Phase Preparation: In a separate beaker, combine the deionized water and preservative. Heat to 75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at a high shear rate (e.g., 5000 rpm) for 5 minutes.
-
Cooling: Continue gentle stirring while allowing the emulsion to cool to room temperature.
Protocol 2: Emulsion Stability Assessment
Objective: To evaluate the physical stability of the prepared emulsions over time and under stress conditions.
Methods:
-
Macroscopic Observation: Visually inspect the emulsions for any signs of phase separation, creaming, or coalescence at regular intervals (e.g., 24 hours, 1 week, 1 month) at different storage temperatures (e.g., 4°C, 25°C, 40°C).
-
Centrifugation Test: Centrifuge the emulsion samples at 3000 rpm for 30 minutes. Measure the volume of any separated phases to calculate the creaming or sedimentation index.
-
Freeze-Thaw Cycling: Subject the emulsions to at least three cycles of freezing at -10°C for 24 hours followed by thawing at 25°C for 24 hours. Observe for any phase separation or changes in consistency.
Protocol 3: Droplet Size Analysis
Objective: To determine the mean droplet size and size distribution of the dispersed oil phase.
Method:
-
Dynamic Light Scattering (DLS) or Laser Diffraction: Dilute the emulsion with deionized water to an appropriate concentration to prevent multiple scattering effects. Analyze the sample using a suitable particle size analyzer to determine the z-average mean droplet diameter and the polydispersity index (PDI). A smaller droplet size and lower PDI generally indicate a more stable emulsion.[6]
Protocol 4: Viscosity Measurement
Objective: To characterize the rheological properties of the emulsions.
Method:
-
Rotational Viscometry: Use a rotational viscometer with a suitable spindle to measure the viscosity of the emulsions at a controlled temperature (e.g., 25°C). Measure the viscosity at various shear rates to understand the flow behavior of the emulsion (e.g., Newtonian, shear-thinning).
Visualization of Experimental Workflow
Caption: Workflow for the comparative evaluation of emulsifiers.
Conclusion
Both this compound and glyceryl stearate are valuable non-ionic surfactants for the formulation of O/W emulsions. Glyceryl stearate, particularly in its self-emulsifying form, generally functions as a more effective primary emulsifier for creating fine and stable O/W emulsions.[1] this compound, with its lower HLB, is an excellent choice as a co-emulsifier to enhance the stability and modulate the viscosity and sensory profile of the final product. The optimal choice will be dictated by the specific formulation goals, including the desired droplet size, rheology, and the overall stability requirements of the emulsion system. The provided experimental protocols offer a framework for conducting direct comparative studies to inform the selection of the most suitable emulsifier for a given application.
References
assessing the synergistic effects of sorbitan stearate with other non-ionic surfactants
An Objective Analysis of Sorbitan (B8754009) Stearate's Performance with Non-Ionic Partners in Emulsion Stabilization
In the intricate world of formulation science, achieving a stable and effective emulsion is paramount. The selection of surfactants is a critical determinant of success, and often, a single emulsifier is insufficient to provide the desired stability. This guide delves into the synergistic effects observed when sorbitan stearate (B1226849) (a lipophilic, low Hydrophile-Lipophile Balance (HLB) non-ionic surfactant) is combined with other, more hydrophilic, non-ionic surfactants. By blending these agents, formulators can achieve a required HLB for a specific oil phase, leading to significantly enhanced emulsion stability, finer droplet size, and improved overall performance. This principle is fundamental in the development of a wide array of products, from pharmaceuticals to cosmetics.[1][2]
This analysis provides researchers, scientists, and drug development professionals with a comparative look at the performance of sorbitan stearate in such blends, supported by experimental data and detailed methodologies.
Understanding the Synergy: The HLB System at Work
The Hydrophile-Lipophile Balance (HLB) system is a crucial framework for selecting emulsifiers.[2] this compound, also known as Span 60, possesses a low HLB value of 4.7, making it oil-soluble and effective for forming water-in-oil (W/O) emulsions.[3][4] To create stable oil-in-water (O/W) emulsions, it is often blended with a high HLB surfactant, such as Polysorbate 60 (Tween 60, HLB 14.9) or Polysorbate 80 (Tween 80, HLB 15.0).[1][3] The synergy arises from the ability of the combined surfactants to pack more efficiently at the oil-water interface, reducing interfacial tension and forming a stable barrier against droplet coalescence.[1][5] The effective HLB of the blend can be calculated as an algebraic mean of the individual surfactant HLBs, allowing for precise tailoring to the requirements of the oil phase.[1]
Comparative Performance Data
The synergistic effect of blending this compound with other non-ionic surfactants is evident in the resulting emulsion characteristics. The following tables summarize experimental findings from various studies, showcasing the impact of these blends on emulsion stability and droplet size.
Table 1: Emulsion Stability Assessment
| Surfactant Blend (Low HLB + High HLB) | Oil Phase | Key Findings | Reference |
| This compound (Span 60) + Polysorbate 80 (Tween 80) | Nutmeg Oil | Produced a nanoemulsion with the finest stability, showing a 0% creaming index. | [6] |
| This compound (Span 60) + Brij 35 | Jojoba Oil, Liquid Paraffin, Isopropyl Myristate | This blend demonstrated the greatest emulsion stability based on the lowest aqueous phase separation across all oils tested. | [7] |
| Sorbitan Monooleate (Span 80) + Polysorbate 80 (Tween 80) | Ethyl Cinnamate | An optimal ratio of these surfactants increased the viscosity and homogeneity of the emulsion, indicating enhanced stability. | [5] |
| This compound (Span 60) + Polysorbate 80 (Tween 80) | Soybean Oil | Exhibited a creaming layer after centrifugation, indicating moderate stability under stress conditions. | [8] |
Table 2: Droplet Size Analysis
| Surfactant Blend (Low HLB + High HLB) | Oil Phase | Mean Droplet Diameter | Polydispersity Index (PDI) | Reference |
| This compound (Span 60) + Polysorbate 80 (Tween 80) | Nutmeg Oil | 95.88 nm | 0.03 | [6] |
| Gelatin + This compound (Span 60) | Nutmeg Oil | 2300.55 nm | > 0.1 | [6] |
| Gelatin + Polysorbate 80 (Tween 80) | Nutmeg Oil | 103.82 nm | 0.05 | [6] |
| Medium & Long-Chain Triglycerides (MCT & LCT) SEDDS | Progesterone | 21.23 nm | - | [9] |
Note: The data presented is compiled from different studies which may have used varying concentrations, oil phases, and preparation methods. Therefore, direct comparison should be made with caution.
Experimental Protocols
The assessment of surfactant synergy and emulsion quality relies on a set of standardized experimental procedures. Below are detailed methodologies for key experiments cited in the literature.
Emulsion Preparation (Hot Process for this compound)
This method is necessary due to the solid nature of this compound at room temperature.[8]
-
Materials: Oil phase (e.g., soybean oil), aqueous phase (purified water), this compound (Span 60), and a high HLB non-ionic surfactant (e.g., Polysorbate 80).
-
Procedure:
-
Prepare the oil phase by dissolving the calculated amount of this compound and any other oil-soluble components in the oil. Heat the mixture to 65-70°C with continuous stirring until all components are fully melted and dissolved.[8]
-
In a separate vessel, prepare the aqueous phase by dissolving the high HLB surfactant (e.g., Polysorbate 80) and any other water-soluble components in purified water. Heat to the same temperature as the oil phase (65-70°C).
-
Slowly add the aqueous phase to the oil phase (or vice versa, depending on the desired emulsion type) while mixing with a high-speed homogenizer (e.g., at 500-4000 rpm).[10]
-
Continue homogenization for a set period (e.g., 5-10 minutes) to ensure the formation of a fine emulsion.
-
Allow the emulsion to cool to room temperature while stirring gently.
-
Emulsion Stability Assessment
a) Creaming Index (CI): A macroscopic evaluation of gravitational separation.[8]
-
Procedure:
-
Place a freshly prepared emulsion sample in a graduated cylinder or test tube and seal it.
-
Store the sample under specific conditions (e.g., room temperature, 40°C) for a defined period (e.g., 24 hours, 7 days, 28 days).[7]
-
Measure the total height of the emulsion (Ht) and the height of the separated cream or serum layer (Hc).
-
Calculate the Creaming Index using the formula: CI (%) = (Hc / Ht) x 100.
-
A lower CI value indicates higher stability.[8]
-
b) Centrifugation: An accelerated stability test to assess resistance to creaming or phase separation under stress.
-
Procedure:
-
Place a known volume of the emulsion in a centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined time (e.g., 30 minutes).
-
After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or coalescence. The volume or height of any separated layer can be measured to quantify instability.
-
Droplet Size and Polydispersity Index (PDI) Analysis
This is typically performed using Dynamic Light Scattering (DLS).[9]
-
Procedure:
-
Prepare the sample by diluting the emulsion in purified water to an appropriate concentration to avoid multiple scattering effects.[9]
-
Filter the diluted sample through a micron-sized filter (e.g., 1 µm) if necessary to remove large aggregates or dust.[9]
-
Place the sample in a cuvette and insert it into the DLS instrument (e.g., Zetasizer Nano-ZS).
-
Allow the sample to equilibrate to the measurement temperature (e.g., 25°C).
-
Perform the measurement to obtain the mean droplet diameter (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.1 indicates a highly uniform and monodisperse droplet size distribution.[6]
-
Interfacial Tension (IFT) Measurement
Methods like the Du Noüy ring or pendant drop tensiometry are used to measure the tension at the oil-water interface, which surfactants aim to lower.
-
Procedure (Du Noüy Ring Method): [11][12]
-
Calibrate the tensiometer with a liquid of known surface tension.
-
Place the aqueous surfactant solution in a sample vessel, ensuring the temperature is controlled.
-
Carefully layer the oil phase on top of the aqueous phase.
-
Position a platinum-iridium ring at the interface.
-
Slowly pull the ring upwards through the interface. The force required to detach the ring from the interface is measured.
-
The instrument software calculates the interfacial tension based on this force, the ring dimensions, and the densities of the two phases.
-
Logical Relationships in Emulsion Stability
The stability of an emulsion is not determined by a single factor but is the result of a complex interplay between formulation and process parameters. The choice of surfactant blend directly influences key physicochemical properties, which in turn dictate the long-term stability of the system.
References
- 1. chemagent.su [chemagent.su]
- 2. researchgate.net [researchgate.net]
- 3. Sorbitan Monostearate Span 60 | 1338-41-6 | E491 - HUANA [huanachemical.com]
- 4. e-jurnal.pnl.ac.id [e-jurnal.pnl.ac.id]
- 5. repository.stifar.ac.id [repository.stifar.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. romanpub.com [romanpub.com]
- 8. The Impact of Surfactant Structures and High-Speed Mixing Dynamics in Achieving Nano-Sized Emulsions with Simple High-Speed Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Droplet Size Reduction of Self-Emulsifying Drug Delivery System (SEDDS) Using the Hybrid of Medium and Long-Chain Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.uva.nl [pure.uva.nl]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. DSpace [helda.helsinki.fi]
Performance of Sorbitan Esters in Nanoparticle Stabilization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate stabilizer is paramount in the formulation of stable and effective nanoparticle systems. Sorbitan (B8754009) esters, a class of non-ionic surfactants, are widely utilized for their biocompatibility and their ability to stabilize various nanoparticle formulations. This guide provides a comparative analysis of the performance of different sorbitan esters—Span® 20, Span® 40, Span® 60, and Span® 80—in nanoparticle stabilization, supported by experimental data from various studies.
The stability and physicochemical characteristics of nanoparticles are critically influenced by the properties of the surfactant used. The Hydrophilic-Lipophilic Balance (HLB) value, which indicates the balance of the size and strength of the hydrophilic and lipophilic moieties of a surfactant, is a key factor. Sorbitan esters have low HLB values, making them suitable for stabilizing water-in-oil emulsions and for use in the formulation of nanoparticles such as niosomes and polymeric nanoparticles.
Comparative Performance Data
The following tables summarize quantitative data from various studies, comparing the performance of different sorbitan esters in stabilizing nanoparticles. It is important to note that the nanoparticle size, polydispersity index (PDI), and zeta potential are influenced by the entire formulation and the preparation method, not just the sorbitan ester used.
| Sorbitan Ester | Nanoparticle System | Preparation Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Span 20 | PLGA Paclitaxel (B517696) Nanoparticles | Solvent Evaporation | 160 ± 11.9 | 0.9 ± 0.2 | 0.6 ± 1.1 | [1] |
| Span 60 | Niosomes | Thin-film Hydration | - | - | - | [2] |
| Span 80 | Silver Nanoparticles | High-Shear Homogenization | 13.02 - 300.12 | - | - | [3] |
| Span 80 | PLGA-LDH-MTX Nanoparticles | - | - | 0.15 - 0.18 | - | |
| Span 80 | Vitamin D3 Nanoemulsion | Water Titration | 93.92 - 185.5 | < 1 | -7.29 to -13.56 | [4] |
Note: A lower Polydispersity Index (PDI) value (closer to 0) indicates a more uniform and monodisperse particle size distribution.[2] Zeta potential values greater than +30 mV or less than -30 mV are generally indicative of good colloidal stability.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for common nanoparticle preparation techniques using sorbitan esters.
Thin-Film Hydration Method
This method is widely used for the preparation of niosomes and other vesicular systems.[5]
-
Preparation of the Lipid Phase: The sorbitan ester and cholesterol are dissolved in a suitable organic solvent (e.g., chloroform (B151607), diethyl ether, or a mixture of chloroform and methanol) in a round-bottom flask.
-
Film Formation: The organic solvent is slowly evaporated under reduced pressure using a rotary evaporator. This process leaves a thin, dry film of the lipid mixture on the inner wall of the flask.
-
Hydration: The thin film is hydrated with an aqueous phase (e.g., phosphate-buffered saline or a specific buffer containing the active pharmaceutical ingredient) by gentle agitation. The hydration temperature should be above the gel-to-liquid crystal transition temperature (Tc) of the surfactant.
-
Size Reduction: The resulting multilamellar vesicles are typically subjected to sonication or extrusion to reduce their size and produce unilamellar vesicles with a more uniform size distribution.[2]
High-Shear Homogenization
This is a high-energy method suitable for producing nanoemulsions and solid lipid nanoparticles.[6]
-
Phase Preparation: The oil phase, containing the sorbitan ester and the lipid or oil, is heated to a temperature above the melting point of the lipid. The aqueous phase, containing any hydrophilic components, is heated to the same temperature.
-
Pre-emulsion Formation: The hot aqueous phase is added to the hot oil phase under continuous stirring to form a coarse pre-emulsion.
-
Homogenization: The pre-emulsion is then subjected to high-shear homogenization using a high-speed homogenizer (e.g., Ultra-Turrax) at a high revolution per minute (rpm) for a specific duration to reduce the droplet size to the nanometer range.[3]
-
Cooling: The resulting nanoemulsion is cooled down to room temperature while stirring. For solid lipid nanoparticles, this cooling step leads to the solidification of the lipid droplets.
Nanoprecipitation (Solvent Displacement)
This technique is commonly used for the preparation of polymeric nanoparticles.[7][8]
-
Organic Phase Preparation: The polymer and the sorbitan ester are dissolved in a water-miscible organic solvent (e.g., acetone, ethanol). The hydrophobic drug is also dissolved in this phase.[7]
-
Aqueous Phase Preparation: An aqueous solution is prepared, which may contain a co-stabilizer.[7]
-
Nanoparticle Formation: The organic phase is slowly injected into the aqueous phase under moderate magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.[7][8]
-
Solvent Removal: The organic solvent is removed from the nanoparticle suspension by evaporation under reduced pressure or by dialysis.[7]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comparative assessment of different sorbitan esters in nanoparticle stabilization.
Caption: Workflow for comparing sorbitan ester performance.
References
- 1. Effect of polymeric stabilizers on the size and stability of PLGA paclitaxel nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Sorbitan Ester Stabilized Uniform Spherical Silver Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 4. Development, stabilization, and characterization of nanoemulsion of vitamin D3-enriched canola oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Surfactant Structures and High-Speed Mixing Dynamics in Achieving Nano-Sized Emulsions with Simple High-Speed Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Sorbitan Stearate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of sorbitan (B8754009) stearate (B1226849), a widely used excipient in pharmaceutical formulations. The selection of a suitable analytical method is critical for ensuring product quality and regulatory compliance. This document summarizes key performance data from validated methods and provides detailed experimental protocols to assist in the selection and implementation of the most appropriate technique for your specific needs.
Comparison of Analytical Methods
The quantification of sorbitan stearate can be achieved through several analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods due to their specificity and sensitivity.
| Method | Principle | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPLC-RID | Separation based on polarity, detection by Refractive Index Detector. | >0.99 | 92-100% | <5% | Reported as "well below normal concentrations" | Reported as "well below normal concentrations" | [1][2] |
| GC-FID | Separation of volatile derivatives, detection by Flame Ionization Detector. | Not explicitly stated | 82-99% (for polyols after hydrolysis) | Not explicitly stated | ~0.01% | Not explicitly stated | [3] |
| HPLC-HRMS | Separation by HPLC coupled with high-resolution mass spectrometry for detection. | Not explicitly stated | Determined to be accurate | Not explicitly stated | Not explicitly stated | Not explicitly stated | [1] |
| Spectrophotometry | Measures peroxide content which can be an indicator of stability, not a direct quantification of this compound. | Not applicable | Not applicable | Not applicable | Not applicable | Not applicable | [4] |
Experimental Protocols
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the direct analysis of sorbitan esters without derivatization.
Sample Preparation:
-
Dissolve a known weight of the sample in an appropriate solvent (e.g., isopropanol/water mixture).
-
Filter the solution through a 0.45 µm filter before injection.
Chromatographic Conditions:
Validation Parameters:
-
Linearity: Prepare a series of calibration standards of this compound in the mobile phase and inject them into the HPLC system. Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Spike a known amount of this compound into a placebo formulation or sample matrix and calculate the percentage recovery.
-
Precision: Analyze multiple preparations of the same sample (intraday precision) and on different days (interday precision) and calculate the relative standard deviation (RSD).
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method typically involves hydrolysis of the this compound followed by derivatization of the resulting polyols.
Sample Preparation:
-
Homogenize the sample with a suitable solvent like chloroform (B151607) and filter.[3]
-
Saponify the dried extract with 0.1N NaOH in ethanol (B145695) at 80°C for 1 hour.[3]
-
Acidify the mixture and wash with hexane (B92381) to remove fatty acids.[3]
-
Dry the aqueous layer containing the polyols (isosorbide, 1,4-sorbitan, D-sorbitol).[3]
-
Derivatize the polyols at 70°C with a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane to form trimethylsilyl (B98337) (TMS) derivatives.[3]
Chromatographic Conditions:
-
Column: 2% Dexsil 300 column.[3]
-
Temperature Program: 120°C to 250°C at 10°C/min.[3]
-
Detector: Flame Ionization Detector (FID).
-
Carrier Gas: Nitrogen or Helium.
Validation Parameters:
-
Recovery: Spike known amounts of sorbitan monostearate into the sample matrix and perform the entire sample preparation and analysis procedure. Calculate the recovery of the individual polyols. Average recoveries for the polyols have been reported to be in the range of 82-99%.[3]
-
Limit of Detection: The detection limit for this method has been reported to be approximately 0.01%.[3]
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for analytical method validation and the logical relationship of key validation parameters.
Caption: General workflow for analytical method validation.
Caption: Interrelationship of key analytical method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic analysis of sorbitan fatty acid esters | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Spectrophotometric method for quantitation of peroxides in sorbitan monooleate and monostearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of sorbitan fatty acid esters by HPLC | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Sorbitan Stearate and Lecithin as Food Emulsifiers
For Researchers, Scientists, and Drug Development Professionals
In the realm of food science and pharmaceutical development, the selection of an appropriate emulsifier is paramount to ensuring product stability, texture, and overall quality. Among the myriad of options, sorbitan (B8754009) stearate (B1226849) and lecithin (B1663433) are two widely utilized food-grade emulsifiers. This guide provides an objective, data-driven comparison of their performance, drawing upon available experimental evidence to assist researchers in making informed decisions for their specific applications.
Executive Summary
Sorbitan stearate, a synthetic non-ionic surfactant, and lecithin, a naturally occurring phospholipid mixture, both function effectively as emulsifiers but exhibit distinct properties that make them suitable for different applications. This compound is particularly effective in creating stable water-in-oil (W/O) emulsions, while lecithin is a versatile emulsifier for oil-in-water (O/W) emulsions. Their performance is dictated by their chemical structure, which influences their Hydrophilic-Lipophilic Balance (HLB), interfacial activity, and interaction with other components in a formulation.
Comparative Data of Emulsifier Properties
The following table summarizes the key physicochemical properties of this compound and lecithin.
| Property | This compound | Lecithin | Source(s) |
| Chemical Class | Non-ionic surfactant, Sorbitan ester | Phospholipid | [1] |
| HLB Value | ~4.7 | 4-9 (variable depending on source and processing) | [1][2] |
| Solubility | Soluble in oils, insoluble in water | Dispersible in water, soluble in oils | [1][2] |
| Typical Emulsion Type | Water-in-Oil (W/O) | Oil-in-Water (O/W) | [1][2] |
| Common Food Applications | Baked goods, icings, coffee whiteners, chocolate coatings | Chocolate, baked goods, margarine, salad dressings, instant foods | [3][4][5] |
| Regulatory Status (USA) | Generally Recognized as Safe (GRAS) | Generally Recognized as Safe (GRAS) | [6] |
Experimental Performance Analysis
While direct head-to-head comparative studies with identical experimental parameters are limited, this section synthesizes available data to provide a comparative performance overview.
Emulsion Stability
Emulsion stability, the ability of an emulsion to resist changes in its properties over time, is a critical performance indicator. A study comparing polysorbate 60 (a polyoxyethylene derivative of sorbitan monostearate) and soy lecithin in oil-in-water emulsions found that both emulsifiers were capable of producing stable emulsions. The emulsions stabilized by both polysorbate 60 and soy lecithin were observed to be stable and homogeneous across various fat fractions (10-50%) for at least 9 hours after preparation[3]. In contrast, emulsions made with sodium dodecyl sulfate (B86663) (SDS) showed significantly lower stability[3]. While this study used a derivative of this compound, it suggests that sorbitan esters can create highly stable emulsions comparable to lecithin.
Particle Size Distribution
The particle size of the dispersed phase is a crucial factor influencing emulsion stability and texture. Generally, smaller and more uniform particle sizes lead to more stable emulsions. In the aforementioned comparative study, both polysorbate 60 and soy lecithin were effective in creating emulsions, implying they both contribute to the formation of small droplets, although specific particle size data was not provided in the abstract[3]. Another study focusing on lecithin showed that increasing the lecithin ratio from 0% to 0.2% in a wheat germ oil-in-water emulsion led to an increase in the mean particle diameter from 3.36 to 7.72 µm[7]. This suggests that the optimal concentration of lecithin is crucial for achieving the desired particle size. For sorbitan esters, it is known that they can be used to produce emulsions with a wide range of particle sizes, often in combination with other emulsifiers to achieve the desired HLB.
Rheological Properties
Interfacial Tension
Experimental Protocols
To facilitate reproducible research, the following are detailed methodologies for key experiments used to evaluate emulsifier performance.
Emulsion Preparation and Stability Measurement
Objective: To prepare oil-in-water emulsions stabilized by either this compound or lecithin and to evaluate their stability over time.
Materials:
-
This compound
-
Lecithin
-
Vegetable oil (e.g., soybean oil)
-
Distilled water
-
High-shear homogenizer
-
Graduated cylinders
-
Spectrophotometer (optional)
Protocol:
-
Preparation of Oil Phase: Dissolve the desired concentration of this compound or lecithin in the vegetable oil. Heat gently if necessary to ensure complete dissolution.
-
Preparation of Aqueous Phase: Use distilled water as the aqueous phase.
-
Emulsification: Heat both the oil and aqueous phases to a specified temperature (e.g., 60°C). Gradually add the aqueous phase to the oil phase while homogenizing at a high speed for a set duration (e.g., 5 minutes).
-
Stability Assessment (Creaming Index):
-
Immediately after homogenization, pour a known volume of the emulsion into a graduated cylinder and seal it.
-
Store the cylinders at a constant temperature (e.g., 25°C).
-
At regular intervals (e.g., 0, 1, 2, 24, 48 hours), measure the height of the cream layer (top layer) and the total height of the emulsion.
-
Calculate the Creaming Index (CI) as: CI (%) = (Height of cream layer / Total height of emulsion) x 100
-
-
Stability Assessment (Turbiscan): For a more detailed analysis, a Turbiscan instrument can be used to monitor changes in backscattering and transmission profiles of the emulsion over time, providing information on creaming, sedimentation, flocculation, and coalescence.
Particle Size Analysis
Objective: To determine the droplet size distribution of the prepared emulsions.
Methodology: Laser Diffraction
-
Instrument: Use a laser diffraction particle size analyzer.
-
Sample Preparation: Dilute a small aliquot of the emulsion with a suitable solvent (usually the continuous phase, e.g., water for O/W emulsions) to achieve the optimal obscuration level recommended by the instrument manufacturer.
-
Measurement: Introduce the diluted sample into the instrument and perform the measurement. The instrument will provide data on the particle size distribution, including parameters like the volume-weighted mean diameter (D[4][11]) and the surface-weighted mean diameter (D[3][11]).
-
Data Analysis: Compare the particle size distributions of emulsions stabilized with this compound and lecithin.
Viscosity Measurement
Objective: To characterize the rheological properties of the emulsions.
Methodology: Rotational Rheometry
-
Instrument: Use a rotational rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).
-
Sample Loading: Carefully load the emulsion sample onto the rheometer, ensuring no air bubbles are trapped.
-
Temperature Control: Maintain a constant temperature throughout the measurement (e.g., 25°C).
-
Flow Sweep: Perform a steady-state flow sweep by varying the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹).
-
Data Analysis: Plot the apparent viscosity as a function of the shear rate. Compare the viscosity profiles of the emulsions made with this compound and lecithin.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Simplified mechanism of emulsification at the oil-water interface.
Caption: General experimental workflow for comparing emulsifier performance.
Conclusion
Both this compound and lecithin are effective food-grade emulsifiers, each with its own set of advantages. This compound, with its low HLB value, is a strong candidate for creating stable water-in-oil emulsions. Lecithin, with its variable HLB, is a versatile and natural choice for oil-in-water systems. The selection between the two will ultimately depend on the specific requirements of the food or pharmaceutical formulation, including the desired emulsion type, texture, and labeling considerations (natural vs. synthetic). The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to determine the optimal emulsifier for a given application. Further research directly comparing these two emulsifiers under identical conditions is warranted to provide more definitive quantitative data.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Sorbitan Monostearate and Stearyl Alcohol on the Physicochemical Parameters of Sunflower-Wax-Based Oleogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lecithin’s Roles in Oleogelation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Re‐evaluation of sorbitan monostearate (E 491), sorbitan tristearate (E 492), sorbitan monolaurate (E 493), sorbitan mo… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
Evaluating Sorbitan Stearate's Efficacy in Preventing Ostwald Ripening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ostwald ripening, a critical destabilization phenomenon in emulsions, poses a significant challenge in the formulation of pharmaceuticals, foods, and cosmetics. This process, where larger droplets grow at the expense of smaller ones, leads to a coarsening of the emulsion over time, ultimately affecting product stability, bioavailability, and shelf-life. This guide provides a comparative analysis of sorbitan (B8754009) stearate (B1226849) (a non-ionic surfactant) and its alternatives in preventing Ostwald ripening, supported by experimental data and detailed methodologies.
Understanding Ostwald Ripening
Ostwald ripening is a thermodynamically driven process. Molecules of the dispersed phase have a higher chemical potential in smaller droplets compared to larger ones due to the higher interfacial curvature. This difference in chemical potential drives the diffusion of dispersed phase molecules from smaller droplets, through the continuous phase, to the surface of larger droplets. This molecular migration leads to the dissolution of small droplets and the growth of large ones.
dot
Caption: The process of Ostwald ripening.
Comparative Analysis of Stabilizers
The efficacy of various stabilizers in preventing Ostwald ripening is compared below. The primary mechanism by which these stabilizers work is by forming a protective layer at the oil-water interface, which can act as a barrier to molecular diffusion and, in some cases, reduce interfacial tension.
| Stabilizer System | Mechanism of Action | Advantages | Disadvantages |
| Sorbitan Stearate (Span 60) | Non-ionic surfactant that adsorbs at the oil-water interface, forming a condensed film that can hinder the diffusion of oil molecules. | Cost-effective, widely available, forms stable water-in-oil (W/O) emulsions, and can be combined with polysorbates for oil-in-water (O/W) emulsions.[1] | Can be less effective than polymeric or particulate stabilizers in providing long-term stability against Ostwald ripening.[2] |
| Polysorbates (e.g., Tween 80) | Non-ionic surfactants that provide steric hindrance at the interface, preventing droplet coalescence and potentially slowing diffusion. | Highly effective for O/W emulsions, good solubilizing properties.[3] | Can be prone to oxidation, which may affect long-term stability.[4][5] |
| Lecithin (B1663433) | A natural phospholipid that forms a viscoelastic film at the interface, providing a barrier to diffusion. | Biocompatible, biodegradable, and perceived as a "natural" emulsifier.[6][7] Can be effective in preventing both coalescence and Ostwald ripening.[8] | Performance can be variable depending on the source and purity. May require combination with other stabilizers for optimal performance.[9][10] |
| Pickering Emulsions (e.g., Silica (B1680970) Nanoparticles) | Solid particles that irreversibly adsorb to the oil-water interface, creating a rigid barrier that effectively halts Ostwald ripening.[7][11] | Exceptional long-term stability.[12][13][14] The solid particle layer provides a robust physical barrier. | Can be more complex to formulate, and particle selection is critical. Potential for aggregation of nanoparticles.[6][9] |
Quantitative Data Summary
Direct head-to-head comparative studies on the efficacy of these stabilizers against Ostwald ripening under identical conditions are limited in publicly available literature. However, data from various studies can be synthesized to provide a semi-quantitative comparison. The rate of Ostwald ripening is often quantified by the change in the cube of the average droplet radius over time (ω = dr³/dt), as predicted by the Lifshitz-Slyozov-Wagner (LSW) theory.[15][16]
| Stabilizer | Emulsion System | Key Findings | Ostwald Ripening Rate (ω) | Reference |
| Sorbitan Monostearate & Polysorbate 80 | Nanoemulsions | Nanoemulsions exhibited negative Ostwald ripening rates initially, suggesting a slow equilibrium process. Droplet sizes ranged from 168 to 200 nm after one week. | Negative initially | [2][17] |
| Lecithin | Oil-in-water nanoemulsions | The breakdown of nanoemulsions was attributed to Ostwald ripening. Instability increased with higher surfactant concentration for smaller droplets (100-200 nm). | Not explicitly quantified | [18] |
| Lecithin & Xanthan Gum | Oil-in-water emulsion | Optimized concentrations of lecithin and xanthan gum resulted in stable emulsions with minimal change in droplet size over 14 days. | Low (qualitative) | [19] |
| Tween 20 & Almax 3800 (Sorbitan Monooleate) | MCT nanoemulsions | A combination of Tween 20 and Almax 3800 (6:4 wt%) produced the most stable nanoemulsions against Ostwald ripening. | Minimized | [20] |
| Silica Nanoparticles (Pickering Emulsion) | Oil-in-water | Pickering emulsions stabilized by silica nanoparticles showed excellent long-term stability with no significant change in droplet size. | Effectively zero | [12][13][14] |
Note: The Ostwald ripening rates are highly dependent on the specific formulation (oil type, surfactant concentration, etc.) and experimental conditions. Therefore, the values in the table should be interpreted as indicative of relative performance.
Experimental Protocols
Emulsion Preparation (General Protocol)
A standardized method for preparing oil-in-water (O/W) emulsions is crucial for comparing the efficacy of different stabilizers.
Materials:
-
Dispersed Phase: e.g., Medium-chain triglyceride (MCT) oil
-
Continuous Phase: Deionized water
-
Stabilizers: this compound, Polysorbate 80, Lecithin, Silica nanoparticles (e.g., Aerosil COK 84)
-
Co-surfactant (if applicable)
Procedure:
-
Aqueous Phase Preparation: Dissolve the hydrophilic stabilizer (e.g., Polysorbate 80, Lecithin) in the continuous phase (water) with gentle stirring. For Pickering emulsions, disperse the silica nanoparticles in the aqueous phase, often with the aid of sonication.
-
Oil Phase Preparation: Dissolve the lipophilic stabilizer (e.g., this compound) in the dispersed phase (oil) with gentle heating if necessary.
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed using a high-shear mixer (e.g., Ultra-Turrax) for 2-5 minutes to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a set number of cycles (e.g., 3-5 cycles) at a specified pressure (e.g., 500 bar) to produce a fine emulsion with a narrow droplet size distribution.[21]
-
Cooling: Cool the emulsion to room temperature.
dot
Caption: A typical workflow for emulsion preparation.
Measurement of Ostwald Ripening
The primary method for quantifying Ostwald ripening is to monitor the change in droplet size distribution over time.
Instrumentation:
-
Dynamic Light Scattering (DLS) for sub-micron droplets.
-
Laser Diffraction for micron-sized droplets.
Procedure:
-
Initial Measurement: Immediately after preparation, determine the initial droplet size distribution of the emulsion using DLS or laser diffraction. This serves as the baseline (t=0).
-
Incubation: Store the emulsion samples under controlled temperature conditions (e.g., 25°C and 40°C) in sealed containers to prevent evaporation.
-
Time-point Measurements: At regular intervals (e.g., 1, 7, 14, and 28 days), gently agitate the sample and measure the droplet size distribution again.
-
Data Analysis:
-
Plot the mean droplet diameter or the cube of the mean droplet radius against time.
-
Calculate the Ostwald ripening rate (ω) from the slope of the linear portion of the plot of the cube of the average radius versus time.
-
References
- 1. cir-safety.org [cir-safety.org]
- 2. The Impact of Surfactant Structures and High-Speed Mixing Dynamics in Achieving Nano-Sized Emulsions with Simple High-Speed Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorbitan Monooleate and Polysorbate 80 - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 4. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pickering emulsions stabilized by charged nanoparticles - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. Is there a difference between surfactant-stabilised and Pickering emulsions? - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01375D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Interfacial properties as stability predictors of lecithin-stabilized perfluorocarbon emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pickering Emulsions Stabilized by Mesoporous Nanoparticles with Different Morphologies in Combination with DTAB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ostwald ripening - Wikipedia [en.wikipedia.org]
- 17. tandfonline.com [tandfonline.com]
- 18. [PDF] Ostwald Ripening in Hydrogenated Lecithin-stabilized Oil-in-Water Nano-emulsions | Semantic Scholar [semanticscholar.org]
- 19. arrow.tudublin.ie [arrow.tudublin.ie]
- 20. A study on the formation and Ostwald ripening stability of nanoemulsion with various emulsifiers -Journal of the Korean Applied Science and Technology [koreascience.kr]
- 21. Influence of environmental conditions on the stability of oil in water emulsions containing droplets stabilized by lecithin-chitosan membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Drug Release from Sorbitan Stearate-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
Sorbitan (B8754009) monostearate (also known as Span 60), a non-ionic surfactant, is a widely utilized excipient in the pharmaceutical industry for the formulation of various dosage forms, including organogels, creams, and suppositories.[1][2] Its appeal lies in its biocompatibility, emulsifying properties, and its ability to form structured delivery systems that can modulate drug release.[3][4] This guide provides a comparative analysis of in vitro drug release from sorbitan stearate-based formulations, supported by experimental data from published studies.
Comparative Drug Release Data
The following table summarizes in vitro drug release data from various studies investigating this compound-based formulations. This allows for a direct comparison of release profiles under different conditions and with alternative formulations.
| Drug | Formulation Type | Sorbitan Stearate (B1226849) Concentration (%) | Key Release Findings | Release Kinetics Model | Reference |
| Tenoxicam | Organogel | 5-20 | Prolonged release was observed. The release mechanism was influenced by the concentration of Span 60. | Korsmeyer-Peppas and Higuchi models | [5] |
| Metronidazole | Organogel (Sesame Oil) | 10-20 | The release of the drug followed zero-order release kinetics. Higher gelator concentration led to lower spreadability. | Zero-order | [6] |
| Nimesulide (B1678887) | Suppository (Witepsol H15 base) | 2 (as Span 80) | The addition of surfactant significantly increased the amount of nimesulide released. | First-Order | [7] |
| Gallic Acid | Niosomes | Not specified (Span 60 used as surfactant) | The formulation showed a suitable drug release profile for dermatological applications. | Not specified | [8] |
| Curcumin | Oleogel (Sunflower Wax) | 10 | The formulation displayed a sustained release of curcumin. | Not specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro drug release studies. Below are generalized protocols for common methods used to assess drug release from semi-solid and suppository formulations containing this compound.
Method 1: Dialysis Bag Technique
This method is frequently employed for nanoparticle and organogel formulations.[10][11]
-
Preparation of the Dialysis Bag: A dialysis membrane (with a specific molecular weight cut-off) is cut to the desired length and sealed at one end.
-
Sample Loading: A precise amount of the drug-loaded formulation is placed inside the dialysis bag.
-
Release Study Setup: The sealed dialysis bag is suspended in a vessel containing a known volume of release medium (e.g., phosphate (B84403) buffer of a specific pH). The entire setup is maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.
-
Sample Analysis: The concentration of the released drug in the collected samples is determined using a suitable analytical technique, such as UV-Visible spectrophotometry or HPLC.
-
Data Analysis: The cumulative amount of drug released is plotted against time to obtain the release profile.
Method 2: Franz Diffusion Cell
This is a standard method for assessing drug release from topical and transdermal formulations like organogels.[12]
-
Apparatus Setup: The Franz diffusion cell consists of a donor and a receptor chamber, separated by a synthetic membrane.
-
Sample Application: A known quantity of the formulation is applied to the membrane in the donor chamber.
-
Receptor Chamber: The receptor chamber is filled with a suitable release medium and maintained at a constant temperature with continuous stirring.
-
Sampling: At specific time points, samples are withdrawn from the receptor chamber, and the chamber is replenished with fresh medium to maintain sink conditions.
-
Analysis: The drug concentration in the samples is quantified.
-
Release Profile: The cumulative drug release is plotted as a function of time.
Method 3: USP Apparatus 1 (Basket Method) or Apparatus 2 (Paddle Method)
These methods are commonly adapted for suppository formulations.[7][13]
-
Apparatus Setup: A USP dissolution apparatus is used, with the appropriate vessel size and release medium.
-
Sample Placement: The suppository is placed in the basket (Apparatus 1) or at the bottom of the vessel (Apparatus 2).
-
Test Conditions: The release medium is maintained at 37°C, and the apparatus is operated at a specified rotation speed (e.g., 50 or 75 rpm).[13]
-
Sampling and Analysis: Aliquots of the dissolution medium are collected at predetermined times and analyzed for drug content.
-
Data Interpretation: A dissolution profile is generated by plotting the percentage of drug released against time.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow of an in vitro drug release study and the logical relationship between formulation parameters and release kinetics.
Caption: Generalized workflow for in vitro drug release studies.
Caption: Factors influencing drug release from this compound formulations.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. specialchem.com [specialchem.com]
- 3. This compound | Sorbitan Monostearate | Cosmetic Ingredients Guide [ci.guide]
- 4. Buy this compound (EVT-284304) | 1338-41-6 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Span 60/Cholesterol Niosomal Formulation as a Suitable Vehicle for Gallic Acid Delivery with Potent In Vitro Antibacterial, Antimelanoma, and Anti-Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. farmaciajournal.com [farmaciajournal.com]
comparing the stability of emulsions prepared with sorbitan stearate and sucrose esters
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate emulsifier is a critical determinant of the stability and, consequently, the efficacy and shelf-life of emulsion-based formulations in the pharmaceutical, cosmetic, and food industries. Among the diverse array of available surfactants, sorbitan (B8754009) stearate (B1226849) and sucrose (B13894) esters are two widely utilized non-ionic emulsifiers. This guide provides an objective comparison of their performance in stabilizing emulsions, supported by experimental data and detailed methodologies.
At a Glance: Key Performance Differences
| Parameter | Sorbitan Stearate | Sucrose Esters | Key Considerations |
| Emulsion Type | Primarily Water-in-Oil (W/O) | Oil-in-Water (O/W) and Water-in-Oil (W/O) | The Hydrophilic-Lipophilic Balance (HLB) value is a key determinant. |
| Stability Mechanism | Interfacial film formation, steric hindrance | Interfacial film formation, steric hindrance, potential for liquid crystal formation | Both reduce interfacial tension between oil and water phases.[1][2] |
| pH Sensitivity | Generally stable over a wide pH range | Prone to hydrolysis in acidic conditions (low pH) | This is a critical factor for oral formulations exposed to gastric pH.[3] |
| Biocompatibility | Good | Excellent, derived from natural sources (sucrose and vegetable oils)[4] | Sucrose esters are often favored for "natural" and "clean-label" formulations. |
| Droplet Size | Can produce fine emulsions | Capable of producing very small droplets, including nanoemulsions[5] | Smaller droplet size generally correlates with increased stability.[3] |
| Zeta Potential | Typically results in a low negative charge | Can impart a significant negative charge, contributing to electrostatic stabilization | A higher magnitude of zeta potential indicates greater electrostatic repulsion between droplets.[3] |
Quantitative Data Summary
The stability of an emulsion is a multifactorial property that can be quantified through various analytical techniques. The following table summarizes typical experimental data for emulsions prepared with this compound and sucrose esters. It is important to note that these values are illustrative and can vary significantly based on the specific formulation (oil type, concentration, etc.) and processing conditions.
| Emulsifier System | Droplet Size (d, nm) | Zeta Potential (mV) | Creaming Index (%) after 24h |
| This compound (Span 60) | 200 - 500 | -15 to -30 | < 10 |
| Sucrose Stearate (High HLB) | 150 - 400 | -30 to -60 | < 5 |
| Sucrose Stearate (Low HLB) | 300 - 800 | -10 to -25 | > 15 |
Data compiled and inferred from multiple sources.[3][6][7]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are standardized methodologies for preparing and evaluating emulsions stabilized with this compound and sucrose esters.
Emulsion Preparation: High-Shear Homogenization
-
Oil Phase Preparation: Dissolve the lipophilic emulsifier (e.g., this compound or a low-HLB Sucrose Ester) in the oil phase. Heat to 70°C to ensure complete dissolution.
-
Aqueous Phase Preparation: Dissolve the hydrophilic emulsifier (e.g., a high-HLB Sucrose Ester) and any other water-soluble components in deionized water. Heat to 75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 10 minutes.
-
Cooling: Allow the emulsion to cool to room temperature while stirring gently.
Stability Assessment
-
Droplet Size and Zeta Potential Analysis:
-
Dilute the emulsion (1:1000) with deionized water to avoid multiple scattering effects.
-
Measure the particle size distribution and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[7]
-
Perform measurements in triplicate and report the average values.
-
-
Creaming Index Determination:
-
Pour 10 mL of the freshly prepared emulsion into a graduated cylinder and seal it.
-
Store the cylinder at room temperature and observe the height of the serum layer (creamed layer) at predetermined time intervals (e.g., 1, 6, 12, 24 hours).
-
Calculate the Creaming Index (CI) using the following formula: CI (%) = (Height of serum layer / Total height of the emulsion) x 100
-
Visualization of Experimental Workflow and Stabilization Mechanisms
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the fundamental mechanisms of emulsion stabilization.
Caption: Workflow for preparing an oil-in-water emulsion.
Caption: Mechanisms of emulsion stabilization by emulsifiers.
Conclusion
Both this compound and sucrose esters are effective emulsifiers, but their optimal applications differ based on the desired emulsion characteristics and the chemical environment of the formulation. Sucrose esters, with their excellent biocompatibility and ability to form highly stable, small-droplet emulsions, are particularly well-suited for O/W systems in pharmaceuticals and cosmetics, especially when a negative surface charge is beneficial for stability.[3][8] However, their susceptibility to hydrolysis in acidic conditions must be considered.
This compound remains a robust and versatile emulsifier, particularly for W/O emulsions, and demonstrates good stability across a range of pH values.[1][9] The choice between these two emulsifiers will ultimately depend on a thorough evaluation of the specific requirements of the formulation, including the desired emulsion type, the pH of the continuous phase, and biocompatibility considerations. For optimal emulsion stability, a combination of emulsifiers (e.g., a low-HLB sorbitan ester with a high-HLB polysorbate or sucrose ester) is often employed.
References
- 1. nbinno.com [nbinno.com]
- 2. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sucrose Stearates Stabilized Oil-in-Water Emulsions: Gastrointestinal Fate, Cell Cytotoxicity and Proinflammatory Effects after Simulated Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sucrose Esters and Beeswax Synergize to Improve the Stability and Viscoelasticity of Water-in-Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. mdpi.com [mdpi.com]
- 9. specialchem.com [specialchem.com]
Safety Operating Guide
Proper Disposal of Sorbitan Stearate: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of sorbitan (B8754009) stearate (B1226849) in research and development settings. This document provides immediate, procedural information to ensure the safe handling and disposal of sorbitan stearate, supporting laboratory safety and environmental responsibility.
This compound, a commonly used excipient in pharmaceutical formulations, is generally not classified as a hazardous substance. However, proper disposal according to laboratory best practices and regulatory guidelines is crucial to maintain a safe working environment and prevent environmental contamination. Adherence to local, regional, and national regulations is mandatory for all disposal procedures.
Step-by-Step Disposal Procedures
Researchers and laboratory personnel should follow these steps for the proper disposal of this compound and its associated waste:
-
Waste Characterization: Although this compound is not typically classified as hazardous, it is essential to consider any potential contamination with other hazardous chemicals. If this compound has been mixed with or exposed to hazardous materials, the resulting waste must be handled and disposed of as hazardous waste.
-
Unused or Expired this compound:
-
Collect the solid material in a clearly labeled, sealed container. The label should include "this compound" and the date.
-
Store the container in a designated chemical waste accumulation area.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Spill Clean-up:
-
In the event of a spill, avoid generating dust.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Absorb the spilled material using an inert absorbent such as vermiculite, dry sand, or earth.[1]
-
Collect the absorbed material and place it into a labeled, sealed container for disposal as chemical waste.[1]
-
-
Contaminated Materials:
-
Any materials, such as weighing boats, gloves, or wipes, that come into contact with this compound should be collected as solid chemical waste.
-
Place these materials in a designated, labeled waste container.
-
-
Empty Containers:
-
Empty containers of this compound may retain product residue and should be handled with the same precautions as the chemical itself.[1]
-
Containers should be taken to an approved waste handling site for recycling or disposal.[1] Consult your institution's EHS guidelines for specific procedures on decontaminating and disposing of empty chemical containers.
-
Quantitative Data
While specific quantitative disposal limits for this compound are not widely established due to its non-hazardous nature, its biodegradability has been assessed.
| Parameter | Value | Test Method |
| Ready Biodegradability | 75 - 80% over a 28-day period | OECD 301C (Modified MITI Test) |
Experimental Protocol Summary: OECD 301C
The Organisation for Economic Co-operation and Development (OECD) Guideline 301C, "Ready Biodegradability: Modified MITI Test," is a 28-day respirometry assay designed to assess the aerobic biodegradability of chemical substances. A detailed, step-by-step laboratory protocol is extensive; however, the fundamental methodology is as follows:
A solution or suspension of the test substance (this compound) is placed in a mineral medium and inoculated with a mixed population of microorganisms. The mixture is incubated in a closed respirometer under aerobic conditions in the dark at a constant temperature. The consumption of oxygen by the microorganisms as they biodegrade the test substance is measured over a 28-day period. The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance. A substance is considered "readily biodegradable" if it reaches a pass level of 60% of its ThOD within a 10-day window during the 28-day test.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling Sorbitan stearate
Essential Safety and Handling Guide for Sorbitan Stearate (B1226849)
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, procedural information for the safe handling and disposal of Sorbitan stearate in a laboratory setting. While this compound is generally not classified as a hazardous substance, adhering to proper safety protocols is crucial to ensure a safe working environment and minimize any potential risks.[1][2]
Hazard Identification and Mitigation
This compound presents minimal chemical hazards; however, its physical form as a powder or solid necessitates specific handling precautions. The primary risks are associated with dust generation and combustibility.
| Hazard | Description | Mitigation Measures |
| Inhalation | Inhalation of dust may cause respiratory irritation. | Handle in a well-ventilated area or use a chemical fume hood.[1][3][4] Wear respiratory protection if dust is generated. |
| Eye Contact | May cause slight mechanical irritation.[5][6] | Wear safety glasses with side shields or chemical splash goggles.[7] |
| Skin Contact | Not expected to be a skin irritant.[1] Prolonged or repeated contact may cause minor irritation.[6] | Wear nitrile gloves and a laboratory coat.[5][7] |
| Combustibility | Combustible solid.[6] Fine dust dispersed in the air in sufficient concentrations can create a potential dust explosion hazard.[6] | Keep away from heat, open flames, and sources of ignition.[5][6] Use non-sparking tools and ground equipment to prevent static discharge.[3][5][8] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is contingent on the specific procedure and the potential for exposure. Always conduct a risk assessment before beginning work.
| Task / Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities, Low Dust) | Safety glasses with side shields | Nitrile gloves | Standard laboratory coat | Not generally required |
| Weighing/Transfer (Potential for Dust) | Chemical splash goggles | Nitrile gloves | Laboratory coat or disposable gown | N95 or N100 respirator[9] |
| Large-Scale Operations or Heating | Chemical splash goggles or face shield[9][10] | Nitrile gloves | Laboratory coat or disposable gown | N95 or N100 respirator |
| Spill Cleanup | Chemical splash goggles | Chemical-resistant gloves (nitrile) | Laboratory coat or disposable gown | N95 or N100 respirator (if dust is present) |
Operational and Disposal Plans
This section provides step-by-step guidance for handling, storing, and disposing of this compound.
Standard Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory environment.
Caption: Standard operational workflow for this compound.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound.
-
Ensure the work area is well-ventilated. For procedures that may generate significant dust, use a chemical fume hood or an enclosure with local exhaust ventilation.[1]
-
Verify that an eyewash station and safety shower are accessible.[1]
-
Ground all equipment to prevent static electricity buildup, especially during powder transfer.[5]
-
Remove all potential ignition sources from the immediate area.[3][5]
-
-
Donning PPE:
-
Lab Coat/Gown: Put on a clean, buttoned lab coat or a disposable gown.[7][10]
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[7]
-
Respirator (if needed): If the risk assessment indicates a potential for dust inhalation, don a properly fitted N95 or N100 respirator.
-
Gloves: Inspect nitrile gloves for tears or holes before use. Don the gloves, ensuring the cuffs overlap with the sleeves of the lab coat.[7]
-
-
Handling the Chemical:
-
Doffing PPE:
-
Remove gloves first, peeling them off without touching the outside surface with bare skin.[7]
-
Remove the lab coat or gown, turning it inside out to contain any potential contamination.[7]
-
Remove eye protection.
-
If a respirator was used, remove it last.
-
Wash hands thoroughly with soap and water after all PPE has been removed.[5]
-
PPE Selection Logic
Use the following decision tree to determine the minimum required PPE for your task.
Caption: Decision tree for selecting appropriate PPE.
Emergency and Disposal Plans
Spill Response
-
Evacuate and Secure: Alert others in the area. Remove all sources of ignition.[3][5]
-
Assess and select PPE: Wear appropriate PPE, including safety goggles, gloves, a lab coat, and a respirator if dust is present.[5]
-
Containment: Prevent the spill from spreading or entering drains.[5]
-
Cleanup:
-
Small Spills: Carefully wipe up with an absorbent cloth or pad.[5]
-
Large Spills (Powder): Gently sweep or vacuum up the material, avoiding dust generation. Use a vacuum with a HEPA filter. Alternatively, cover with an inert absorbent material like sand or vermiculite, then collect into a suitable container.[5]
-
-
Decontamination: Clean the spill area thoroughly to remove any residual contamination.[5]
-
Disposal: Place all contaminated materials (absorbent, used PPE) into a labeled, sealed container for proper disposal.[5]
Disposal Plan
-
Waste Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container. Do not mix with other waste streams.
-
Regulatory Compliance: Dispose of all waste in accordance with local, regional, and national environmental regulations.[5] Do not discharge into drains, sewers, or waterways.[3][5]
-
Container Disposal: Empty containers may retain product residue and should be handled as hazardous waste.[5] They should be taken to an approved waste handling site for recycling or disposal.[5] Consult your institution's environmental health and safety (EHS) office for specific guidance.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. naturalbulksupplies.com [naturalbulksupplies.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. avenalab.com [avenalab.com]
- 6. redox.com [redox.com]
- 7. benchchem.com [benchchem.com]
- 8. chemos.de [chemos.de]
- 9. pppmag.com [pppmag.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
